RapiFluor-MS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[2-[2-(diethylamino)ethylcarbamoyl]quinolin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-3-25(4-2)12-11-22-20(29)17-7-5-14-13-15(6-8-16(14)24-17)23-21(30)31-26-18(27)9-10-19(26)28/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,29)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDAEIIXBEFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)NC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is RapiFluor-MS and how does it work for glycan analysis?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of RapiFluor-MS, a novel reagent that has significantly advanced the field of glycan analysis. This compound streamlines sample preparation and enhances detection sensitivity, providing a powerful tool for characterizing the complex world of glycans. This guide will delve into the underlying chemistry, detail the experimental workflow, and present key performance data to equip researchers with the knowledge to effectively implement this technology.
Introduction to this compound: Revolutionizing Glycan Analysis
This compound is a chemical tag purposefully designed for the derivatization of glycans, offering significant improvements in both fluorescence (FLR) and mass spectrometry (MS) detection.[1][2][3] Its innovative structure incorporates three key functional components: an N-hydroxysuccinimide (NHS) carbamate (B1207046) group for rapid labeling of glycosylamines, a quinoline (B57606) fluorophore for high fluorescence sensitivity, and a tertiary amine group that enhances ionization efficiency for mass spectrometry.[1][2] This unique combination addresses the common challenges in traditional glycan analysis methods, which are often time-consuming and suffer from low MS sensitivity.[3][4]
The this compound workflow significantly reduces sample preparation time, with labeling completed in as little as five minutes at room temperature.[5][6] This rapid derivatization, coupled with streamlined solid-phase extraction (SPE) for cleanup, allows for a total sample preparation time of approximately 30 minutes.[7]
The Chemistry of this compound: How It Works
The mechanism of this compound labeling is a rapid and efficient chemical reaction. The process begins with the enzymatic release of N-glycans from the glycoprotein (B1211001) by PNGase F, which results in the formation of glycosylamines. The this compound reagent, with its reactive NHS-carbamate group, then readily reacts with the primary amine of the glycosylamine to form a stable urea (B33335) linkage.
Below is a diagram illustrating the chemical reaction between this compound and a glycosylamine.
Caption: Chemical reaction of this compound with a glycosylamine.
Experimental Workflow: From Glycoprotein to Analysis-Ready Glycans
The this compound N-glycan sample preparation workflow is a streamlined three-step process: rapid deglycosylation, rapid labeling, and HILIC µElution plate cleanup.[1][2][5] This efficient protocol is designed for both manual and automated high-throughput applications.[2]
The following diagram outlines the key stages of the experimental workflow.
Caption: this compound experimental workflow for N-glycan analysis.
Detailed Experimental Protocols
The following protocols are based on the manufacturer's guidelines and published literature.
A. Rapid Deglycosylation
-
To 10 µL of a glycoprotein sample (at a concentration of approximately 1.5 mg/mL), add 10 µL of a 3% (w/v) RapiGest™ SF solution.
-
Heat the mixture to 90°C for 3 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add 10 µL of Rapid PNGase F enzyme.
-
Incubate the reaction at 50°C for 5 minutes to release the N-glycans.[5]
B. Rapid Labeling of Glycosylamines
-
To the 30 µL deglycosylation reaction mixture, add 10 µL of the this compound™ reagent solution (prepared by dissolving 23 mg of this compound in 280 µL of anhydrous DMF).
-
Mix thoroughly by aspirating.
-
Allow the labeling reaction to proceed at room temperature for 5 minutes.[5]
-
Dilute the reaction with 360 µL of acetonitrile (B52724) (ACN).[5]
C. HILIC Cleanup of Labeled Glycans
-
Condition a GlycoWorks™ HILIC µElution plate well with 200 µL of water.
-
Equilibrate the well with 200 µL of 85% ACN.
-
Load the ACN-diluted sample (approximately 400 µL) onto the well.
-
Wash the well twice with 600 µL of 1% formic acid in 90% ACN.
-
Elute the labeled glycans with three 30 µL volumes of SPE Elution Buffer.[5]
-
Dilute the eluted sample with 310 µL of the GlycoWorks SPE Diluent (DMF/ACN) for analysis.[5]
Performance and Quantitative Data
This compound demonstrates superior performance in terms of sensitivity and yield compared to traditional labeling methods.
Detection Sensitivity
The unique chemical properties of the this compound label provide exceptional sensitivity for both fluorescence and mass spectrometry detection.
| Detection Method | Limit of Detection (LOD) for a single glycan species | Reference |
| Fluorescence (FLR) | ≤1 fmol | [8][9] |
| Mass Spectrometry (MS) | ~10 fmol | [8][9] |
| UV Absorbance | ~100 fmol | [8][9] |
Comparison with Other Labeling Reagents
Studies have shown that this compound offers significant advantages in MS sensitivity over commonly used labels like 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733) (ProA).[5]
| Labeling Reagent | Minimum IgG Starting Material for MS Quantification | Relative MS Signal Intensity (compared to 2-AB) | Reference |
| This compound | 0.5 µg | ~68-fold higher | [5] |
| Procainamide (ProA) | 1 µg | ~2-fold higher | [5] |
| 2-Aminobenzamide (2-AB) | 10 µg | Baseline | [5] |
While ProA can provide higher fluorescence signals, this compound consistently delivers superior MS sensitivity, which is critical for confident identification and characterization of low-abundance glycan species.[3][5]
Sample Preparation Yield
The overall yield of the this compound sample preparation workflow, including deglycosylation, labeling, and SPE cleanup, is remarkably high.
| Sample Preparation Stage | Yield | Reference |
| Release and Labeling (without SPE cleanup) | 93-96% | [10] |
| Complete Workflow (with SPE cleanup) | 64-73% | [4][10] |
This high and reproducible yield ensures that the analyzed glycan profile is a true representation of the original glycosylation pattern of the protein.
Conclusion
This compound represents a significant leap forward in glycan analysis technology. Its rapid and efficient labeling chemistry, combined with the exceptional sensitivity it imparts to both fluorescence and mass spectrometry detection, empowers researchers to obtain high-quality, comprehensive glycan data with unprecedented speed and confidence. The streamlined workflow and robust performance make this compound an invaluable tool for a wide range of applications, from basic research and biomarker discovery to biopharmaceutical development and quality control. This technical guide provides a solid foundation for understanding and implementing this powerful technology to unlock new insights into the complex roles of glycosylation in biology and medicine.
References
- 1. help.waters.com [help.waters.com]
- 2. help.waters.com [help.waters.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
RapiFluor-MS: A Paradigm Shift in N-Glycan Labeling for Enhanced Characterization
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of N-linked glycans is paramount for understanding protein function, ensuring biotherapeutic efficacy, and identifying disease biomarkers. Traditional N-glycan labeling methods have long been hampered by laborious, time-consuming protocols and compromises in detection sensitivity. The advent of RapiFluor-MS (RFMS) has revolutionized this landscape, offering a streamlined workflow with unprecedented gains in both fluorescence and mass spectrometry detection. This technical guide provides an in-depth exploration of the core benefits, experimental protocols, and quantitative advantages of this compound for N-glycan analysis.
Core Advantages of this compound
This compound is a novel labeling reagent purposefully designed to overcome the limitations of conventional methods, such as 2-aminobenzamide (B116534) (2-AB) labeling. The key benefits of employing this compound include a dramatically reduced sample preparation time and significantly enhanced sensitivity for both fluorescence (FLR) and mass spectrometry (MS) detection.[1][2][3][4][5] This dual enhancement allows for more confident and comprehensive characterization of N-glycans, even those present in low abundance.[2]
The innovative chemistry of the this compound reagent features a rapid tagging reactive group, an efficient fluorophore, and a functional group that imparts high ionization efficiency.[2] This design enables complete tagging of glycans in under five minutes, a stark contrast to the multiple hours required for traditional labeling techniques.[2][5] The entire workflow, from glycoprotein (B1211001) to analysis-ready sample, can be completed in as little as 30 minutes.[1][2][5]
Quantitative Performance Metrics
The superior performance of this compound is evident in the quantitative data comparing it to the traditional 2-AB labeling method. This compound consistently demonstrates a significant increase in both fluorescence and mass spectrometry signals.
| Performance Metric | This compound | 2-Aminobenzamide (2-AB) | Fold Improvement |
| Fluorescence Response | High | Moderate | ~14x greater with this compound[1] |
| Mass Spectrometry Response | Very High | Low | >100x greater with this compound[2] |
| Sample Preparation Time | < 30 minutes | Several hours to a full day | Significant reduction[1][5] |
| Low Abundance Glycan Detection | Capable of detecting species at 0.1% levels[2] | Often insufficient MS signal for confident identification | Enhanced confidence in minor glycoform identification[2] |
Detailed Experimental Protocol
The this compound N-glycan sample preparation workflow is a streamlined, three-step process consisting of deglycosylation, labeling, and clean-up.[6][7] The following protocol is a standard procedure for the preparation of N-glycans from glycoproteins.
Materials:
-
GlycoWorks this compound N-Glycan Kit
-
Glycoprotein sample (recommended starting quantity: 15 µg)[8]
-
Heating block or thermocycler
-
Centrifuge
-
Pipettes and tips
Procedure:
Step 1: Deglycosylation (Approximately 10 minutes)
-
Denaturation:
-
In a reaction tube, combine the glycoprotein sample with the RapiGest SF surfactant solution.[8] For disulfide-rich proteins, a reducing agent like Dithiothreitol (DTT) may be added.
-
Heat the mixture at approximately 90°C for 3 minutes to denature the protein.[8][10]
-
Allow the sample to cool to room temperature.[8]
-
-
Enzymatic Release:
Step 2: Labeling (Approximately 5 minutes)
-
Reagent Preparation:
-
Dissolve the this compound reagent in anhydrous DMF or DMSO to create the labeling solution. It is crucial to limit the reagent's exposure to moisture as it hydrolyzes in water.[8]
-
-
Labeling Reaction:
-
Add the this compound labeling solution to the deglycosylated sample.[10]
-
Allow the reaction to proceed at ambient temperature for 5 minutes.
-
The reaction can be quenched by adding a solution like ammonium (B1175870) acetate.
-
Step 3: Clean-up (Solid-Phase Extraction)
-
SPE Plate Conditioning:
-
Condition a GlycoWorks HILIC µElution Plate by washing with water followed by equilibration with 85% acetonitrile (B52724).
-
-
Sample Loading and Washing:
-
Dilute the labeled N-glycan mixture with acetonitrile and load it onto the conditioned SPE plate.
-
Wash the plate with a solution of 1% formic acid in 90% acetonitrile to remove excess labeling reagent and other impurities.
-
-
Elution:
-
Elute the purified this compound labeled N-glycans from the SPE plate. The eluted sample is then ready for analysis by UPLC-FLR and/or MS.
-
Visualizing the this compound Advantage
To better illustrate the streamlined workflow and the chemical basis for its enhanced performance, the following diagrams are provided.
Automation for High-Throughput Analysis
The simplicity and robustness of the this compound workflow make it highly amenable to automation.[11][12][13] Automated platforms, such as the Andrew+ pipetting robot and Tecan systems, can perform the entire sample preparation protocol with minimal user intervention.[10][11][12] This not only increases throughput for laboratories with large sample numbers but also enhances reproducibility and reduces the potential for human error.[4][12] Automated protocols have been shown to deliver results that are comparable to manual preparations in terms of precision and the absence of bias.[12]
Conclusion
This compound represents a significant leap forward in N-glycan analysis. By providing a rapid, robust, and highly sensitive labeling method, it empowers researchers in academia and the biopharmaceutical industry to gain deeper insights into protein glycosylation. The dramatic improvements in workflow efficiency and data quality facilitate more comprehensive characterization of biotherapeutics, streamline process development, and can accelerate the discovery of novel glycan-based biomarkers. The amenability of the this compound workflow to automation further solidifies its position as the new standard for high-throughput and high-quality N-glycan analysis.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. From WCBP 2015: GlycoWorks this compound for Glycan Profiling | PPTX [slideshare.net]
- 4. waters.com [waters.com]
- 5. selectscience.net [selectscience.net]
- 6. help.waters.com [help.waters.com]
- 7. lcms.cz [lcms.cz]
- 8. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 9. help.waters.com [help.waters.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. m.youtube.com [m.youtube.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
RapiFluor-MS: A Paradigm Shift in Glycan Analysis for Enhanced Fluorescence and Mass Spectrometry Detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The characterization of N-linked glycans, crucial for understanding protein structure, function, and therapeutic efficacy, has historically been hampered by laborious sample preparation and challenges in achieving sensitive detection by both fluorescence and mass spectrometry (MS). The introduction of the RapiFluor-MS™ labeling reagent represents a significant technological advancement, streamlining the N-glycan sample preparation workflow and dramatically enhancing detection capabilities. This guide delves into the core principles behind this compound's enhanced performance, provides detailed experimental protocols, and presents quantitative data to support its superiority over traditional labeling methods.
The Core Principle: A Trifunctional Design for Optimal Performance
The innovative design of the this compound reagent is central to its exceptional performance. The molecule incorporates three key chemical features, each contributing to a specific aspect of the analytical process: a rapid tagging group, an efficient fluorophore, and a moiety for enhanced ionization.[1][2]
-
Rapid Tagging: this compound possesses an N-hydroxysuccinimide (NHS)-carbamate reactive group.[3] This functional group facilitates a rapid and efficient reaction with the primary amine of the glycosylamine exposed after enzymatic release of N-glycans from the glycoprotein (B1211001). This "rapid tagging" chemistry allows for complete labeling of N-glycans in under five minutes at room temperature, a significant improvement over the multi-hour incubations required for traditional reductive amination methods.[1][3] The reaction forms a stable urea (B33335) linkage between the this compound label and the N-glycan.
-
Enhanced Fluorescence: The core of the this compound molecule contains a quinoline (B57606) fluorophore.[2][3] This highly conjugated aromatic system is responsible for the strong fluorescence signal, enabling sensitive detection of labeled glycans. The fluorescence properties of the quinoline group allow for reliable quantification of even low-abundance glycan species.
-
Enhanced Mass Spectrometry Signal: A unique feature of this compound is the inclusion of a highly basic tertiary amine.[2][3][4] This functional group readily accepts a proton during electrospray ionization (ESI) in positive ion mode, leading to a significant increase in ionization efficiency.[1] This enhanced ionization is the primary reason for the dramatic improvement in MS signal intensity observed for this compound labeled glycans compared to traditional labels like 2-aminobenzamide (B116534) (2-AB).[1][2] The presence of this "charge tag" allows for the detection of labeled glycans in higher charge states, which is beneficial for analysis on mass spectrometers with a lower m/z range, such as the ACQUITY QDa.[5]
Quantitative Enhancement of Fluorescence and MS Signal
The trifunctional design of this compound translates into substantial improvements in analytical sensitivity. Multiple studies have demonstrated its superior performance in comparison to conventional labeling reagents.
| Comparison to | Fluorescence Signal Enhancement | Mass Spectrometry Signal Enhancement | Reference |
| 2-Aminobenzamide (2-AB) | 14 times greater | 160 times greater | |
| Instant AB | 2 times greater | 780 times greater | [2] |
These significant enhancements in both fluorescence and MS signals enable more confident identification and quantification of a wider range of glycan structures, including those present at very low abundances (down to 0.1%).[1]
Experimental Workflow and Protocols
The this compound N-Glycan Kit streamlines the entire sample preparation process into a simple, three-step workflow that can be completed in as little as 30 minutes.[6]
Diagram: this compound N-Glycan Sample Preparation Workflow
Caption: The streamlined 30-minute workflow for N-glycan analysis using the this compound kit.
Detailed Experimental Protocol
This protocol is a generalized procedure based on information from various sources.[4][7] For precise quantities and volumes, always refer to the specific GlycoWorks this compound N-Glycan Kit Care and Use Manual.
1. Deglycosylation
-
Denaturation:
-
To approximately 15 µg of glycoprotein in a microcentrifuge tube, add the requisite volume of RapiGest™ SF surfactant solution (e.g., to a final concentration of 0.1%).
-
Incubate the mixture at 90°C for 3 minutes to denature the protein.[4]
-
-
Enzymatic Glycan Release:
2. Labeling
-
This compound Addition:
-
To the deglycosylation reaction mixture, add the this compound reagent solution. The reagent is typically dissolved in an organic solvent like anhydrous DMF.
-
Vortex the mixture to ensure thorough mixing.
-
-
Labeling Reaction:
-
Incubate the mixture at room temperature for 5 minutes.[4] This allows the NHS-carbamate group of the this compound reagent to react with the released glycosylamines.
-
3. Cleanup (Solid-Phase Extraction)
-
Sample Loading:
-
Condition a well of a GlycoWorks HILIC µElution plate with water followed by an equilibration solution (e.g., 85% acetonitrile).
-
Transfer the entire labeling reaction mixture to the conditioned well.
-
-
Washing:
-
Wash the well containing the sample with a wash solution (e.g., 90% acetonitrile (B52724) with 1% formic acid) to remove excess labeling reagent, salts, and other impurities. This step is typically repeated.
-
-
Elution:
-
Elute the this compound labeled N-glycans from the HILIC sorbent using an appropriate elution buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) in 5% acetonitrile).[2]
-
-
Sample Dilution for Analysis:
-
The eluted sample can be diluted with a mixture of acetonitrile and DMF for direct analysis by HILIC-FLR-MS.[2]
-
Chemical Reaction and Signaling Pathway
The core of the this compound technology lies in the chemical reaction between the labeling reagent and the released N-glycan.
Diagram: this compound Labeling Reaction
Caption: The chemical reaction pathway for the derivatization of an N-glycosylamine with this compound.
The reaction proceeds via the nucleophilic attack of the primary amine of the glycosylamine on the NHS-carbamate of the this compound reagent. This results in the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct. A potential side reaction is the hydrolysis of the this compound reagent, which is minimized by the rapid and efficient labeling reaction.
Conclusion
This compound has emerged as a transformative technology in the field of glycan analysis. Its intelligently designed chemical structure provides a rapid and robust workflow that yields unprecedented sensitivity in both fluorescence and mass spectrometry detection. For researchers, scientists, and drug development professionals, the adoption of this compound offers a powerful tool to gain deeper insights into the complex world of protein glycosylation, facilitating more comprehensive characterization of biotherapeutics and a better understanding of the role of glycans in health and disease.
References
RapiFluor-MS: A Technical Guide to Enhanced Glycoprotein Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of RapiFluor-MS (RFMS), a novel labeling reagent, for the comprehensive characterization of N-linked glycans on glycoproteins. This technology offers significant advancements in sensitivity and throughput, addressing critical needs in biopharmaceutical development and life sciences research.
Introduction to this compound
This compound is a chemical label designed to enhance the fluorescence and mass spectrometric (MS) detection of released N-glycans.[1][2] Its unique structure incorporates three key features: a rapid tagging group (an NHS carbamate), a quinolinyl fluorophore, and a tertiary amine for increased ionization efficiency (charge tag).[1] This design overcomes many limitations of traditional glycan labeling methods, such as 2-aminobenzamide (B116534) (2-AB), by providing significantly improved MS sensitivity and a streamlined, rapid workflow.[3][4][5][6]
The this compound workflow significantly reduces sample preparation time, allowing for the completion of N-glycan sample preparation from a glycoprotein (B1211001) to a ready-to-analyze sample in approximately 30 minutes.[7] This is a substantial improvement over conventional methods that can take several hours to a full day.[7]
Mechanism of Action
The this compound labeling chemistry is a rapid and efficient process. It begins with the enzymatic release of N-glycans from the glycoprotein by Peptide-N-Glycosidase F (PNGase F), which results in the formation of glycosylamines.[8] The this compound reagent, an N-hydroxysuccinimidyl (NHS) carbamate, then rapidly reacts with the primary amine of the glycosylamine to form a stable urea (B33335) linkage.[9] This rapid tagging is a key feature that contributes to the speed of the overall workflow.
Advantages of this compound
The adoption of this compound for N-glycan analysis offers several key advantages over traditional labeling reagents:
-
Enhanced Mass Spectrometry Sensitivity: this compound provides a dramatic increase in MS signal, with reports of up to 160-fold greater MS response compared to 2-AB. This heightened sensitivity allows for the detection and identification of low-abundance glycan species that may be missed with other methods.[3]
-
Increased Fluorescence Quantum Yield: The label also exhibits strong fluorescence, providing a 14-fold greater fluorescence response compared to 2-AB, which is beneficial for quantitative analysis using fluorescence detection.
-
Rapid and Streamlined Workflow: The entire sample preparation, from deglycosylation to the final labeled glycans ready for analysis, can be completed in as little as 30 minutes.[7][8][10]
-
Versatile Detection: this compound labeled glycans can be detected by fluorescence, mass spectrometry, and even UV absorbance, offering flexibility in analytical instrumentation.[1][11]
-
Improved Data Quality: The enhanced sensitivity in both MS and fluorescence detection leads to higher quality data with better signal-to-noise ratios, enabling more confident glycan identification and quantification.[3]
Experimental Workflow
The this compound N-glycan sample preparation workflow is a straightforward three-step process: deglycosylation, labeling, and cleanup.[7]
Detailed Experimental Protocol
This protocol is a synthesis of methodologies described in various application notes and publications.
Materials:
-
GlycoWorks this compound N-Glycan Kit (containing RapiGest SF, Rapid PNGase F, this compound reagent, and GlycoWorks HILIC µElution Plate)[8][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]
-
Acetonitrile (B52724) (ACN), LC-MS grade[8]
-
Water, 18.2 MΩ
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate (B1210297) solution (for quenching if needed)
-
Heat block(s) set to 90°C and 50°C[14]
Procedure:
-
Deglycosylation (Approx. 10-15 minutes)
-
Denaturation:
-
To 15 µg of the glycoprotein sample, add 10 µL of a solution containing 3% (w/v) RapiGest SF. For disulfide-rich glycoproteins, a reducing agent like Dithiothreitol (DTT) can be included in the denaturation buffer.
-
Heat the mixture at 90°C for 3 minutes to denature the protein.[13]
-
Allow the sample to cool to room temperature.
-
-
Enzymatic Release:
-
-
Labeling (Approx. 5 minutes)
-
Prepare the this compound reagent solution by adding anhydrous DMF or DMSO to the vial of this compound reagent.
-
Add 10 µL of the this compound solution to the deglycosylation mixture.
-
Mix thoroughly by aspiration.
-
Incubate at room temperature for 5 minutes to allow the labeling reaction to complete.[8][13]
-
-
Cleanup (Approx. 10-15 minutes)
-
Sample Dilution: Dilute the labeling reaction mixture with approximately 360 µL of acetonitrile (ACN).[14]
-
Solid-Phase Extraction (SPE) using HILIC µElution Plate:
-
Condition the wells of the GlycoWorks HILIC µElution Plate with 200 µL of water.[13][15]
-
Load the diluted sample onto the equilibrated plate.[15]
-
Wash the wells twice with 600 µL of 1% formic acid in 90% ACN to remove excess labeling reagent and other impurities.[13][15]
-
Elute the this compound labeled N-glycans with an appropriate elution buffer (e.g., 200 mM ammonium acetate in 5% ACN).[13] Typically, three elutions of 30 µL are performed.[13][15]
-
-
Final Dilution: The eluted sample is then diluted with a DMF/ACN solution prior to injection for LC-FLR/MS analysis.[15]
-
Data Presentation: Quantitative Analysis
The enhanced sensitivity of this compound allows for reliable quantitative analysis of glycan profiles. Below are tables summarizing typical quantitative data that can be obtained.
Table 1: Comparison of Relative Fluorescence and Mass Spectrometry Response of Different Labels
| Labeling Reagent | Relative Fluorescence Response (vs. 2-AB) | Relative Mass Spectrometry Response (vs. 2-AB) | Reference |
| 2-Aminobenzamide (2-AB) | 1x | 1x | [5][6] |
| Procainamide (ProA) | ~15x | ~2x | [5][6] |
| This compound (RFMS) | ~4x | ~68-160x | [5][6] |
Table 2: Reproducibility of this compound N-Glycan Sample Preparation
| Glycan Species | Relative Abundance (%) | Standard Deviation (n=6) | %RSD |
| FA2 | 45.2 | 0.3 | 0.7 |
| FA2G1 | 28.9 | 0.2 | 0.7 |
| FA2G2 | 15.1 | 0.1 | 0.7 |
| Man5 | 3.5 | 0.1 | 2.9 |
| FA2G1S1 | 2.8 | 0.1 | 3.6 |
| Data adapted from representative studies. |
Table 3: Yield of this compound Labeled N-Glycans
| Sample Preparation Step | Typical Yield (%) | Reference |
| Overall Workflow (Deglycosylation, Labeling, and SPE Cleanup) | ~73% | [8] |
| HILIC SPE Cleanup Step | ~74% | [8] |
Applications in Drug Development and Research
The robust and sensitive nature of the this compound workflow makes it highly suitable for various applications in the biopharmaceutical industry and research settings:
-
Characterization of Monoclonal Antibodies (mAbs): Detailed glycan profiling is a critical quality attribute (CQA) for therapeutic mAbs.[16] this compound enables comprehensive characterization of the N-glycan profile of mAbs, including the identification of low-abundance species.[17]
-
Biosimilar Development: Establishing biosimilarity requires extensive analytical characterization to demonstrate that the glycan profile of a biosimilar is highly similar to the reference product. The high reproducibility of the this compound method is advantageous for these comparative studies.
-
Cell Line Development and Process Monitoring: Glycosylation can be influenced by cell culture conditions. This compound can be used to monitor glycan profiles during process development and manufacturing to ensure product consistency.[18]
-
Biomarker Discovery: Altered glycosylation is associated with various diseases, including cancer.[19] The high sensitivity of this compound is valuable for identifying and quantifying glycan biomarkers in complex biological samples.
-
Characterization of Complex Glycoproteins: The method has been successfully applied to characterize the complex N-glycans of proteins like Erythropoietin (EPO).[10]
Logical Relationships and Signaling Pathways
While this compound is a tool for glycan analysis and not directly involved in signaling pathways, the data it generates is crucial for understanding the biological roles of glycoproteins. For instance, the glycosylation status of cell surface receptors can modulate their signaling activity. The diagram below illustrates the logical relationship between glycan analysis using this compound and its impact on understanding biological processes.
Conclusion
This compound has emerged as a powerful tool for the characterization of N-linked glycans. Its combination of a rapid and robust workflow with exceptional fluorescence and mass spectrometric sensitivity provides researchers and drug development professionals with a superior method for obtaining high-quality, comprehensive glycan data. The ability to confidently identify and quantify low-abundance glycans, coupled with high-throughput capabilities, positions this compound as a cornerstone technology for advancing our understanding of glycosylation in health and disease, and for ensuring the quality and efficacy of biotherapeutic drugs.
References
- 1. lcms.cz [lcms.cz]
- 2. Waters Corp GlycoWorks this compound Labeling Module 24-Sample, Quantity: | Fisher Scientific [fishersci.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. help.waters.com [help.waters.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
- 16. lcms.cz [lcms.cz]
- 17. LC-MS N-glycan Data Analysis of this compound Labeled NIST mAb with SimGlycan [premierbiosoft.com]
- 18. waters.com [waters.com]
- 19. lcms.cz [lcms.cz]
RapiFluor-MS for High-Throughput Glycoprofiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the RapiFluor-MS technology for high-throughput N-glycan profiling. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to understand and implement this advanced glycoanalysis workflow. This document details the core principles of this compound, its advantages over traditional methods, detailed experimental protocols, and the biological context of glycosylation in key signaling pathways.
Introduction to this compound Technology
Glycosylation is a critical quality attribute (CQA) of many biotherapeutic proteins, profoundly influencing their safety, efficacy, and serum half-life.[1] Consequently, robust and efficient methods for glycan analysis are paramount in the biopharmaceutical industry. The this compound (RFMS) labeling reagent, developed by Waters Corporation, represents a significant advancement in the field of glycoprofiling.[2][3] It is an N-hydroxysuccinimide (NHS)-carbamate activated reagent that rapidly and efficiently tags released N-glycans.
The unique chemical structure of this compound incorporates three key functionalities:
-
A rapid tagging group (NHS carbamate): Enables a fast and complete labeling reaction with the primary amine of a glycosylamine in under five minutes at room temperature.[2]
-
An efficient fluorophore (quinoline): Provides strong fluorescence signal for sensitive detection by fluorescence (FLR) detectors.[4]
-
A tertiary amine group: Imparts high ionization efficiency in positive ion mode mass spectrometry (MS), leading to a dramatic increase in MS signal intensity.[2][4]
This combination of features addresses the primary limitations of traditional glycan labeling reagents like 2-aminobenzamide (B116534) (2-AB), which often suffer from long reaction times and poor MS ionization efficiency.[5][6] The enhanced MS sensitivity of this compound allows for the confident identification and quantification of low-abundance glycan species, which is crucial for comprehensive characterization of glycoprotein (B1211001) therapeutics.[7]
The this compound Workflow: A High-Throughput Approach
The GlycoWorks this compound N-Glycan Kit provides a streamlined and rapid workflow for the preparation of N-glycans for analysis. The entire sample preparation, from glycoprotein to analysis-ready labeled glycans, can be completed in as little as 30 minutes for manual preparation and under 3 hours for a fully automated 96-sample batch.[8][9] This high-throughput capability is a significant advantage in process development and quality control environments.
The workflow can be broken down into three main stages:
-
Rapid Deglycosylation: N-glycans are enzymatically released from the glycoprotein using a rapid PNGase F enzyme in the presence of the surfactant RapiGest™ SF, which aids in protein denaturation and accessibility of glycosylation sites.[4]
-
Rapid Labeling: The released glycans (in the form of glycosylamines) are immediately labeled with the this compound reagent.[8]
-
HILIC µElution Plate Cleanup: The labeled glycans are purified from excess reagent and other reaction components using a solid-phase extraction (SPE) plate based on hydrophilic interaction liquid chromatography (HILIC).[4]
This efficient workflow minimizes sample handling and the potential for introduction of errors, contributing to the high reproducibility of the method.[1]
Figure 1: High-level workflow for N-glycan sample preparation using the this compound kit.
Quantitative Data Presentation
A key advantage of this compound is its significantly enhanced sensitivity for both fluorescence and mass spectrometry detection compared to the traditional 2-AB labeling method. This allows for more accurate quantitation, especially of low-abundance glycans.
Sensitivity and Linearity Comparison
The following table summarizes a comparison of key performance attributes between this compound, 2-aminobenzamide (2-AB), and procainamide (B1213733) (ProA) labeling reagents.
| Parameter | This compound (RF-MS) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) |
| Relative FLR Sensitivity (vs. 2-AB) | ~4.0x | 1.0x | ~15.2x |
| Relative MS Sensitivity (vs. 2-AB) | ~68.0x | 1.0x | ~2.4x |
| Minimal IgG for FLR Quantification | 1 µg | 10 µg | 1-5 µg |
| Minimal IgG for MS Quantification | 0.5 µg | 10 µg | 1 µg |
| Data summarized from Keser et al., 2018.[10] |
Comparative Glycoprofiling of a Monoclonal Antibody
The enhanced sensitivity of this compound translates to more comprehensive glycoprofiles. The following table presents a comparison of the relative abundance of major N-glycan species on the therapeutic monoclonal antibody, Adalimumab, as determined by both this compound and 2-AB labeling with fluorescence detection.
| Glycan Structure | This compound (Relative Abundance %) | 2-AB (Relative Abundance %) |
| G0F | 49.3 | 47.7 |
| G1F | 34.6 | 35.1 |
| G2F | 8.8 | 9.0 |
| G0F-GlcNAc | 4.3 | 4.9 |
| Man5 | 0.7 | 0.8 |
| G1F-GlcNAc | 1.1 | 1.2 |
| Data adapted from De Leoz et al., 2021.[11] |
The data demonstrates a good correlation in the relative quantification of major glycan species between the two methods, highlighting the reliability of this compound for established glycoprofiling applications while offering superior sensitivity for minor species.
Detailed Experimental Protocols
The following protocols are based on the Waters GlycoWorks this compound N-Glycan Kit manual.[2][3]
Reagent Preparation
-
RapiGest SF Solution: Reconstitute one vial of RapiGest SF (3 mg) with 100 µL of GlycoWorks Rapid Buffer. Vortex to dissolve.
-
PNGase F: Bring the enzyme vial to room temperature.
-
This compound Reagent: Add 110 µL of anhydrous dimethylformamide (DMF) to one vial of this compound reagent (9 mg). Vortex to dissolve.
Sample Preparation Protocol (for 15 µg of glycoprotein)
-
Denaturation:
-
Pipette 10 µL of the glycoprotein sample (at 1.5 mg/mL) into a reaction tube.
-
Add 10 µL of the prepared RapiGest SF solution.
-
Heat the mixture at 90-95°C for 3 minutes.
-
Allow the sample to cool to room temperature.
-
-
Deglycosylation:
-
Add 10 µL of Rapid PNGase F to the denatured glycoprotein solution.
-
Incubate at 50°C for 5 minutes.
-
Allow the sample to cool to room temperature.
-
-
Labeling:
-
Add 10 µL of the prepared this compound reagent solution to the deglycosylation reaction.
-
Mix thoroughly by pipetting.
-
Incubate at room temperature for 5 minutes.
-
-
HILIC SPE Cleanup:
-
Conditioning: Add 200 µL of 18.2 MΩ water to each well of the µElution plate. Apply vacuum.
-
Equilibration: Add 200 µL of 85% acetonitrile (B52724) (ACN) in water to each well. Apply vacuum.
-
Sample Loading: Add 360 µL of ACN to the labeled glycan sample and mix. Load the entire sample onto the conditioned and equilibrated well. Apply vacuum.
-
Washing: Wash each well with 600 µL of 1% formic acid in 90% ACN/9% water. Repeat this step.
-
Elution: Place a collection plate under the µElution plate. Add 30 µL of SPE Elution Buffer (200 mM ammonium (B1175870) acetate (B1210297) in 5% ACN) to each well. Collect the eluate. Repeat the elution step twice more for a total elution volume of 90 µL.
-
Dilution for Analysis: Dilute the eluate with 310 µL of the GlycoWorks SPE Diluent (DMF/ACN) for a final volume of 400 µL. The sample is now ready for injection.
-
Visualization of Relevant Signaling Pathways
The glycosylation of therapeutic antibodies and their target receptors can significantly impact biological activity. Below are diagrams of two key signaling pathways where glycosylation plays a critical role.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
N-glycosylation of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), is crucial for their proper folding, stability, ligand binding, and subsequent downstream signaling that regulates cell proliferation, survival, and differentiation.[12][13] Aberrant glycosylation can lead to dysregulated signaling, a hallmark of many cancers.
Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Fc Gamma Receptor (FcγR) Signaling Pathway
The glycosylation of the Fc region of therapeutic antibodies, particularly the absence of core fucose, can significantly enhance their binding affinity to FcγRIIIa on immune effector cells like Natural Killer (NK) cells.[14] This enhanced interaction leads to more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a key mechanism of action for many anticancer antibodies.
Figure 3: Fc gamma receptor (FcγR) signaling leading to ADCC.
Conclusion
The this compound technology offers a paradigm shift in N-glycan analysis, providing a rapid, sensitive, and high-throughput solution that is well-suited for the demands of the biopharmaceutical industry. Its ability to deliver comprehensive glycoprofiling data with high confidence enables more efficient process development, robust quality control, and a deeper understanding of the structure-function relationships of glycoprotein therapeutics. This technical guide provides the foundational knowledge and practical protocols for researchers to successfully implement this powerful analytical tool in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A rapid method for relative quantification of N-glycans from a therapeutic monoclonal antibody during trastuzumab biosimilar development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Engine of Glycan Analysis: A Technical Guide to the RapiFluor-MS® Kit
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the RapiFluor-MS® kit has emerged as a pivotal tool. This guide provides an in-depth exploration of the kit's core components, their synergistic functions, and the streamlined workflow that enables rapid and sensitive N-glycan profiling. By understanding the intricacies of this technology, from the initial deglycosylation to the final analysis, users can unlock its full potential for characterizing therapeutic proteins and discovering disease biomarkers.
The this compound® (RFMS) N-Glycan Kit is engineered to overcome the traditional bottlenecks of glycan sample preparation, offering a complete solution that significantly reduces processing time to as little as 30 minutes.[1][2] At the heart of the kit is a novel labeling reagent, this compound®, which possesses unique chemical attributes that enhance both fluorescence quantification and mass spectral response.[1] This dual functionality allows for a single label to be used for both initial characterization and routine monitoring, simplifying workflows and ensuring data consistency.[1]
Core Components and Their Functions
The this compound® kit is a comprehensive system composed of several key modules, each designed to perform a specific function in the N-glycan sample preparation workflow.[1] The primary components include the deglycosylation module, the labeling module, and the clean-up module.
| Component | Function | Key Features |
| This compound® Labeling Reagent | Covalently attaches to released N-glycans. | Contains a quinoline (B57606) fluorophore for fluorescence detection, a highly basic tertiary amine for enhanced mass spectrometry (MS) ionization, and an NHS carbamate (B1207046) group for rapid tagging.[3][4] |
| Rapid PNGase F Enzyme | Enzymatically cleaves N-linked glycans from glycoproteins. | A robust glycosidase that works efficiently under denaturing conditions. |
| RapiGest™ SF Surfactant | Denatures the glycoprotein (B1211001) and facilitates enzyme access to glycosylation sites. | An anionic surfactant that is compatible with enzymatic digestion and is easily hydrolyzed and removed.[4] |
| GlycoWorks™ Rapid Buffer | Provides the optimal pH environment for the PNGase F enzyme. | A HEPES-based buffer (pH 7.9). |
| GlycoWorks™ HILIC µElution Plate | Purifies the labeled glycans from excess labeling reagent and other reaction by-products. | A solid-phase extraction (SPE) plate that provides quantitative recovery of a wide range of glycans.[5] |
| Reagent Solvent (Anhydrous DMF) | Solubilizes the this compound® reagent. | Anhydrous dimethylformamide ensures the stability and reactivity of the labeling reagent.[6] |
| Elution Buffer & Sample Diluent | Used in the HILIC cleanup and final sample preparation. | Elution buffer is 200mM ammonium (B1175870) acetate (B1210297) in 95:5 water/ACN, pH 7. Sample diluent is a DMF/ACN mixture.[6] |
Quantitative Performance of the this compound® Kit
The innovative design of the this compound® label and the optimized workflow contribute to its exceptional sensitivity and high recovery rates.
| Performance Metric | Value | Detection Method |
| Limit of Detection (LOD) for a single glycan species | ≤1 fmol | Fluorescence |
| ~10 fmol | Mass Spectrometry (QTof) | |
| ~100 fmol | UV Absorbance | |
| Overall Glycan Yield (with HILIC SPE cleanup) | ~70-73% | Fluorescence |
| Overall Glycan Yield (without HILIC SPE cleanup) | ~93-96% | Fluorescence |
Data compiled from multiple sources.[3][7][8][9]
Experimental Protocols
The this compound® N-Glycan Kit workflow is a streamlined three-step process: rapid deglycosylation, rapid labeling, and HILIC cleanup.
Rapid Deglycosylation
This step involves the enzymatic release of N-glycans from the glycoprotein.
Reagents:
-
Glycoprotein sample (1.5 mg/mL)
-
3% (w/v) RapiGest™ SF in GlycoWorks™ Rapid Buffer
-
Rapid PNGase F Enzyme
Protocol:
-
In a reaction tube, combine 10 µL of the glycoprotein solution with 10 µL of the 3% RapiGest™ SF solution. Mix by aspirating and dispensing.[4][10]
-
Heat the mixture at 90°C or higher for 3 minutes to denature the protein.[10][11]
-
Incubate the reaction at 50°C for 5 minutes to release the N-glycans.[10][11]
-
Cool the mixture to room temperature for 3 minutes.[10]
Rapid Labeling of Glycosylamines
The released glycans are then covalently tagged with the this compound® reagent.
Reagents:
-
Deglycosylated glycoprotein mixture
-
This compound® Reagent solution (prepared by dissolving 9 mg of RFMS reagent in 110 µL of anhydrous DMF)[12]
Protocol:
-
To the deglycosylated mixture, add 10-15 µL of the this compound® solution and mix.[11][12]
-
Allow the labeling reaction to proceed at room temperature for 5 minutes.[11][12]
HILIC Cleanup of Labeled Glycosylamines
The final step purifies the labeled glycans using solid-phase extraction.
Reagents:
-
Labeled glycan mixture
-
Acetonitrile (ACN)
-
Water
-
1% formic acid in 90% ACN
-
SPE Elution Buffer
-
GlycoWorks™ SPE Diluent (DMF/ACN)
Protocol:
-
Dilute the labeling reaction mixture with 360 µL of acetonitrile.[10]
-
Condition the wells of the GlycoWorks™ HILIC µElution Plate with 200 µL of water.[10][11]
-
Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.[10][11]
-
Elute the labeled glycans with three 30 µL volumes of SPE elution buffer.[10][11]
-
Dilute the eluate with 310 µL of the GlycoWorks™ SPE Diluent.[10][11] The sample is now ready for analysis.
Visualizing the Workflow and Label Structure
To better illustrate the processes and components involved, the following diagrams provide a visual representation of the this compound® workflow and the chemical structure of the labeling reagent.
By integrating a novel labeling reagent with a rapid and robust workflow, the this compound® kit provides a powerful solution for N-glycan analysis. This technical guide serves as a foundational resource for understanding the core components and methodologies, enabling researchers to confidently and efficiently generate high-quality glycan data.
References
- 1. 176003713 - Glycoworks this compound N-Glycan Kit-24 sample | Analytics-Shop [analytics-shop.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lcms.cz [lcms.cz]
- 4. help.waters.com [help.waters.com]
- 5. help.waters.com [help.waters.com]
- 6. Waters Corp Glycoworks this compound N-Glycan Basic Kit-24 sample, Quantity: | Fisher Scientific [fishersci.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
An In-depth Technical Guide to RapiFluor-MS® Labeling Chemistry for N-Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, underlying chemistry, and practical application of RapiFluor-MS (RFMS) labeling for the analysis of N-linked glycans. RFMS technology offers a significant advancement in glycoanalysis by enabling rapid sample preparation and providing exceptional sensitivity for both fluorescence and mass spectrometry detection.
Core Features of this compound Labeling
This compound is a novel labeling reagent designed to overcome the limitations of traditional methods for N-glycan analysis.[1][2][3] Its chemical structure incorporates three key functional groups: a rapid tagging group, an efficient fluorophore, and a group that enhances mass spectrometric ionization.[1][4][5]
-
Rapid Labeling: The N-hydroxysuccinimide (NHS) carbamate (B1207046) reactive group allows for a fast and efficient labeling reaction with the released glycosylamines under aqueous conditions at room temperature, typically completed in under five minutes.[1][6] This is a significant time-saving compared to the hours required for traditional reductive amination methods.[7]
-
Enhanced Fluorescence Detection: The quinoline-based fluorophore provides a strong fluorescence signal, enabling highly sensitive detection of labeled glycans.[4][5]
-
Superior Mass Spectrometry Signal: A tertiary amine group on the label acts as a "charge tag," significantly increasing the ionization efficiency of the labeled glycans in positive ion mode mass spectrometry.[1][4][5][8] This leads to a dramatic improvement in MS signal intensity, allowing for the confident identification and quantification of low-abundance glycan species.[1][9]
Quantitative Performance Comparison
The choice of labeling agent has a profound impact on the sensitivity and quantitative potential of N-glycan analysis. The following table summarizes the key performance metrics of this compound in comparison to two other commonly used labeling agents, 2-aminobenzamide (B116534) (2-AB) and procainamide. The data highlights the superior MS sensitivity of this compound and the high fluorescence sensitivity of procainamide.
| Performance Metric | This compound | 2-Aminobenzamide (2-AB) | Procainamide |
| Relative Fluorescence Sensitivity | 4x lower than Procainamide | 15x lower than Procainamide | Highest FLR sensitivity |
| Relative MS Sensitivity | Highest MS sensitivity [10][11] | 68x lower than RFMS | 2.4x lower than RFMS |
| Sample Preparation Time | ~30 minutes[12][13] | Several hours | Several hours |
| Limit of Quantification (FLR) | 1 µg IgG[11] | 10 µg IgG[11] | 1-5 µg IgG[11] |
| Limit of Quantification (MS) | 0.5 µg IgG [11] | 10 µg IgG[11] | 1 µg IgG[11] |
This compound Labeling Chemistry
The labeling process involves a two-step chemical reaction. First, the N-glycans are enzymatically released from the glycoprotein (B1211001) as glycosylamines. The primary amine of the glycosylamine then reacts with the NHS-carbamate group of the this compound reagent to form a stable urea (B33335) linkage.
Caption: this compound labeling reaction with a released N-glycosylamine.
Experimental Workflow for N-Glycan Analysis
The GlycoWorks this compound N-Glycan Kit provides a streamlined, three-step protocol for sample preparation that can be completed in approximately 30 minutes.[13] This rapid workflow significantly improves throughput compared to traditional methods.[3]
Caption: Streamlined 30-minute workflow for this compound N-glycan sample preparation.
Detailed Experimental Protocol
The following table outlines a typical protocol for the preparation of N-glycans from a glycoprotein sample using the GlycoWorks this compound N-Glycan Kit.[14][15]
| Step | Procedure | Reagents & Conditions |
| 1. Deglycosylation | Denaturation: Mix glycoprotein sample with RapiGest™ SF solution. Heat at ≥90°C for 3 minutes, then cool. | 10 µL of 1.5 mg/mL glycoprotein, 10 µL of buffered 3% (w/v) RapiGest SF. |
| Enzymatic Release: Add Rapid PNGase F. Incubate at 50°C for 5 minutes, then cool. | 10 µL Rapid PNGase F. | |
| 2. Labeling | Labeling Reaction: Add this compound solution to the deglycosylation mixture. Mix and incubate at room temperature for 5 minutes. | 10 µL of this compound solution. |
| 3. Cleanup (SPE) | Sample Dilution: Dilute the labeled glycan mixture with acetonitrile (B52724) (ACN). | 360 µL of ACN. |
| Plate Conditioning: Condition the GlycoWorks HILIC µElution Plate wells with water. | 200 µL of water per well. | |
| Plate Equilibration: Equilibrate the wells with 85% ACN. | 200 µL of 85% ACN per well. | |
| Sample Loading: Load the diluted sample onto the plate. | ~400 µL of ACN-diluted sample. | |
| Washing: Wash the wells to remove excess labeling reagent and other impurities. | 2 x 600 µL of 1% formic acid, 90% ACN. | |
| Elution: Elute the labeled glycans. | 3 x 30 µL of SPE Elution Buffer. | |
| Final Dilution: Dilute the eluate for analysis. | 310 µL of GlycoWorks SPE Diluent (DMF/ACN). |
Applications in Drug Development
The robust performance and high-throughput nature of this compound make it an invaluable tool in the biopharmaceutical industry. Glycosylation is a critical quality attribute (CQA) of many therapeutic proteins, influencing their efficacy, stability, and immunogenicity.[12][16] this compound enables:
-
Routine monitoring of glycoprofiles during process development and manufacturing.[12]
-
Detailed characterization of glycoprotein therapeutics.
-
High-throughput screening of cell culture conditions.
-
Lot-to-lot consistency and biosimilarity assessments.
Conclusion
This compound labeling chemistry represents a significant advancement in N-glycan analysis, offering a unique combination of speed, sensitivity, and versatility.[2] The rapid and robust workflow, coupled with superior fluorescence and mass spectrometry performance, empowers researchers and drug development professionals to gain deeper insights into protein glycosylation with greater efficiency and confidence.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. help.waters.com [help.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
RapiFluor-MS: A Technical Guide to Sensitive Detection of Low-Abundance Glycans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental protocols, and quantitative performance of RapiFluor-MS, a novel labeling reagent and workflow designed to enhance the sensitivity of N-glycan analysis by fluorescence (FLR) and mass spectrometry (MS). This technology is particularly advantageous for the characterization of low-abundance glycans, which are often critical indicators in biopharmaceutical development and disease biomarker research.
Introduction to this compound Technology
The this compound reagent is an innovative compound purposefully designed to overcome the limitations of traditional glycan labeling methods. It integrates three key functionalities into a single molecule: a rapid tagging group, an efficient fluorophore, and a group that promotes high ionization efficiency.[1][2] This unique chemical structure enables a streamlined, 30-minute sample preparation workflow that yields unprecedented sensitivity for both fluorescence and mass spectrometric detection from a single label.[3][4][5]
The workflow consists of three main stages: rapid deglycosylation of the glycoprotein (B1211001), swift labeling of the released N-glycans, and a robust solid-phase extraction (SPE) cleanup.[4][5] This efficient process not only accelerates sample turnaround but also minimizes sample loss and artifacts, which is crucial when dealing with low-quantity samples.
Quantitative Performance and Sensitivity
The enhanced chemical properties of the this compound label translate directly into significant improvements in detection sensitivity across multiple platforms. This allows for the confident identification and characterization of minor but critical glycoforms.[1]
Comparison with Traditional Labeling Methods
When compared to conventional labeling techniques such as 2-aminobenzamide (B116534) (2-AB), this compound demonstrates a substantial increase in both fluorescence and mass spectrometry signals.
| Comparison | Fluorescence Signal Enhancement | Mass Spectrometry Signal Enhancement |
| vs. Commercial rapid tagging analog of aminobenzamide (AB) | 2x greater | 1000x higher |
| vs. Conventional reductive amination with 2-AB | 4x greater | 160x higher |
| Table 1: Signal enhancement of this compound compared to traditional 2-AB labeling methods.[3] |
Limits of Detection (LOD)
The unique properties of the this compound label enable versatile detection by fluorescence, UV absorbance, and mass spectrometry, each with distinct sensitivity levels.[6]
| Detection Method | Limit of Detection (LOD) for a Single Glycan Species | Notes |
| Fluorescence (FLR) | ≤1 fmol | Offers the most robust sensitivity for chromatographic detection.[6] |
| Mass Spectrometry (MS) | ~10 fmol | Using a QTof mass spectrometer with analytical scale chromatography.[6] |
| UV Absorbance | ~100 fmol | Detectable at a 2 pmol load of an IgG glycan pool.[6] |
| Table 2: Approximate limits of detection for this compound labeled N-glycans using different detection methods.[6] |
These sensitivity enhancements are critical for applications involving the analysis of very low-abundance glycans, often found at relative abundances below 0.1%.[6] For instance, even a glycan with a relative abundance of just 0.08% can be detected with a high signal-to-noise ratio in both FLR and MS.[7]
Experimental Workflow and Protocols
The GlycoWorks this compound N-Glycan Kit provides a streamlined protocol that takes approximately 30 minutes from glycoprotein to a clean, ready-to-analyze sample.[5]
Caption: The this compound 3-step, 30-minute workflow.
Detailed Experimental Protocol
This protocol is based on the GlycoWorks this compound N-Glycan Kit for 24 samples.[8]
Materials Not Provided:
-
Heat blocks set to at least 90°C and 50°C
-
Acetonitrile (ACN), LC-MS grade
-
18.2 MΩ water
-
For disulfide-rich proteins: Dithiothreitol (DTT)
Step 1: Rapid Deglycosylation (~10 minutes)
-
Prepare Denaturing Buffer:
-
Prepare a 3% (w/v) solution of RapiGest™ SF surfactant. For disulfide-rich proteins, this buffer should also contain DTT.
-
-
Denature Glycoprotein:
-
Enzymatic Deglycosylation:
Step 2: Rapid Labeling (~5 minutes)
-
Prepare Labeling Reagent:
-
Reconstitute one vial of this compound Reagent (23 mg) with 280 µL of anhydrous DMF or DMSO to create the labeling solution.
-
-
Label Glycosylamines:
Step 3: HILIC Cleanup (~15 minutes)
-
Sample Dilution:
-
Dilute the labeling reaction with 360 µL of acetonitrile (ACN). Mix well.[8] This brings the final ACN concentration to approximately 90%, preparing it for HILIC SPE.
-
-
SPE Plate Preparation:
-
Set up a GlycoWorks HILIC µElution Plate.
-
Condition the wells by adding 200 µL of water.
-
Equilibrate the wells by adding 200 µL of 85% ACN.
-
-
Load, Wash, and Elute:
-
Load the entire ACN-diluted sample (~400 µL) onto the equilibrated plate.
-
Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.
-
Elute the labeled glycans with three separate 30 µL volumes of SPE Elution Buffer into a collection plate.[8]
-
-
Final Dilution for Analysis:
-
Dilute the final eluate with 310 µL of the GlycoWorks SPE Diluent (a DMF/ACN mixture) or water, depending on the subsequent chromatographic method.[8]
-
Chemical Principle of this compound Labeling
The this compound molecule is an N-hydroxysuccinimidyl (NHS)-carbamate, which is a highly reactive group for labeling.[2] The process begins with the enzymatic release of N-glycans from the protein backbone by PNGase F, which results in the formation of a glycosylamine. This glycosylamine then rapidly reacts with the NHS-carbamate of the this compound reagent to form a stable urea (B33335) linkage.
Caption: Simplified reaction scheme of this compound labeling.
The key components of the this compound structure are:
-
NHS Carbamate: The "rapid tagging group" that reacts efficiently with the released glycosylamine.[2]
-
Quinolinyl Fluorophore: A highly fluorescent group that provides a strong signal for FLR detection.[2]
-
Tertiary Amine: A "charge tag" that acts as a protonation site, significantly enhancing ionization efficiency for positive-ion mode mass spectrometry.[2]
Conclusion
The this compound technology provides a robust, rapid, and highly sensitive solution for the analysis of released N-glycans. By combining a streamlined 30-minute sample preparation protocol with a novel labeling reagent that enhances both fluorescence and mass spectrometry signals, it enables the confident detection and characterization of low-abundance glycans that are often missed with conventional methods.[3][4] This makes it an invaluable tool for researchers, scientists, and drug development professionals who require high-throughput, high-quality glycan analysis for biotherapeutic characterization, biomarker discovery, and quality control. The method's high reproducibility also makes it suitable for large-scale glycoprofiling studies.[9]
References
- 1. waters.com [waters.com]
- 2. help.waters.com [help.waters.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. youtube.com [youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. Robustness and repeatability of GlycoWorks this compound IgG N-glycan profiling in a long-term high-throughput glycomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
RapiFluor-MS Protocol for N-Glycan Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the RapiFluor-MS™ N-glycan sample preparation workflow. The this compound labeling technology offers a significant advancement in N-glycan analysis by streamlining sample preparation and enhancing detection sensitivity for both fluorescence (FLR) and mass spectrometry (MS).[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals who require accurate and reproducible characterization and quantitation of N-linked glycans from glycoproteins. The unique chemical attributes of the this compound reagent enable rapid labeling, increased fluorescence quantitation, and superior mass spectral response.[4]
Introduction
Protein glycosylation is a critical quality attribute (CQA) for many biotherapeutic proteins, influencing their safety, efficacy, and stability.[5] Consequently, detailed monitoring and characterization of N-glycans are essential throughout the drug development and manufacturing process. Traditional methods for N-glycan analysis are often time-consuming and can suffer from a lack of sensitivity, particularly for mass spectrometry.[2][6]
The this compound (RFMS) N-Glycan Kit from Waters was developed to overcome these limitations. The protocol combines a rapid enzymatic release of N-glycans with a fast and efficient labeling reaction.[2] The RFMS label itself is a novel reagent designed with three key functional groups: a rapid tagging group (NHS carbamate), an efficient quinolinyl fluorophore, and a tertiary amine that enhances ionization for mass spectrometry.[2] This innovative approach significantly reduces sample preparation time to approximately 30 minutes and provides unparalleled sensitivity for both FLR and MS detection.
Key Features and Benefits:
-
Rapid Protocol: Complete N-glycan sample preparation in about one hour for multiple samples.[5]
-
High Sensitivity: The this compound label significantly enhances both fluorescence and mass spectrometry signals, allowing for the detection of low-abundance glycans.[1]
-
Versatile Detection: Labeled glycans can be detected by fluorescence, UV absorbance, and mass spectrometry.[2]
-
Reproducible Results: The streamlined workflow and quality control-friendly protocols ensure high reproducibility.[5][7]
-
Automation-Friendly: The protocol has been adapted for automated liquid handling platforms, increasing throughput and consistency.[3][8][9]
Experimental Workflow
The this compound N-glycan sample preparation protocol consists of three main stages: rapid deglycosylation of the glycoprotein, rapid labeling of the released N-glycans, and a straightforward cleanup step to remove excess reagents.[10]
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Waters Corp GlycoWorks this compound Labeling Module 24-Sample, Quantity: | Fisher Scientific [fishersci.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. help.waters.com [help.waters.com]
A Comprehensive Guide to RapiFluor-MS Labeling for N-Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the rapid and efficient labeling of N-glycans using the RapiFluor-MS™ reagent. This innovative labeling chemistry is designed to enhance both fluorescence and mass spectrometry (MS) signals, enabling highly sensitive and accurate glycan analysis critical for biotherapeutic development and disease research.[1]
Introduction
Characterization of N-linked glycans is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutics, as glycosylation can significantly impact protein folding, stability, efficacy, and safety.[2][3] Traditional glycan analysis methods are often time-consuming and may lack the sensitivity required to detect low-abundance glycoforms.[1] The this compound labeling workflow addresses these challenges by providing a streamlined, 30-minute protocol from glycoprotein (B1211001) to analysis-ready sample, with significant enhancements in both fluorescence and MS detection.[1][4] This protocol is applicable to a wide range of glycoproteins, including monoclonal antibodies (mAbs).
The this compound reagent contains three key functional components: a rapid tagging reactive group for efficient labeling of glycosylamines, an efficient fluorophore for sensitive fluorescence detection, and a highly basic tertiary amine that enhances ionization for mass spectrometry.[1][5] This combination allows for comprehensive glycan profiling with increased confidence and throughput.
Experimental Workflow Overview
The this compound labeling procedure consists of three main stages: rapid deglycosylation of the glycoprotein, rapid labeling of the released N-glycans, and a straightforward cleanup step using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).[5][6][7]
Detailed Experimental Protocols
This protocol is based on a starting glycoprotein concentration of 1.5 mg/mL.[6][7] For disulfide-rich glycoproteins, the use of a reducing agent like dithiothreitol (B142953) (DTT) is recommended.[2][6]
Part 1: Rapid Deglycosylation
This step involves the denaturation of the glycoprotein and the enzymatic release of N-glycans using Rapid PNGase F.
Reagent Preparation:
-
3% (w/v) RapiGest™ SF Solution: Dissolve 10 mg of RapiGest SF Surfactant in 200 µL of Rapid Buffer and 135 µL of water. Vortex to mix.[7]
-
Rapid PNGase F (Diluted): Dilute 35 µL of PNGase F enzyme with 220 µL of water for a total volume of 255 µL.[7]
Protocol:
-
Pipette 10 µL of the 1.5 mg/mL glycoprotein sample into a reaction tube.[7]
-
Add 10 µL of the 3% (w/v) RapiGest SF solution to the glycoprotein sample and mix by aspirating.[7]
-
Heat the mixture at 90 °C for 3 minutes to denature the protein.[2][6][7]
-
Allow the sample to cool to room temperature for 3 minutes.[7]
-
Add 10 µL of the diluted Rapid PNGase F and mix by aspirating.[6][7]
-
Incubate the reaction at 50 °C for 5 minutes to release the N-glycans.[2][6][7]
-
Allow the sample to cool to room temperature.[6]
| Step | Parameter | Value |
| Denaturation | Temperature | 90 °C |
| Time | 3 minutes | |
| Deglycosylation | Enzyme | Rapid PNGase F |
| Temperature | 50 °C | |
| Time | 5 minutes |
Table 1. Summary of Deglycosylation Conditions.
Part 2: Rapid Labeling of Glycosylamines
In this step, the released N-glycans are rapidly labeled with the this compound reagent.
Reagent Preparation:
-
This compound Solution: Add 280 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to one vial containing 23 mg of this compound Reagent. Mix until the reagent is fully solubilized.[6][7] Note that this compound is a highly reactive reagent and should be dissolved in an anhydrous, non-nucleophilic, polar aprotic solvent.[8]
Protocol:
-
To the 30 µL deglycosylation reaction mixture, add 10 µL of the this compound solution.[7]
-
Mix thoroughly by aspirating.
-
Allow the labeling reaction to proceed at room temperature for 5 minutes.[2][6][7]
-
For samples intended for analysis with a Glycan C18 AX separation, a quenching step is recommended. Add 5 µL of 1 M ammonium (B1175870) acetate (B1210297) (neutral pH) and incubate for 5 minutes at room temperature. This step is optional if using HILIC columns.[2][6]
-
Dilute the reaction mixture with 360 µL of acetonitrile (B52724) (ACN).[6][7]
| Step | Parameter | Value |
| Labeling | Reagent | This compound |
| Temperature | Room Temperature | |
| Time | 5 minutes | |
| Quenching (Optional) | Reagent | 1 M Ammonium Acetate |
| Time | 5 minutes |
Table 2. Summary of Labeling Conditions.
Part 3: HILIC Cleanup of Labeled Glycosylamines
This solid-phase extraction (SPE) step removes excess labeling reagent and other reaction components, yielding a clean sample ready for analysis. A GlycoWorks™ HILIC µElution Plate is typically used for this procedure.
Protocol:
-
Conditioning: Add 200 µL of water to each well of the HILIC µElution Plate.[6][7]
-
Loading: Load the ACN-diluted sample (approximately 400 µL) onto the equilibrated plate.[6][7]
-
Washing: Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.[6][7]
-
Elution: Place a sample collection plate with collection tubes under the µElution plate. Elute the labeled glycans with three 30 µL volumes of SPE elution buffer.[6][7]
-
Final Dilution: For HILIC-FLR analysis, dilute the eluate with 310 µL of the GlycoWorks SPE Diluent (DMF/ACN) and mix. For Glycan C18 AX separation, either skip this dilution or dilute with 310 µL of water.[6][7]
| Step | Solution | Volume |
| Conditioning | Water | 200 µL |
| Equilibration | 85% Acetonitrile | 200 µL |
| Loading | ACN-diluted sample | ~400 µL |
| Washing | 1% Formic Acid, 90% ACN | 2 x 600 µL |
| Elution | SPE Elution Buffer | 3 x 30 µL |
| Final Dilution | GlycoWorks SPE Diluent (DMF/ACN) or Water | 310 µL |
Table 3. Summary of HILIC Cleanup Protocol.
Data and Performance
The this compound labeling technology offers significant advantages in terms of sensitivity. Compared to the conventional 2-aminobenzamide (B116534) (2-AB) labeling, this compound has been shown to provide a two-fold or greater increase in fluorescence signal and over a 100-fold increase in MS signal.[1] This enhanced sensitivity allows for the confident detection and identification of low-abundance glycan species, which may be critical for understanding the biological function and ensuring the quality of biotherapeutics.[1] Studies have demonstrated that the sample preparation method provides high yields, with approximately 74% recovery of labeled glycans after HILIC SPE cleanup.[4] Furthermore, quantitative analysis has shown high reproducibility for glycan release and labeling.
Conclusion
The this compound N-glycan sample preparation workflow provides a rapid, robust, and highly sensitive method for the analysis of released N-glycans. By significantly reducing sample preparation time and enhancing both fluorescence and mass spectrometry signals, this technology enables more efficient and comprehensive characterization of protein glycosylation. The detailed protocol and quantitative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this advanced glycan analysis technique.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. help.waters.com [help.waters.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for HILIC-UPLC-FLR-MS Analysis of RapiFluor-MS Labeled Glycans
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of N-linked glycans using a Hydrophilic Interaction Liquid Chromatography (HILIC) Ultra-Performance Liquid Chromatography (UPLC) method with Fluorescence (FLR) and Mass Spectrometry (MS) detection, following labeling with the RapiFluor-MS™ reagent. This innovative approach offers rapid sample preparation and enhanced detection sensitivity, making it a powerful tool for characterizing the glycosylation of biotherapeutics and other glycoproteins.[1][2][3][4][5]
Introduction
Protein glycosylation is a critical quality attribute that can impact the efficacy, safety, and manufacturing of biopharmaceutical products.[4] The this compound (RFMS) labeling reagent has been developed to overcome the limitations of traditional glycan analysis methods by significantly improving both fluorescence and mass spectrometric detection of released N-glycans.[1][5][6] The RFMS tag comprises a rapid tagging group, an efficient quinoline (B57606) fluorophore, and a tertiary amine that enhances ionization, leading to unprecedented sensitivity.[1][7] This allows for the confident identification and quantification of even low-abundant glycan species.[6] The entire sample preparation, from glycoprotein (B1211001) to a sample ready for analysis, can be completed in as little as 30 minutes.[4][6]
Experimental Workflow Overview
The overall workflow consists of three primary stages: rapid deglycosylation of the glycoprotein, rapid labeling of the released glycans with this compound, and a straightforward solid-phase extraction (SPE) cleanup to remove excess reagents and byproducts.[2][8] This is followed by separation and analysis using HILIC-UPLC with serial FLR and MS detection.
References
RapiFluor-MS Workflow for Monoclonal Antibody N-Glycan Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Characterization of N-linked glycosylation is a critical quality attribute (CQA) in the development and manufacturing of monoclonal antibody (mAb) therapeutics. The glycan profile can significantly impact the efficacy, stability, and immunogenicity of the final product. The RapiFluor-MS™ labeling technology offers a streamlined and highly sensitive workflow for the analysis of released N-glycans from mAbs. This approach significantly reduces sample preparation time while enhancing both fluorescence (FLR) and mass spectrometry (MS) detection, enabling comprehensive and confident glycan profiling.[1][2][3] This document provides detailed application notes and protocols for the this compound workflow for monoclonal antibody analysis.
The this compound reagent possesses a unique chemical structure that includes a rapid tagging group (NHS carbamate), an efficient quinoline (B57606) fluorophore, and a tertiary amine for enhanced ionization, leading to superior performance in both FLR and MS detection.[4][5][6][7] This integrated approach allows for robust and high-throughput analysis of mAb glycosylation, from process development to quality control.
Experimental Workflow Overview
The this compound workflow for N-glycan analysis from monoclonal antibodies is a rapid, three-step process that can be completed in as little as 30 minutes.[8] The major steps include enzymatic deglycosylation, rapid labeling with this compound, and a straightforward solid-phase extraction (SPE) cleanup.[4][9] This streamlined process minimizes sample handling and potential for error, ensuring high-quality, reproducible results. Automation of this workflow is also possible, further enhancing throughput and reproducibility.[9][10][11][12]
Quantitative Performance
The this compound labeling technology demonstrates significant improvements in both fluorescence and mass spectrometric sensitivity compared to traditional methods like 2-aminobenzamide (B116534) (2-AB) labeling.[3][13][14] This enhanced sensitivity allows for the detection and characterization of low-abundance glycan species, providing a more complete picture of the mAb's glycosylation profile.[1][15][16]
Table 1: Performance Comparison of this compound vs. 2-AB Labeling
| Parameter | This compound | 2-Aminobenzamide (2-AB) | Reference(s) |
| Sample Preparation Time | ~30 minutes | ~3.5 hours | [8] |
| Fluorescence (FLR) Signal | ~14x greater | 1x | [3] |
| Mass Spectrometry (MS) Signal | ~160x greater | 1x | [3] |
| Overall Yield | ~73% | Lower | [8][17] |
| Limit of Detection (LOD) | As low as 0.01% relative abundance | Higher | [15][16] |
Table 2: Reproducibility of this compound Workflow
| Parameter | Result | Reference(s) |
| Yield with SPE Cleanup (Batch 1) | 70% | |
| Yield with SPE Cleanup (Batch 2) | 64% | |
| Yield without SPE Cleanup (Batch 1) | 94% | |
| Yield without SPE Cleanup (Batch 2) | 93% |
Detailed Experimental Protocols
The following protocols are based on the use of the GlycoWorks™ this compound™ N-Glycan Kit.
Protocol 1: N-Glycan Release and Labeling from Monoclonal Antibodies
Materials:
-
GlycoWorks this compound N-Glycan Kit (containing RapiGest SF, Rapid PNGase F, this compound Reagent, and GlycoWorks HILIC µElution Plate)
-
Monoclonal antibody sample (1.5 mg/mL in water)
-
LC-MS grade water
-
Anhydrous Dimethylformamide (DMF)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
Heating block or thermomixer
-
Vacuum manifold or positive pressure manifold for SPE
Procedure:
-
Denaturation:
-
In a microcentrifuge tube, combine 10 µL of the mAb sample (15 µg) with 10 µL of a 3% (w/v) RapiGest SF solution in GlycoWorks Rapid Buffer.
-
Vortex to mix and then heat at 90-95°C for 3 minutes.[18]
-
Allow the sample to cool to room temperature.
-
-
Deglycosylation:
-
Add 10 µL of Rapid PNGase F enzyme solution to the denatured mAb sample.
-
Incubate at 50°C for 5 minutes to release the N-glycans.[10]
-
-
Labeling:
-
To the deglycosylation reaction, add 10 µL of the this compound reagent solution (prepared by dissolving the this compound reagent in anhydrous DMF).
-
Incubate at room temperature for 5 minutes to label the released N-glycans.[4]
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Labeled N-Glycans
Procedure:
-
SPE Plate Equilibration:
-
Place the GlycoWorks HILIC µElution Plate on the vacuum manifold.
-
Condition the wells with 200 µL of LC-MS grade water, followed by 200 µL of 85% ACN in water.
-
-
Sample Loading:
-
Add 350 µL of ACN to the labeled glycan sample from Protocol 1.
-
Load the entire sample onto the equilibrated SPE plate.
-
-
Washing:
-
Wash the wells three times with 600 µL of 90% ACN, 1% formic acid in water.
-
-
Elution:
-
Elute the this compound labeled N-glycans with 90 µL of SPE Elution Buffer (a buffered, slightly aqueous solution).[8]
-
-
Sample Dilution for Analysis:
Protocol 3: HILIC-FLR-MS Analysis
LC Conditions:
-
Column: ACQUITY UPLC Glycan BEH Amide Column (130Å, 1.7 µm, 2.1 x 150 mm)
-
Mobile Phase A: 50 mM Ammonium Formate in Water, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient tailored to resolve common mAb N-glycans. An optimized gradient can improve the resolution of high mannose and sialylated species.[2][19]
-
Flow Rate: 0.4 - 0.5 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 1-10 µL
FLR Detection:
-
Excitation Wavelength: ~265 nm
-
Emission Wavelength: ~425 nm
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analyzer: Quadrupole Time-of-Flight (Q-Tof) or other high-resolution mass spectrometer
-
Data Acquisition: Data-dependent acquisition (DDA) can be used to acquire MS/MS spectra for structural confirmation of low-abundance glycans.[1]
Data Analysis
The acquired data can be processed using specialized software to identify and quantify the N-glycan species. Identification is typically based on accurate mass measurements and fragmentation data, and can be aided by glucose unit (GU) libraries.[20][21] Relative quantification is performed by integrating the peak areas from the fluorescence chromatogram.[15][16]
Conclusion
The this compound workflow provides a robust, sensitive, and high-throughput solution for the N-glycan analysis of monoclonal antibodies. Its simplified and rapid protocol, combined with superior detection capabilities, enables detailed and reliable characterization of this critical quality attribute.[21] This methodology is well-suited for all stages of biopharmaceutical development, from early-stage research to routine quality control monitoring. The significant improvements in sensitivity and speed over traditional methods make it an invaluable tool for modern biopharmaceutical analysis.[3]
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. help.waters.com [help.waters.com]
- 7. Waters Corp GlycoWorks this compound Labeling Module 24-Sample, Quantity: | Fisher Scientific [fishersci.com]
- 8. lcms.cz [lcms.cz]
- 9. help.waters.com [help.waters.com]
- 10. lcms.cz [lcms.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 19. waters.com [waters.com]
- 20. LC-MS N-glycan Data Analysis of this compound Labeled NIST mAb with SimGlycan [premierbiosoft.com]
- 21. tandfonline.com [tandfonline.com]
Revolutionizing Glycan Analysis: Automated RapiFluor-MS Sample Preparation for High-Throughput Screening
In the fast-paced world of biopharmaceutical development and disease biomarker discovery, the ability to rapidly and reliably analyze N-linked glycans is paramount. Glycosylation is a critical quality attribute (CQA) that can significantly impact the safety, efficacy, and stability of therapeutic proteins.[1][2] Traditional methods for N-glycan analysis have long been a bottleneck due to their time-consuming and labor-intensive nature. The advent of RapiFluor-MS technology has marked a significant leap forward, offering rapid labeling and enhanced detection sensitivity. This, coupled with robotic automation, has paved the way for high-throughput N-glycan profiling, enabling researchers to process large numbers of samples with increased precision and reproducibility.
This application note provides a detailed overview and protocols for the automated this compound sample preparation workflow. It is designed for researchers, scientists, and drug development professionals seeking to implement a high-throughput solution for N-glycan analysis. By leveraging automated liquid handling platforms, this methodology minimizes manual intervention, reduces the potential for human error, and accelerates timelines for critical decision-making.[3][4]
The Power of Automation: Speed, Precision, and Reproducibility
Automating the this compound N-glycan sample preparation offers a multitude of advantages over manual processing. The primary benefits include a significant reduction in sample preparation time, with the ability to process up to 96 samples in under three hours.[3][4] This is a dramatic improvement compared to traditional methods that can take several hours or even days.
Furthermore, automation ensures a higher degree of reproducibility and precision by minimizing variability between experiments and analysts.[3][5] Automated platforms are capable of handling the low-volume liquid transfers required by the protocol with greater accuracy than manual pipetting, leading to more consistent results. The performance of automated methods has been shown to be equivalent to manual preparation, with excellent comparability in terms of the relative peak areas of glycan profiles.[3][6]
Quantitative Performance: Automated vs. Manual Preparation
The transition to an automated workflow does not compromise the quality of the results. Extensive studies have demonstrated that the automated this compound sample preparation yields data that is highly comparable to the manual method. The following tables summarize key performance metrics, highlighting the robustness and reliability of the automated approach.
| Performance Metric | Automated (96 samples) | Manual | Reference |
| Total Preparation Time | < 3 hours | > 1 day (for large sample sets) | [3][4] |
| Hands-on Time | < 30 minutes | Several hours | [1] |
| Precision (CV% for major glycan peaks) | < 3% | Variable | [3][4] |
| Comparability (Total Area Deviation) | < 25% | - | [7] |
| Comparability (Relative Area Deviation) | 0 - 5% | - | [6][7] |
| Glycan Species | Automated Relative Area (%) | Manual Relative Area (%) | Reference |
| FA2 | Consistent with manual | Baseline | [8] |
| FA2G1a | Consistent with manual | Baseline | [8] |
| FA2G1b | Consistent with manual | Baseline | [8] |
| FA2G2 | Consistent with manual | Baseline | [8] |
Experimental Workflow: A Step-by-Step Visualization
The automated this compound sample preparation workflow follows a streamlined, three-step process: deglycosylation, labeling, and solid-phase extraction (SPE) clean-up.[9] This entire process is performed on a robotic liquid handling platform, such as the Tecan EVO Freedom 100 or the Andrew+ pipetting robot.[3][6][10]
Caption: Automated this compound sample preparation workflow.
Detailed Experimental Protocols
The following protocols are generalized for automated systems and are based on the Waters GlycoWorks this compound N-Glycan Kit.[9] Specific parameters may need to be optimized depending on the liquid handling platform and the nature of the glycoprotein samples.
Protocol 1: Automated N-Glycan Sample Preparation
Objective: To release, label, and purify N-glycans from glycoprotein samples for subsequent analysis.
Materials:
-
GlycoWorks this compound N-Glycan Kit - Automation (Waters, p/n: 176004152 or equivalent)[3]
-
Glycoprotein sample(s) at a concentration of approximately 1.5 mg/mL
-
Automated liquid handling platform (e.g., Tecan, Andrew+)[3][10]
-
Heating and cooling unit compatible with the automation platform[10]
-
Vacuum manifold for SPE plate[11]
Methodology:
-
System Initialization and Reagent Preparation:
-
Power on the automated liquid handler and associated computer.
-
Launch the control software and load the pre-written script for the this compound protocol.[3]
-
Prepare the this compound reagents according to the kit's instructions. This typically involves reconstituting the RapiGest SF, PNGase F, and this compound label in their respective solvents.[12]
-
Place the prepared reagents, glycoprotein samples, and necessary consumables (pipette tips, plates) onto the deck of the liquid handler as prompted by the software.[6]
-
-
Automated Processing (Script Execution):
-
Sample Transfer: The robot pipettes 10 µL of each glycoprotein sample into the wells of a 96-well PCR plate.
-
Denaturation: 10 µL of the RapiGest SF solution is added to each sample. The plate is then moved to a heating block and incubated at 90°C for 3 minutes.[12]
-
Deglycosylation: The plate is cooled to ambient temperature. 10 µL of the PNGase F enzyme solution is then dispensed into each well. The plate is subsequently moved to a heating block and incubated at 50°C for 5 minutes to release the N-glycans.[12]
-
Labeling: The plate is again cooled to ambient temperature. 15 µL of the this compound labeling reagent is added to each well, and the reaction is allowed to proceed for 5 minutes at ambient temperature.[8]
-
Quenching (Optional): For HILIC separation, an optional quenching step can be included where 10 µL of 0.5 M ammonium acetate is added and incubated for 5 minutes at ambient temperature.[8]
-
Solid-Phase Extraction (SPE) Clean-up:
-
The GlycoWorks HILIC µElution plate is conditioned with 200 µL of water, followed by equilibration with 200 µL of 85% acetonitrile.[8]
-
The labeled N-glycan mixture is diluted with approximately 495 µL of acetonitrile and loaded onto the conditioned SPE plate.[12]
-
The plate is washed multiple times (e.g., four times with 300 µL) with a wash solution (e.g., 1% formic acid in 90% acetonitrile) to remove excess labeling reagent and other impurities.[12]
-
The purified, labeled N-glycans are then eluted into a collection plate.
-
-
-
Sample Analysis:
-
The collection plate containing the purified, labeled N-glycans is sealed and is ready for analysis by LC-FLR/MS.
-
Protocol 2: For Disulfide-Rich Glycoproteins
For glycoproteins with extensive disulfide bonding that may hinder PNGase F activity, a reducing agent can be incorporated into the denaturation step.
Modified Denaturation Step:
-
Add 10 µL of a denaturing buffer containing 3% (w/v) RapiGest SF and dithiothreitol (B142953) (DTT) to the 10 µL glycoprotein sample.[8][12] The final concentration of DTT should be optimized for the specific protein.
-
Proceed with the heating step at 90°C for 3 minutes.[12]
-
The subsequent deglycosylation, labeling, and clean-up steps remain the same as in Protocol 1.
Logical Relationships in Workflow Optimization
The successful implementation of an automated workflow relies on the careful consideration of several interrelated factors. The diagram below illustrates the key relationships that must be addressed to ensure a robust and reliable automated N-glycan sample preparation process.
Caption: Key relationships in optimizing the automated workflow.
Conclusion
The automation of this compound sample preparation represents a significant advancement in the field of glycoanalysis. By combining the speed and efficiency of this compound chemistry with the precision and throughput of robotic liquid handling platforms, researchers can now perform large-scale N-glycan profiling with unprecedented speed and reliability. This powerful combination is set to accelerate biopharmaceutical development and the discovery of novel disease biomarkers by removing a critical bottleneck in the analytical workflow. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this transformative technology.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Automated Preparation of MS-Sensitive Fluorescently Labeled N-Glycans with a Commercial Pipetting Robot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. help.waters.com [help.waters.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
Application Note: High-Throughput N-Glycan Analysis of Fusion Proteins using RapiFluor-MS™
Introduction
Fusion proteins represent a rapidly growing class of biotherapeutics, offering advantages such as extended plasma half-life and enhanced therapeutic activity.[1] The glycosylation of these complex biomolecules is a critical quality attribute (CQA) that can significantly impact their safety, efficacy, and pharmacokinetic profiles.[1][2] Unlike monoclonal antibodies, fusion proteins often exhibit more complex glycosylation patterns and may contain a high degree of disulfide bonding, making complete N-glycan analysis challenging with conventional methods.[1]
The Waters™ GlycoWorks™ RapiFluor-MS™ N-Glycan Kit provides a rapid and sensitive solution for N-glycan sample preparation, significantly reducing the time from glycoprotein (B1211001) to analysis-ready sample to approximately 30 minutes.[2][3] The this compound (RFMS) label offers exceptional fluorescence and mass spectrometry (MS) sensitivity, enabling more confident and comprehensive characterization of N-glycans, even those present at low abundances.[2][4]
This application note describes an optimized protocol for the N-glycan analysis of disulfide-rich fusion proteins using the this compound kit. The inclusion of a reducing agent in the sample preparation workflow facilitates complete deglycosylation, leading to accurate and reproducible glycan profiling.[1]
Materials and Methods
Materials
-
GlycoWorks™ this compound™ N-Glycan Kit (Waters, p/n: 176003606)
-
Fusion protein sample (e.g., 1.5 mg/mL in a non-nucleophilic buffer)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
ACQUITY UPLC™ Glycan BEH™ Amide Column, 130Å, 1.7 µm, 2.1 x 150 mm (Waters)
-
ACQUITY UPLC™ H-Class Bio System with FLR detector
-
ACQUITY™ QDa™ Mass Detector or other mass spectrometer
-
LC-MS grade water, acetonitrile (B52724), and formic acid
Experimental Protocols
Optimized Sample Preparation for Disulfide-Rich Fusion Proteins
This protocol is adapted from the standard GlycoWorks this compound protocol to include a reduction step for improved deglycosylation of complex fusion proteins.[1][5]
-
Denaturation and Reduction:
-
Deglycosylation:
-
This compound™ Labeling:
-
Add 15 µL of the this compound™ reagent solution to the deglycosylated sample.[5]
-
Incubate at room temperature for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
The labeled N-glycans are purified using a GlycoWorks HILIC µElution Plate.[3][7]
-
Condition the wells with 200 µL of water.
-
Equilibrate the wells with 200 µL of 85% acetonitrile (ACN).[8]
-
Dilute the labeled glycan sample with 360 µL of ACN and load onto the plate.[8]
-
Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.[8]
-
Elute the purified, labeled N-glycans with three 30 µL volumes of SPE Elution Buffer.[5][8]
-
The eluted sample is ready for LC-MS analysis.
-
HILIC-FLR-MS Analysis
-
Column: ACQUITY UPLC Glycan BEH Amide, 130Å, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.4[2]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient: A 60-minute gradient is typically used to separate complex glycan profiles.[1] For high-throughput screening, a shorter 5-minute gradient can be employed.[9]
-
FLR Detection: Excitation at 265 nm, Emission at 425 nm
-
MS Detection: ESI Positive Mode
Results and Discussion
The optimized protocol, incorporating a reducing agent, ensures the complete release of N-glycans from disulfide-rich fusion proteins. This leads to more accurate quantification of glycan species compared to the standard protocol, which may underestimate glycans in sterically hindered sites.[1]
Quantitative Analysis
The relative abundance of different glycan species is determined by integrating the peak areas from the fluorescence chromatogram.[1] The high sensitivity of the this compound label allows for the detection and quantification of low-abundance glycans, providing a comprehensive profile of the fusion protein's glycosylation.[4][10]
Table 1: Comparison of N-Glycan Relative Abundance in a Fusion Protein with Standard and Optimized Protocols
| Glycan Attribute | Standard Protocol (%) | Optimized (Reducing) Protocol (%) |
| Fucosylation | 97.5 | 98.3 |
| Sialylation | 52.1 | 54.3 |
| High Mannose | 1.5 | 1.2 |
| Galactosylation | ||
| G0 | 25.8 | 23.9 |
| G1 | 42.3 | 41.5 |
| G2 | 31.9 | 34.6 |
Data is representative and compiled from similar studies. Actual results may vary depending on the fusion protein.[1]
The data in Table 1 demonstrates that the optimized protocol provides a more complete picture of the glycan profile, with a noticeable increase in the relative abundance of sialylated and fucosylated glycans, suggesting improved release of these species.[1]
Conclusion
The this compound N-glycan analysis workflow, when optimized with a reducing step, provides a robust, rapid, and highly sensitive method for the characterization of N-glycosylation in complex fusion proteins.[1] This approach enables the complete release of N-glycans, leading to accurate and reproducible quantification of critical quality attributes.[1] The speed and sensitivity of this method make it highly suitable for high-throughput applications in biopharmaceutical development and quality control environments.[9]
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. GlycoWorks® Reducing Protocol - Protocol - OneLab [onelab.andrewalliance.com]
- 6. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. help.waters.com [help.waters.com]
- 8. lcms.cz [lcms.cz]
- 9. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative N-glycan Analysis Using RapiFluor-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-linked glycans using the RapiFluor-MS™ labeling technology. The methodologies outlined herein are designed to offer a streamlined, sensitive, and robust workflow for researchers, scientists, and drug development professionals engaged in the characterization of glycoproteins.
Introduction
The analysis of N-linked glycosylation is a critical aspect of protein characterization, particularly in the biopharmaceutical industry where glycosylation patterns can significantly impact the efficacy, stability, and immunogenicity of therapeutic proteins. Traditional methods for N-glycan analysis are often time-consuming and lack the sensitivity required for comprehensive profiling. The this compound labeling technology addresses these challenges by providing a rapid and highly sensitive method for the analysis of released N-glycans by both fluorescence and mass spectrometry (MS) detection.[1][2]
The this compound reagent possesses a unique chemical structure that includes a rapid tagging group, an efficient fluorophore, and a functional group that enhances ionization efficiency in mass spectrometry.[3] This results in a simplified, 30-minute sample preparation workflow that yields quantitative fluorescence data with corresponding high-quality mass spectral information.[2]
Experimental Workflow Overview
The overall workflow for quantitative N-glycan analysis using this compound consists of three main stages: sample preparation, instrumental analysis, and data analysis. The sample preparation stage involves the enzymatic release of N-glycans from the glycoprotein, followed by rapid labeling with the this compound reagent and subsequent cleanup using solid-phase extraction (SPE). The labeled glycans are then analyzed by Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) with fluorescence and/or mass spectrometric detection. Finally, the data is processed to identify and quantify the individual glycan species.
References
Application Note: High-Throughput N-Glycan Profiling with RapiFluor-MS for Accelerated Cell Line Development
Abstract
The development of stable and high-producing cell lines for therapeutic protein production is a critical and often time-consuming process. A key critical quality attribute (CQA) that must be monitored throughout cell line development is N-linked glycosylation, as it significantly impacts the efficacy, safety, and pharmacokinetic properties of monoclonal antibodies (mAbs) and other glycoprotein (B1211001) therapeutics. This application note describes a rapid and high-throughput workflow for N-glycan analysis using the RapiFluor-MS™ labeling technology. By integrating this method into the cell line selection process, researchers can make more informed decisions earlier, accelerating the overall development timeline. We present detailed protocols for sample preparation from cell culture supernatants and demonstrate the utility of this approach for comparing glycan profiles across different clones.
Introduction
Glycosylation is a complex post-translational modification that is highly sensitive to cell culture conditions and the genetic characteristics of the host cell line.[1][2] In the context of cell line development for biotherapeutics, it is crucial to select clones that not only exhibit high productivity but also consistently produce a product with the desired glycan profile. Undesirable glycan structures, such as high-mannose or afucosylated species, can affect the therapeutic's stability, efficacy, and potential for immunogenicity.[1][3]
Traditional methods for N-glycan analysis, such as those using 2-aminobenzamide (B116534) (2-AB) labeling, often involve lengthy and complex sample preparation protocols, making them a bottleneck in the high-throughput screening phase of cell line development.[4][5] The this compound labeling reagent and the associated GlycoWorks™ sample preparation kit offer a streamlined, 30-minute protocol that significantly enhances both fluorescence (FLR) and mass spectrometry (MS) signals.[6][7][8] This increased sensitivity allows for the confident identification and quantification of even low-abundance glycan species, which is critical for a comprehensive assessment of product quality.[3][6]
This application note provides a detailed protocol for the application of this compound in a cell line development workflow, from sample preparation of mAb-containing cell culture supernatants to data analysis. We also present a case study comparing the N-glycan profiles of three different CHO cell clones producing a model IgG1 mAb.
Materials and Methods
2.1. Materials
-
GlycoWorks this compound N-Glycan Kit (Waters, p/n 176003606)
-
Protein A purification resin (e.g., MabSelect SuRe)
-
CHO cell culture supernatants from different clones producing a model IgG1 mAb
-
ACQUITY UPLC Glycan BEH Amide Column, 130Å, 1.7 µm, 2.1 x 150 mm (Waters)
-
ACQUITY UPLC H-Class Bio System with FLR detector (Waters)
-
ACQUITY QDa Mass Detector (Waters)
-
Andrew+ Pipetting Robot (Waters) for automated workflows (optional)[9]
2.2. Experimental Workflow
The overall workflow for N-glycan analysis in cell line development using this compound is depicted below. This process begins with the purification of the mAb from the cell culture supernatant, followed by the rapid N-glycan release and labeling, and concludes with UPLC-FLR-MS analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Analysis of RapiFluor-MS Labeled Sialylated Glycans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of sialylated glycans labeled with RapiFluor-MS. It is intended to guide researchers, scientists, and drug development professionals in achieving high-quality, reproducible results for the characterization and quantification of these critical glycan species.
Introduction
Sialylated glycans play a crucial role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2][3] In the context of biotherapeutics, the type and extent of sialylation are critical quality attributes (CQAs) that can significantly impact product efficacy, stability, and immunogenicity.[2][4] The this compound labeling technology offers a rapid and sensitive method for the analysis of N-glycans, including the often labile sialylated species, by enhancing both fluorescence and mass spectrometry (MS) detection.[5][6][7][8] This protocol outlines a comprehensive workflow for the preparation and analysis of this compound labeled sialylated glycans, ensuring accurate and reliable characterization.
Experimental Protocols
N-Glycan Release and this compound Labeling
This protocol is adapted from the GlycoWorks this compound N-Glycan Kit and is suitable for the preparation of sialylated glycans from glycoproteins.[9]
Materials:
-
GlycoWorks this compound N-Glycan Kit (Waters, p/n: 176003713)
-
Glycoprotein (B1211001) sample (1.5 to 4.0 mg/mL)
-
18.2 MΩ water
-
Acetonitrile (ACN), LC-MS grade
-
N,N-Dimethylformamide (DMF)
-
Heater block or incubator set to 90°C and 50°C
-
Centrifugal vacuum concentrator (optional)
Procedure:
-
Denaturation:
-
Deglycosylation:
-
Add 10 µL of the PNGase F solution to the denatured glycoprotein.
-
Incubate the reaction at 50°C for 5 minutes to release the N-glycans.[10]
-
-
This compound Labeling:
-
To the deglycosylated sample, add 15 µL of the this compound reagent solution.
-
Incubate for 5 minutes at ambient temperature to label the released glycans.[10]
-
-
Quenching (Optional for HILIC):
-
For analysis using reversed-phase or anion-exchange chromatography, add 10 µL of 0.5 M ammonium (B1175870) acetate (B1210297) to quench the reaction.[10] For HILIC analysis, this step is optional.[10]
-
-
Sample Cleanup (HILIC µElution Plate):
-
Condition a well of the GlycoWorks HILIC µElution Plate with 200 µL of water, followed by equilibration with 200 µL of 85% acetonitrile.[10]
-
Load the entire labeled glycan sample onto the conditioned well.
-
Wash the well with 3 x 600 µL of 85% ACN containing 1% formic acid.
-
Elute the labeled glycans with 3 x 30 µL of elution buffer (200 mM ammonium acetate in 5% ACN).
-
Pool the elution fractions. The sample is now ready for HILIC-FLR-MS analysis.
-
HILIC-FLR-MS Analysis of this compound Labeled Sialylated Glycans
This method is optimized for the separation and detection of sialylated glycans.[1][2]
Instrumentation and Columns:
-
ACQUITY UPLC H-Class Bio System or equivalent
-
ACQUITY UPLC Glycan BEH Amide Column, 130Å, 1.7 µm, 2.1 x 150 mm (Waters, p/n: 186004742)
-
ACQUITY FLR Detector
-
ACQUITY QDa Mass Detector or other suitable mass spectrometer
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
UPLC Gradient:
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| 0.0 | 0.4 | 25 | 75 | 6 |
| 38.5 | 0.4 | 46 | 54 | 6 |
| 39.5 | 0.2 | 100 | 0 | 6 |
| 43.5 | 0.2 | 100 | 0 | 6 |
| 45.5 | 0.4 | 25 | 75 | 6 |
| 50.0 | 0.4 | 25 | 75 | 6 |
FLR Detector Settings:
-
Excitation Wavelength: 265 nm
-
Emission Wavelength: 425 nm
-
Data Rate: 2 pts/s
MS Detector Settings (QDa):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 2.2 kV[1]
-
Cone Voltage: 75 V[1]
-
Source Temperature: 120 °C[1]
-
Desolvation Temperature: 500 °C[1]
-
Mass Range: 700–2000 m/z
Quantitative Data Presentation
For accurate quantification of this compound labeled glycans, an external calibration curve can be constructed using the this compound Quantitative Glycan Standard.[11] The fluorescence peak areas of the glycans of interest are then compared to this calibration curve to determine their absolute amounts.
Table 1: Example Calibration Curve Data for this compound Quantitative Glycan Standard
| Standard Concentration (pmol) | Peak Area (arbitrary units) |
| 0.4 | 1.2 x 106 |
| 0.8 | 2.5 x 106 |
| 2.4 | 7.3 x 106 |
| 4.0 | 1.2 x 107 |
Note: The above data is illustrative. Users should generate their own calibration curve.
Table 2: Optimized ESI Source Parameters for Sialylated Glycan Analysis [1]
| Parameter | Optimized Value |
| Capillary Voltage | 2.2 kV |
| Cone Voltage | 75 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 600 L/Hr |
Visualizations
Experimental Workflow
Caption: this compound labeled sialylated glycan analysis workflow.
Siglec Signaling Pathway
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins that recognize sialylated glycans and play crucial roles in regulating immune cell signaling. Most Siglecs have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon ligand binding, recruit phosphatases like SHP-1 and SHP-2 to downregulate activating signaling pathways.[12]
Caption: Inhibitory signaling pathway mediated by Siglecs.
Ganglioside-Mediated RTK Signaling
Gangliosides, a class of sialic acid-containing glycosphingolipids, are enriched in lipid rafts and can modulate the signaling of receptor tyrosine kinases (RTKs), such as the c-Met receptor.[4]
Caption: Ganglioside GD2 modulation of c-Met signaling pathway.
References
- 1. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 2. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular and Molecular Engineering of Glycan Sialylation in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: RapiFluor-MS™ Protocol for N-Glycan Analysis of Disulfide-Rich Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analysis of N-linked glycans is a critical quality attribute for many biotherapeutic proteins, influencing their safety, efficacy, and stability.[1] However, glycoproteins rich in disulfide bonds present a significant analytical challenge. The complex network of disulfide bridges can hinder the access of Peptide-N-Glycosidase F (PNGase F) to glycosylation sites, leading to incomplete glycan release and inaccurate profiling.[2][3] The RapiFluor-MS™ N-Glycan Kit from Waters Corporation offers a streamlined workflow for rapid glycan release and labeling, providing significant enhancements in fluorescence (FLR) and mass spectrometry (MS) detection.[2] This application note provides a detailed protocol optimized for the analysis of disulfide-rich glycoproteins, ensuring complete deglycosylation for accurate and reproducible N-glycan analysis.
The key modification to the standard this compound™ protocol is the incorporation of a reducing agent, such as Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), into the denaturation step.[1][2][4] This effectively cleaves the disulfide bonds, allowing for complete unfolding of the glycoprotein (B1211001) and unhindered access of PNGase F to the N-glycan sites.[2] The result is a rapid and reliable method for profiling N-glycans from complex glycoproteins, such as human chorionic gonadotropin (hCG) and certain fusion proteins.[1]
Experimental Protocols
This section details the materials and step-by-step methodology for the this compound™ protocol adapted for disulfide-rich glycoproteins.
Materials
-
GlycoWorks™ this compound™ N-Glycan Kit (Waters, p/n: 176003713 or similar)
-
Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF)
-
Acetonitrile (B52724) (ACN)
-
Water, 18.2 MΩ
-
Pipettes and tips
-
Reaction tubes or 96-well plate
Protocol for Disulfide-Rich Glycoproteins
This protocol is based on a starting glycoprotein concentration of 1.5 mg/mL.[5][6]
Step 1: Rapid Deglycosylation
-
Prepare Denaturing Buffer:
-
Denaturation and Reduction:
-
Enzymatic Deglycosylation:
Step 2: Rapid Labeling of Released N-Glycans
-
Prepare this compound™ Reagent:
-
Labeling Reaction:
-
Dilution for Cleanup:
-
Dilute the reaction mixture with 360 µL of acetonitrile (ACN).[6]
-
Step 3: HILIC Cleanup of Labeled Glycans
-
Prepare HILIC µElution Plate:
-
Sample Loading and Washing:
-
Elution:
-
Final Dilution for Analysis:
-
The eluted sample is now ready for HILIC-FLR-MS analysis. For some applications, further dilution with a DMF/ACN mixture may be recommended.[7]
-
Data Presentation
The inclusion of a reduction step in the this compound™ protocol significantly improves the completeness of deglycosylation for disulfide-rich glycoproteins. The following table summarizes the expected outcomes when comparing the standard and the disulfide-rich protocols.
| Feature | Standard this compound™ Protocol | Disulfide-Rich this compound™ Protocol |
| Reducing Agent | None | DTT or TCEP added |
| Deglycosylation Efficiency | Potentially incomplete for disulfide-rich proteins[2][3] | Complete deglycosylation achieved[2] |
| Glycan Profile Accuracy | May be skewed due to incomplete release of certain glycans | Accurate and reproducible glycan profiles[1] |
| Sample Preparation Time | ~30 minutes | ~30 minutes[2] |
| Applicability | Suitable for most standard glycoproteins (e.g., mAbs)[1] | Essential for complex, disulfide-rich glycoproteins (e.g., fusion proteins, hCG)[1] |
Visualizations
Experimental Workflow Diagram
Caption: this compound™ workflow for disulfide-rich glycoproteins.
Logical Relationship of Key Reagents
Caption: Key reagents and their roles in the protocol.
References
Troubleshooting & Optimization
RapiFluor-MS Technical Support Center: Troubleshooting Incomplete Deglycosylation
Welcome to the RapiFluor-MS Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during N-glycan analysis. Here you will find troubleshooting guides and frequently asked questions to ensure complete and accurate deglycosylation in your experiments.
FAQs and Troubleshooting Guide
This section provides answers to common questions and solutions for issues you may encounter with incomplete deglycosylation using the this compound kit.
Q1: What are the initial indicators of incomplete deglycosylation in my this compound data?
A1: Incomplete deglycosylation can manifest in several ways in your data. The most common indicator is a lower than expected yield of labeled glycans. If you are analyzing the protein backbone by mass spectrometry, you may observe the protein mass with one or more glycans still attached.[1][2] In SDS-PAGE analysis, incomplete deglycosylation can appear as a smear or multiple bands corresponding to partially glycosylated and fully glycosylated protein forms, rather than a single band of the deglycosylated protein.
Q2: My glycoprotein (B1211001) sample is complex and contains numerous disulfide bonds. How can I ensure complete deglycosylation?
A2: Glycoproteins with extensive disulfide bonding can be resistant to deglycosylation due to the compact protein structure hindering enzyme access to glycosylation sites.[3][4] To address this, incorporating a reducing agent into the denaturation step is highly recommended.
-
Recommended Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used to break disulfide bonds, allowing the protein to unfold more completely.[3][5]
-
Protocol Modification: An adapted workflow includes the addition of DTT to the RapiGest™ SF denaturing buffer before heating.[5] It is important to note that the use of a reducing agent may require an adjustment in the amount of this compound labeling reagent, as nucleophilic reducing agents can react with the label.[4]
Below is a comparison of standard and reducing protocols for disulfide-rich glycoproteins:
| Protocol Step | Standard Protocol | Reducing Protocol |
| Denaturation | 10 µL of 3% (w/v) RapiGest SF solution. Heat at ≥90 °C for 3 minutes. | 10 µL of 3% (w/v) RapiGest SF with 2 µg/µL DTT. Heat at ≥90 °C for 3 minutes.[5] |
| Deglycosylation | Add 10 µL of diluted Rapid PNGase F. Incubate at 50 °C for 5 minutes. | Add 10 µL of diluted Rapid PNGase F. Incubate at 50 °C for 5 minutes.[5] |
| Labeling | Add 10 µL of this compound solution. | Add 15 µL of this compound solution to compensate for potential reaction with DTT.[3] |
| Quenching (Optional) | Not typically required. | Addition of ammonium (B1175870) acetate (B1210297) can minimize interference peaks in certain chromatographic setups.[3] |
Q3: I am working with highly sialylated glycoproteins. Are there special considerations for these samples?
A3: Yes, highly sialylated glycoproteins can present unique challenges. The acidic nature of sialic acids can affect the ionization efficiency in mass spectrometry and may require optimization of your analytical method. While the standard this compound protocol is generally effective, for in-depth characterization, you might consider the following:
-
Chromatography Optimization: Using a wide-pore HILIC column and higher ionic strength mobile phases can improve the resolution of sialylated glycans.
-
Mass Spectrometry Source Parameter Tuning: Optimizing ESI source parameters, such as desolvation temperature and sampling cone voltage, can enhance the signal intensity of sialylated glycan ions and reduce in-source fragmentation.
-
Enzymatic Validation: To confirm the presence and linkage of sialic acids, you can treat your sample with neuraminidase (sialidase) after labeling.[6] This will cleave the sialic acid residues, resulting in a shift in the retention time of the corresponding glycan peaks in your chromatogram.
Q4: My sample buffer contains components like Tris or glycine. Can this affect my results?
A4: Yes, nucleophilic components in the sample buffer can significantly interfere with the this compound labeling reaction. The this compound reagent is highly reactive towards primary and secondary amines.[4] Therefore, buffers containing Tris, glycine, histidine, or other nucleophiles should be avoided or their concentration kept to a minimum.
-
Recommendation: If your sample is in an incompatible buffer, a buffer exchange step is necessary before starting the deglycosylation protocol. Techniques like dialysis or ultrafiltration using molecular weight cutoff filters are recommended. A suitable buffer for this compound is a non-nucleophilic buffer such as HEPES.[7]
Q5: I observe precipitation when I add the this compound labeling solution. What could be the cause?
A5: Precipitation during the labeling step can be caused by a few factors:
-
Improper Reagent Dissolution: Ensure that the this compound reagent is completely dissolved in the provided anhydrous DMF or DMSO. Vortexing for an adequate amount of time is crucial.
-
Temperature of Reagents: If you are using previously frozen aliquots of reconstituted RapiGest SF or this compound reagent, make sure they are brought to room temperature before use. Freezing can sometimes cause components to come out of solution.[8]
-
Incorrect Reagent Ratios: A significant deviation from the recommended ratio of the this compound in DMF/DMSO to the aqueous deglycosylation reaction mixture can cause the labeling reagent to precipitate.[8]
To troubleshoot, it is recommended to first perform the protocol with the provided Intact mAb Mass Check Standard to confirm that all reagents and your technique are performing as expected.[8]
Experimental Protocols & Methodologies
For detailed, step-by-step instructions, please refer to the official GlycoWorks this compound N-Glycan Kit Care and Use Manuals. The following provides a general overview of the standard and modified protocols.
Standard this compound N-Glycan Sample Preparation
This protocol is suitable for most standard glycoproteins, such as monoclonal antibodies.
-
Denaturation: The glycoprotein is denatured using RapiGest SF at a high temperature (≥90 °C) to unfold the protein and make the glycosylation sites accessible to the enzyme.
-
Deglycosylation: Rapid PNGase F is added to the denatured protein, and the mixture is incubated to allow for the enzymatic release of N-glycans.
-
Labeling: The released glycans are then labeled with the this compound reagent at room temperature.
-
Cleanup: The labeled glycans are purified from excess labeling reagent and other reaction components using a HILIC µElution plate.
Modified Protocol for Disulfide-Rich Glycoproteins
This modified protocol incorporates a reducing agent to facilitate the denaturation of complex glycoproteins.
-
Denaturation and Reduction: The glycoprotein is denatured with a mixture of RapiGest SF and DTT at ≥90 °C.[5]
-
Deglycosylation: Rapid PNGase F is added, and the reaction proceeds as in the standard protocol.
-
Labeling: An increased amount of this compound reagent is used to label the released glycans.
-
Quenching (Optional): The reaction can be quenched with ammonium acetate if needed for the analytical method.[3]
-
Cleanup: The labeled glycans are purified using a HILIC µElution plate.
Visualizing Workflows and Troubleshooting Logic
To aid in understanding the experimental processes and decision-making for troubleshooting, the following diagrams are provided.
References
Technical Support Center: Optimizing RapiFluor-MS Labeling for Complex Glycoproteins
Welcome to the technical support center for RapiFluor-MS labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the labeling of complex glycoproteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound labeling workflow.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal/Poor MS Response | 1. Incomplete deglycosylation due to complex protein structure (e.g., disulfide bonds hindering PNGase F access).[1] 2. Degradation of this compound reagent due to moisture exposure.[2] 3. Insufficient molar excess of the labeling reagent.[3] 4. Hydrolysis of released N-glycosylamines before labeling.[3] 5. Incorrect sample pH. | 1. For disulfide-rich glycoproteins, incorporate a reducing agent like Dithiothreitol (DTT) into the denaturation step.[1][2][4] Note that DTT by-products may interfere with some reversed-phase separations.[1] 2. Reconstitute this compound reagent in anhydrous DMF or DMSO immediately before use. Limit the exposure of the reconstituted reagent to atmospheric moisture.[2] 3. Ensure the recommended glycoprotein (B1211001) quantity is used to maintain the optimal molar excess of the labeling reagent. For challenging glycoproteins, a 2x concentration of this compound reagent may improve yield.[4] 4. Proceed to the labeling step promptly after deglycosylation. The N-glycosylamines have a half-life of approximately 2 hours at 50°C.[3] 5. Ensure the reaction buffer is at the recommended pH (e.g., pH 7.9 for GlycoWorks Rapid Buffer) to ensure optimal enzyme activity and labeling efficiency.[3] |
| Inconsistent Labeling or Variable Peak Areas | 1. Pipetting inaccuracies with small volumes. 2. Inconsistent incubation times or temperatures. 3. Sample loss during the HILIC SPE cleanup step.[3][5] | 1. Use calibrated pipettes and proper technique, especially for reagent additions. Consider using an automated liquid handling system for high-throughput applications.[1][6] 2. Adhere strictly to the recommended incubation times and temperatures for denaturation, deglycosylation, and labeling steps.[4][7] 3. Ensure proper conditioning and equilibration of the HILIC µElution plate. Follow the wash and elution steps precisely to maximize recovery.[4][7] The overall yield after SPE cleanup is typically around 73-74%.[3][5][8] |
| Presence of Artifacts or Unexpected Peaks | 1. "Over-labeling" or side reactions due to significant deviation from the recommended glycoprotein quantity. 2. Interference from formulation buffer components (e.g., Tris, glycine, phosphate).[7] 3. By-products from reducing agents like TCEP interfering with certain chromatographic separations.[1] | 1. Adhere to the recommended glycoprotein quantity range (typically 15-40 µg per reaction). Significant deviations may require re-optimization of the labeling reagent concentration. 2. If possible, desalt the glycoprotein sample into a non-nucleophilic buffer (e.g., using water) before starting the protocol.[4][7] 3. If using RP/AX chromatography, DTT is the recommended reducing agent over TCEP.[1] For HILIC separations, an optional quenching step with ammonium (B1175870) acetate (B1210297) can minimize interference peaks.[1][4] |
| Incomplete Deglycosylation of a Known Glycoprotein | 1. Steric hindrance at the glycosylation site. 2. Suboptimal denaturation. 3. Insufficient PNGase F activity. | 1. Increase denaturation time or temperature. A 3-minute denaturation at 90°C is standard, but some complex proteins may benefit from longer times.[3] 2. Ensure the RapiGest SF surfactant is fully dissolved and at the correct concentration to effectively denature the protein. 3. Confirm the PNGase F enzyme has been stored correctly and has not lost activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of glycoprotein to use for the this compound labeling protocol?
The standard GlycoWorks this compound protocol is optimized for 15 to 40 µg of glycoprotein per reaction. Using amounts significantly outside this range can affect the enzyme-to-substrate ratio and the molar excess of the labeling reagent, potentially leading to incomplete deglycosylation, low yield, or labeling artifacts.
Q2: My glycoprotein is in a buffer containing Tris. Will this interfere with the labeling?
Yes, nucleophilic buffers containing primary or secondary amines, such as Tris, glycine, or histidine, can compete with the released glycans for the this compound reagent, leading to lower labeling efficiency.[7] It is highly recommended to desalt your sample into water or a non-nucleophilic buffer prior to starting the deglycosylation step.[4][7]
Q3: How stable is the reconstituted this compound reagent?
This compound is highly reactive and hydrolyzes in the presence of water, with a half-life on the order of seconds to minutes.[2] It is crucial to dissolve the reagent in the provided anhydrous DMF (or DMSO) immediately before use. If handled carefully to limit exposure to atmospheric moisture, the reagent solution can be used throughout a single day.[2]
Q4: Is a quenching step necessary after the labeling reaction?
A quenching step is generally not required as the this compound labeling is a self-quenching reaction. However, if you are performing a reversed-phase/anion-exchange (RP/AX) separation, adding ammonium acetate to quench the reaction can help minimize an interference peak.[1][4] This step is optional for HILIC separations.[1]
Q5: I work with a disulfide-rich glycoprotein. What modifications to the protocol are needed?
For glycoproteins with extensive disulfide bonding that may hinder PNGase F access, a reducing agent should be included in the denaturation step. Dithiothreitol (DTT) is recommended as it does not cause significant interference with subsequent RP/AX separations.[1] The use of a reducing agent may require an adjustment in the amount of this compound reagent to maintain labeling efficiency.
Experimental Protocols
Standard this compound Protocol (Non-Reducing)
This protocol is adapted from the Waters GlycoWorks this compound Quick Start guide.[7]
1. Rapid Deglycosylation (per sample) a. Add 10 µL of your glycoprotein sample (at ~1.5 mg/mL) to a reaction tube. b. Add 10 µL of 3% (w/v) RapiGest SF solution. Mix by aspiration. c. Heat the sample at 90°C for 3 minutes. d. Cool the sample to room temperature. e. Add 10 µL of Rapid PNGase F enzyme solution. Mix by aspiration. f. Incubate at 50°C for 5 minutes. g. Cool the sample to room temperature.
2. Rapid Labeling (per sample) a. Reconstitute one vial of this compound Reagent (9 mg) with 110 µL of anhydrous DMF. Mix to solubilize.[1] b. Add 10 µL of the this compound solution to the deglycosylation mixture. Mix by aspiration. c. Allow the labeling reaction to proceed at room temperature for 5 minutes.
3. HILIC SPE Cleanup a. Dilute the reaction mixture with 360 µL of acetonitrile (B52724) (ACN). b. Condition a well of a GlycoWorks HILIC µElution Plate with 200 µL of water. c. Equilibrate the well with 200 µL of 85% ACN. d. Load the diluted sample onto the well. e. Wash the well with two 600 µL volumes of 1% formic acid in 90% ACN. f. Elute the labeled glycans with three 30 µL volumes of SPE elution buffer. g. The sample is now ready for analysis.
Protocol for Disulfide-Rich Glycoproteins (Reducing)
This protocol incorporates a reducing agent for glycoproteins resistant to standard denaturation.[1][4]
1. Denaturation and Reduction (per sample) a. Prepare a denaturing buffer of 3% (w/v) RapiGest SF containing 2 µg/µL DTT.[1][4] b. Add 10 µL of your glycoprotein sample (at ~1.2 mg/mL) to a reaction tube. c. Add 10 µL of the RapiGest/DTT denaturing buffer. Mix by aspiration. d. Heat at 90°C for 3 minutes, then cool to room temperature.
2. Deglycosylation, Labeling, and Cleanup a. Proceed with the deglycosylation, labeling, and HILIC SPE cleanup steps as described in the standard protocol. b. Optional Quench for RP/AX analysis: After the 5-minute labeling reaction, add 10 µL of 0.5 M ammonium acetate and incubate for 5 minutes at room temperature before proceeding to SPE cleanup.[1]
Visual Workflows
Caption: Standard this compound experimental workflow.
Caption: Troubleshooting decision tree for low signal.
References
RapiFluor-MS™ Labeling Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance RapiFluor-MS™ labeling efficiency. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound™ labeling experiments.
Low or No Fluorescent Signal/Peak Area
Question: I am observing very low or no fluorescent signal for my labeled glycans. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no signal can stem from issues in the deglycosylation, labeling, or cleanup steps. Follow this troubleshooting workflow to identify the root cause:
Troubleshooting Workflow for Low/No Signal.
Detailed Steps:
-
Verify Deglycosylation Efficiency: Incomplete release of glycans is a common cause of low signal.
-
Protein Denaturation: Ensure complete denaturation by heating the sample at 90°C for at least 3 minutes. For glycoproteins with multiple disulfide bonds, consider adding a reducing agent like DTT or TCEP.[1]
-
PNGase F Activity: Ensure the enzyme has been stored and handled correctly (2-8°C). Avoid multiple freeze-thaw cycles.
-
Inhibitors: Some buffer components can inhibit PNGase F. If suspected, perform a buffer exchange into a compatible buffer like 50 mM HEPES, pH 7.9.[2]
-
-
Check Labeling Reaction Components: The labeling reaction is rapid and sensitive to certain conditions.
-
This compound™ Reagent: This reagent is moisture-sensitive. Reconstitute it in anhydrous DMF or DMSO immediately before use.[3]
-
Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris, glycine) or thiols will compete with the glycosylamines for the this compound™ label, reducing labeling efficiency. It is recommended to have nucleophile concentrations below 0.1 mM.[2]
-
Glycoprotein Amount: The standard protocol is optimized for a specific range of glycoprotein amounts (typically 15-40 µg). Significant deviations can lead to low labeling yield.[4][5]
-
-
Evaluate HILIC SPE Cleanup: Suboptimal solid-phase extraction can lead to loss of labeled glycans.
-
Binding: Ensure the acetonitrile concentration of the sample is high enough (around 90%) before loading onto the HILIC µElution plate to ensure efficient binding.
-
Elution: Use the recommended elution buffer (200 mM ammonium (B1175870) acetate (B1210297) in 5% acetonitrile) and volume to ensure complete elution of all glycans, including sialylated species.[6]
-
Presence of Unexpected Peaks in the Chromatogram
Question: My chromatogram shows unexpected peaks that are not related to my glycan profile. What could be their origin?
Answer: Unexpected peaks can arise from various sources, including the labeling reaction itself, sample contaminants, or issues with the analytical column.
Common Sources of Artifact Peaks:
-
Hydrolyzed this compound™: The this compound™ reagent can hydrolyze in the presence of water. This byproduct is typically removed during the HILIC SPE cleanup. However, if the cleanup is inefficient, a peak corresponding to the hydrolyzed label may be observed.
-
"Over-labeling" Artifacts: While not extensively characterized in the literature, using a significant excess of labeling reagent relative to the glycoprotein amount may lead to side reactions and artifact peaks. Adhering to the recommended glycoprotein quantity is crucial.[4]
-
Buffer Components: Some buffer components can be labeled by this compound™ if they contain primary or secondary amines, leading to extra peaks in the chromatogram.
-
Reducing Agent Byproducts: When using reducing agents like DTT for disulfide-rich proteins, byproducts can sometimes interfere with the chromatography, especially in reversed-phase separations.[3][7]
Troubleshooting Steps:
-
Run a Blank: Inject a sample containing only the reagents (no glycoprotein) to identify any peaks originating from the reagents themselves.
-
Optimize SPE Cleanup: Ensure the wash steps of the HILIC SPE protocol are performed correctly to remove excess labeling reagent and byproducts.
-
Buffer Exchange: If your sample buffer contains interfering substances, perform a buffer exchange prior to deglycosylation.
Precipitation Observed During Labeling
Question: I observed precipitation when I added the this compound™ label solution to my deglycosylation reaction. What could be the cause?
Answer: Precipitation at this stage is often related to the solubility of the reagents.
Potential Causes and Solutions: [5]
-
Reconstituted RapiGest™ SF: If aliquots of reconstituted RapiGest™ SF have been frozen, the surfactant or buffer components may precipitate upon thawing. It is recommended to use freshly reconstituted RapiGest™ SF.
-
This compound™ Reagent Solution: The reconstituted this compound™ reagent in DMF/DMSO should be at room temperature before being added to the aqueous reaction mixture to prevent precipitation due to temperature differences.
-
Reagent Concentration: Ensure the this compound™ reagent is fully dissolved in the anhydrous solvent by vortexing and aspirating/dispensing multiple times. An incorrect ratio of the organic solvent (DMF/DMSO) to the aqueous deglycosylation mix can also cause the label to precipitate.
Frequently Asked Questions (FAQs)
1. What is the optimal amount of glycoprotein to use for the this compound™ labeling protocol?
The standard GlycoWorks™ this compound™ N-Glycan Kit protocol is optimized for 15 to 40 µg of glycoprotein.[4] Deviating significantly from this range can affect the enzyme-to-substrate ratio and the molar excess of the labeling reagent, potentially leading to incomplete deglycosylation or low labeling yields.[5]
2. Can I use buffers containing Tris or other amines?
It is highly recommended to avoid buffers containing nucleophiles such as primary and secondary amines (e.g., Tris, glycine, histidine) and thiols (e.g., DTT in high concentrations during labeling). These compounds will react with the this compound™ reagent and reduce the labeling efficiency of your glycans. The concentration of such nucleophiles should ideally be below 0.1 mM.[2] If your sample is in an incompatible buffer, a buffer exchange step is necessary.
3. How stable are the released N-glycosylamines before labeling?
The N-glycosylamines released after PNGase F digestion have a half-life of approximately 2 hours at 50°C in the GlycoWorks Rapid Buffer (pH 7.9). Since the deglycosylation step is very short (around 5 minutes), the loss of glycosylamines due to hydrolysis before labeling is minimal (less than 3%).
4. What is the overall yield of the this compound™ sample preparation?
The entire sample preparation process, including deglycosylation, labeling, and HILIC SPE cleanup, has been shown to have a yield of approximately 73-74%.[1]
5. How should I store the reconstituted this compound™ reagent?
Once reconstituted in anhydrous DMF or DMSO, the this compound™ reagent is sensitive to moisture. For short-term storage (within the same day), keep the vial tightly capped to minimize exposure to atmospheric moisture. For longer-term storage, it is recommended to store aliquots at -80°C and to allow them to equilibrate to room temperature before opening to prevent water condensation.[5]
Quantitative Data Summary
Table 1: this compound™ Labeling Efficiency and Yield
| Parameter | Value | Reference |
| Overall Sample Preparation Yield | ~73-74% | [1] |
| N-glycosylamine Half-life (50°C, pH 7.9) | ~2 hours | |
| Recommended Glycoprotein Quantity | 15 - 40 µg | [4] |
| Maximum Nucleophile Concentration | < 0.1 mM | [2] |
Experimental Protocols
Standard this compound™ N-Glycan Labeling Protocol
This protocol is adapted from the Waters GlycoWorks™ this compound™ N-Glycan Kit manual.
1. Deglycosylation a. To 15-40 µg of glycoprotein in a microcentrifuge tube, add 1.2 µL of RapiGest™ SF (reconstituted in water). b. Add 2.4 µL of GlycoWorks Rapid Buffer. c. Heat the mixture at 90°C for 3 minutes. d. Cool the tube to room temperature. e. Add 1.2 µL of PNGase F and mix gently. f. Incubate at 50°C for 5 minutes.
2. Labeling a. To the deglycosylation reaction, add 12 µL of freshly prepared this compound™ reagent solution (9 mg this compound™ in 110 µL anhydrous DMF). b. Mix thoroughly and incubate at room temperature for 5 minutes.
3. HILIC SPE Cleanup a. Add 360 µL of acetonitrile to the labeling reaction mixture. b. Condition a GlycoWorks HILIC µElution plate well with 200 µL of water, followed by 200 µL of 85% acetonitrile. c. Load the entire sample onto the well. d. Wash the well with 2 x 600 µL of 1% formic acid in 90% acetonitrile. e. Elute the labeled glycans with 3 x 30 µL of SPE Elution Buffer (200 mM ammonium acetate in 5% acetonitrile). f. Dilute the eluate with 310 µL of sample diluent (DMF/acetonitrile) for analysis.
Modified Protocol for Disulfide-Rich Glycoproteins
1. Reductive Deglycosylation a. To 15-40 µg of glycoprotein, add 1.2 µL of RapiGest™ SF. b. Add 2.4 µL of GlycoWorks Rapid Buffer. c. Add a reducing agent (e.g., 1 µL of 50 mM DTT). d. Heat at 90°C for 3 minutes. e. Cool to room temperature. f. Add 1.2 µL of PNGase F and incubate at 50°C for 5 minutes.
2. Labeling (with increased reagent) a. To the reductive deglycosylation reaction, add 24 µL of freshly prepared this compound™ reagent solution. This increased amount is to compensate for the reagent reacting with the reducing agent. b. Mix and incubate at room temperature for 5 minutes.
3. HILIC SPE Cleanup a. Follow the standard HILIC SPE cleanup protocol as described above.
Visualizations
References
RapiFluor-MS low fluorescence signal troubleshooting
Welcome to the technical support center for RapiFluor-MS users. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve issues with low fluorescence signals and other common challenges during your N-glycan analysis experiments.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant roadblock in your analysis. This guide offers a systematic, question-based approach to identify and resolve the root cause of low signal intensity, following the typical experimental workflow.
Section 1: Sample Preparation & Deglycosylation
Question: Could incomplete deglycosylation be the source of my low signal?
Incomplete removal of N-glycans from your glycoprotein (B1211001) is a primary cause of poor signal. If glycans are not released, they cannot be labeled.
Possible Causes & Solutions:
-
Improper Denaturation: The glycoprotein must be fully denatured for the PNGase F enzyme to access all glycosylation sites.
-
Suboptimal Enzyme Activity: The Rapid PNGase F enzyme has optimal temperature and buffer requirements.
-
Interfering Substances: Your sample buffer may contain components that inhibit PNGase F.
-
Recommendation: If your glycoprotein is in a buffer with nucleophiles or anionic reagents (e.g., Tris, phosphate), desalting the sample before starting the protocol is highly recommended.[1]
-
Section 2: this compound Labeling Reaction
Question: Is my labeling reaction inefficient?
Even with successfully released glycans, an inefficient labeling reaction will result in a low fluorescence signal.
Possible Causes & Solutions:
-
Reagent Instability/Degradation: The this compound reagent is highly reactive and susceptible to hydrolysis.[4]
-
Incorrect Reagent Concentration: The molar excess of the labeling reagent relative to the glycoprotein is critical for maximizing labeling yield.[3]
-
Recommendation: Follow the protocol precisely regarding the amounts of glycoprotein and labeling reagent. The GlycoWorks this compound N-Glycan Kit is designed with an optimal 36 mM reagent concentration for a glycoprotein concentration of 0.36 mg/mL.[3]
-
-
Instability of N-Glycosylamines: The released glycans (N-glycosylamines) have a limited half-life before they hydrolyze and become unable to be labeled.
-
Recommendation: While the N-glycosylamines have a reasonably long half-life of about 2 hours at 50°C in the GlycoWorks Rapid Buffer, it is best practice to proceed to the labeling step promptly after deglycosylation is complete.[3]
-
-
Precipitation During Labeling: The appearance of precipitate when adding the this compound solution indicates a problem.
Section 3: Sample Cleanup (HILIC SPE)
Question: Am I losing my labeled glycans during the cleanup step?
Significant sample loss during the solid-phase extraction (SPE) cleanup will lead to a diminished signal. The GlycoWorks µElution HILIC SPE process is optimized for high recovery, but procedural errors can cause losses.[3][6]
Possible Causes & Solutions:
-
Incorrect Solvent Concentrations: The binding of labeled glycans to the HILIC SPE sorbent and their subsequent elution is highly dependent on the acetonitrile (B52724) (ACN) concentration.
-
Poor Recovery of Acidic Glycans: Acidic glycans (e.g., sialylated or phosphorylated) can exhibit low recovery due to ionic interactions with metal surfaces in the LC system or column.[7]
-
Recommendation: While the this compound kit is designed for robust recovery, if you are analyzing highly acidic glycans and suspect losses, consider using systems with metal-mitigating technologies like ACQUITY Premier with MaxPeak High Performance Surfaces.[7]
-
-
SPE Plate Issues: Improper conditioning or equilibration of the SPE wells can lead to poor glycan binding and loss.
-
Recommendation: Follow the protocol steps for conditioning (with water) and equilibrating (with 85% ACN) the wells before loading your sample.[1]
-
Section 4: LC-FLR System & Data Acquisition
Question: Is my instrument or its configuration causing the low signal?
If the sample preparation is successful, the issue may lie with the analytical instrumentation.
Possible Causes & Solutions:
-
Incorrect FLR Detector Settings: The detector must be set to the correct excitation and emission wavelengths for the this compound tag.
-
Recommendation: Verify the FLR detector settings are appropriate for this compound (Excitation: ~265 nm, Emission: ~425 nm).
-
-
System Contamination: Contaminants in the LC system can suppress the fluorescence signal or cause high background noise.
-
Signal Degradation/Photobleaching: Although less common in a flow cell, prolonged exposure to the excitation light can cause photobleaching.[10] Certain media components can also lead to signal degradation.[11]
-
Recommendation: Ensure samples are analyzed promptly after preparation. Use the recommended sample diluent to ensure stability.[2]
-
Experimental Workflow & Troubleshooting Diagrams
To better visualize the process and potential points of failure, refer to the diagrams below.
This compound Experimental Workflow
Caption: The this compound N-Glycan sample preparation workflow.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A decision tree for troubleshooting low this compound signal.
Quantitative Data Summary
This table summarizes key quantitative parameters and expected outcomes for the this compound N-Glycan Kit protocol.
| Parameter | Recommended Value / Expected Outcome | Notes |
| Deglycosylation | ||
| Denaturation Temperature | ≥90 °C[1] | Critical for complete protein unfolding. |
| Incubation Temperature | 50 °C[1] | Optimal temperature for Rapid PNGase F activity. |
| N-Glycosylamine Half-life | ~2 hours at 50 °C[3] | Proceed to labeling promptly to minimize hydrolysis losses (<3%).[3] |
| Labeling | ||
| RFMS Reagent Conc. | 36 mM (in reaction)[3] | Optimized for labeling glycans from 0.36 mg/mL glycoprotein.[3] |
| Labeling Time | 5 minutes at room temperature[1] | The rapid NHS carbamate (B1207046) chemistry allows for fast and complete tagging.[9] |
| SPE Cleanup | ||
| Overall Yield | ~74%[3][6] | Expected recovery for this compound labeled glycans through HILIC SPE. |
| Elution Volume | 90 µL[6] | The specified volume in the protocol for optimal recovery. |
| Sensitivity | ||
| FLR Signal Enhancement | >2x increase vs. 2-AB | This compound contains a highly efficient quinolinyl fluorophore.[12] |
| MS Signal Enhancement | >100x increase vs. 2-AB | The tag includes a highly basic tertiary amine for enhanced ionization. |
| FLR Limit of Detection | ≤1 fmol per glycan species[12] | Enables detection of very low abundance glycans. |
Key Experimental Protocol: this compound N-Glycan Preparation
This is a generalized protocol based on the GlycoWorks this compound N-Glycan Kit. Always refer to the specific Care and Use Manual (e.g., 715004793EN) for your kit version.[9]
1. Denaturation and Deglycosylation
-
Combine your glycoprotein sample (target of 15-40 µg) with 3% (w/v) RapiGest SF denaturing buffer.[1][2]
-
Heat the mixture at ≥90 °C for 3 minutes.[1]
-
Cool the mixture to room temperature.
-
Add Rapid PNGase F enzyme to the mixture.
-
Incubate at 50 °C for 5 minutes to release the N-glycans.[1]
-
Cool the mixture to room temperature.
2. This compound Labeling
-
Prepare the this compound reagent by dissolving the lyophilized powder in the provided anhydrous DMF. Mix thoroughly.[1]
-
Add the this compound solution to your deglycosylation mixture and mix.
-
Allow the labeling reaction to proceed at room temperature for 5 minutes.[1]
3. HILIC SPE Cleanup
-
Dilute the labeling reaction with the specified volume of acetonitrile (ACN).[1]
-
Condition a well of the GlycoWorks HILIC µElution Plate with 200 µL of water.[1]
-
Equilibrate the well with 200 µL of 85% ACN.[1]
-
Load the entire ACN-diluted sample onto the well.
-
Wash the well twice with 600 µL volumes of 1% formic acid in 90% ACN.[1]
-
Place a collection tube under the well and elute the labeled glycans with three 30 µL volumes of SPE elution buffer.[1]
4. Sample Dilution
-
Dilute the 90 µL eluate with 310 µL of the GlycoWorks Sample Diluent (DMF/ACN mixture).[1]
-
Your sample is now ready for HILIC-FLR-MS analysis.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is very weak, where should I start troubleshooting? A: Start by verifying the most critical steps: 1) Ensure your this compound labeling reagent was fresh and properly dissolved in anhydrous DMF, as it degrades quickly in the presence of water.[4] 2) Confirm that your initial denaturation step reached at least 90°C to allow the PNGase F enzyme full access to glycosylation sites.[1]
Q2: I see a precipitate forming when I add the this compound labeling solution. What's wrong? A: This is often caused by improperly dissolved reagents. RapiGest SF stored in a freezer can come out of solution and should be warmed and checked for particulates.[5] Similarly, the this compound reagent must be thoroughly mixed in the DMF before use.[5]
Q3: Can I store the dissolved this compound reagent? A: Yes, but it must be done carefully to prevent degradation. You can store aliquots of the solubilized reagent at -80 °C.[5] Before use, the vial must be brought completely to room temperature before opening to prevent atmospheric moisture from getting in and hydrolyzing the reagent.[5]
Q4: Why is my recovery from the HILIC SPE cleanup low? A: The most common reason for low recovery is incorrect acetonitrile (ACN) concentration during the loading step. After labeling, the sample must be diluted with a large volume of ACN as specified in the protocol to ensure the glycans will bind to the SPE sorbent.[1] Failure to do so will cause your labeled glycans to pass through to the waste.
Q5: Are there alternatives to fluorescence detection if my signal is low? A: The this compound tag was designed for multiple detection modes. It provides an exceptionally strong Mass Spectrometry (MS) signal, often over 100 times greater than traditional labels like 2-AB. It can also be detected by UV absorbance, although with less sensitivity than fluorescence or MS.[12] If you have a sensitive mass spectrometer, checking the MS signal can confirm if labeling was successful even if the FLR signal is weak.[12]
References
- 1. waters.com [waters.com]
- 2. help.waters.com [help.waters.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. support.waters.com [support.waters.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
RapiFluor-MS SPE Cleanup: A Technical Support Guide to Optimizing Recovery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the RapiFluor-MS™ solid-phase extraction (SPE) cleanup of labeled N-glycans. Our aim is to help you diagnose and resolve causes of poor recovery to ensure robust and reproducible results in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery rate for this compound labeled glycans after SPE cleanup?
A1: Previous studies have shown that the typical recovery rate for this compound labeled glycans using the HILIC-based SPE cleanup is approximately 74%.[1] It is important to note that nearly all observed sample losses during this step are non-specific.
Q2: Can the elution volume be adjusted to improve recovery?
A2: Yes, the SPE recovery is a function of the elution volume. Higher recoveries can be achieved by using larger elution volumes. For instance, studies have demonstrated a significant increase in fluorescence peak areas when the elution volume was increased from 30 µL to 90 µL, and further to 180 µL.[1] However, the standard protocol often recommends a 90 µL elution volume as a compromise to obtain a more concentrated eluate for direct analysis.
Q3: How stable are the this compound labeled glycans during the cleanup process?
A3: The N-glycosylamines released after deglycosylation, which are necessary for this compound labeling, have a relatively long half-life of approximately 2 hours at 50°C in the GlycoWorks Rapid Buffer (pH 7.9). This indicates that under the standard protocol timings, sample loss due to instability of the released glycans before labeling is minimal.
Q4: Can precipitation occur during the labeling step, and could this affect SPE recovery?
A4: Yes, precipitation can occur when the this compound label solution is added to the deglycosylation solution. This can be caused by a few factors, including the RapiGest™ SF or its buffer coming out of solution if it was previously frozen, the this compound reagent not being fully dissolved in DMF, or a suboptimal ratio of DMF to water in the reaction mixture. Any precipitation at this stage can lead to a loss of sample and consequently, poor recovery in the subsequent SPE cleanup.
Troubleshooting Guide for Poor Recovery
Low recovery during the this compound SPE cleanup can be attributed to several factors throughout the workflow. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Sample and Reagent Preparation
| Potential Cause | Recommended Action |
| Precipitation during labeling | Ensure RapiGest SF is fully dissolved and has not been subjected to multiple freeze-thaw cycles. Allow the this compound reagent to fully equilibrate to room temperature before opening and ensure it is completely dissolved in DMF with thorough mixing. |
| Incorrect reagent concentrations | Verify the concentrations of all solutions, especially the acetonitrile (B52724) (ACN) used for sample dilution and the wash and elution buffers. |
| Presence of interfering substances | Samples containing high concentrations of nucleophiles (>0.1 mM) can interfere with the labeling reaction, leading to lower labeling efficiency and apparent low recovery. Consider a buffer exchange step for such samples. |
Problem Area 2: SPE Protocol Execution
| Potential Cause | Recommended Action |
| Incomplete wetting of the sorbent | Ensure the sorbent is properly wetted with the conditioning solvent (water) before equilibration. Uneven wetting can lead to channeling and incomplete binding of the glycans. |
| Drying of the sorbent bed | Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. A dry sorbent bed will result in poor retention of the glycans. |
| Incorrect flow rate | A sample loading flow rate that is too high can prevent efficient binding of the glycans to the sorbent. Conversely, an elution flow rate that is too fast may not allow for complete desorption of the bound glycans. Allow the elution solvent to soak into the sorbent bed before applying vacuum or pressure. |
| Sample overload | Exceeding the binding capacity of the SPE sorbent will cause the excess glycans to pass through during the loading step, resulting in low recovery. Ensure the amount of glycoprotein (B1211001) used is within the recommended range for the kit. |
Problem Area 3: Wash and Elution Steps
| Potential Cause | Recommended Action |
| Wash solvent is too strong | If the wash solvent is too strong (e.g., too high in aqueous content), it can prematurely elute the bound glycans. The standard wash solution is 1% formic acid in 90% ACN, which is designed to remove interfering substances without eluting the labeled glycans. |
| Elution solvent is too weak | An elution solvent that is not strong enough (e.g., too high in organic content or insufficient ionic strength) will not effectively desorb the glycans from the sorbent. The standard elution buffer is a 200 mM ammonium (B1175870) acetate (B1210297) solution in 5% acetonitrile (pH 7).[2] |
| Insufficient elution volume | As previously mentioned, a larger elution volume will generally result in higher recovery. If you are experiencing low recovery, consider increasing the elution volume or performing multiple smaller elutions. |
| Loss of acidic glycans | Acidic glycans, such as sialylated glycans, can exhibit low recovery due to ionic interactions with metal surfaces in the LC system or incomplete elution from the SPE sorbent. Using an elution buffer with sufficient ionic strength is crucial for their recovery. |
Quantitative Data on SPE Parameters
The following table summarizes the impact of varying elution buffer composition on the recovery of different N-glycans. This data is based on studies optimizing HILIC SPE for 2-AB labeled glycans, which provides a strong indication of the behavior of this compound labeled glycans under similar conditions.
| Elution Buffer Composition | % Recovery of Neutral Glycans (e.g., Man5) | % Recovery of Acidic Glycans (e.g., Trisialylated A3) | Key Takeaway |
| 25 mM NH4HCO3 / 5% ACN | High | High | Optimal for a broad range of glycans, providing high and unbiased recovery. |
| 100 mM NH4OAc / 5% ACN | High | High | A robust alternative to ammonium bicarbonate, offering high and relatively unbiased recovery with good pH stability. |
| Eluents with >5% ACN | Lower | Lower | Increasing the organic content in the elution buffer leads to decreased recovery of all glycan species. |
| Eluents with lower ionic strength | Variable | Lower | Insufficient ionic strength can result in lower recovery of acidic glycans due to stronger ionic interactions with the sorbent. |
This data is adapted from studies on 2-AB labeled glycans and is intended to illustrate the principles of HILIC SPE optimization.
Experimental Protocols
Standard this compound SPE Cleanup Protocol
This protocol is a summary of the standard procedure provided with the Waters GlycoWorks™ this compound™ N-Glycan Kit.
-
Conditioning: Add 200 µL of 18.2 MΩ water to each well of the µElution plate.
-
Equilibration: Add 200 µL of 85% acetonitrile (ACN) to each well.
-
Sample Loading: Load the ACN-diluted, labeled glycan sample (approximately 400 µL) onto the conditioned and equilibrated wells.
-
Washing: Wash each well twice with 600 µL of the wash solvent (1% formic acid in 90% ACN).
-
Elution: Elute the glycans with three separate 30 µL volumes of the SPE elution buffer (e.g., 200 mM ammonium acetate in 5% ACN, pH 7) into a collection plate.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams have been generated.
Caption: Standard this compound SPE Cleanup Workflow.
Caption: Troubleshooting Logic for Poor SPE Recovery.
References
Technical Support Center: RapiFluor-MS® Labeling of Sialylated Glycans
Welcome to the technical support center for RapiFluor-MS® labeling. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the loss of sialic acids during N-glycan sample preparation, ensuring accurate and reproducible analysis of sialylated glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What are sialic acids and why are they important in glycan analysis?
Sialic acids are a family of acidic monosaccharides typically found at the outermost ends (non-reducing termini) of glycan chains on glycoproteins.[1] They play crucial roles in various biological processes, including protein stability, cell-cell recognition, and immune responses.[1] For therapeutic glycoproteins, the degree of sialylation can significantly impact their serum half-life, efficacy, and immunogenicity.[1][2] Therefore, accurate quantification of sialic acids is a critical quality attribute (CQA) in biopharmaceutical development.
Q2: Why is sialic acid loss a concern during this compound labeling?
Sialic acids are notoriously labile and can be easily lost during sample preparation and analysis.[3][4] The glycosidic linkage of sialic acids is particularly susceptible to hydrolysis under acidic conditions and at elevated temperatures.[3] The this compound labeling protocol involves steps that, if not carefully controlled, can contribute to the unintended removal of sialic acids, leading to an underestimation of the true sialylation profile of the glycoprotein (B1211001).
Q3: What are the primary factors that contribute to sialic acid loss during the this compound workflow?
The primary factors contributing to sialic acid loss are:
-
Low pH: Acidic conditions can catalyze the hydrolysis of the sialic acid linkage.[3]
-
High Temperature: Elevated temperatures, especially in combination with acidic conditions, can significantly accelerate the rate of sialic acid hydrolysis.[3]
-
Extended Incubation Times: Prolonged exposure to suboptimal pH or high temperatures increases the extent of sialic acid loss.[3]
Troubleshooting Guide
Problem: I am observing lower than expected levels of sialylated glycans in my this compound data.
This is a common issue that can often be traced back to the loss of sialic acids during sample preparation. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature Control During Deglycosylation and Labeling | The GlycoWorks this compound protocol recommends specific temperatures for the denaturation, deglycosylation, and labeling steps.[5] Ensure that your heat blocks are accurately calibrated and maintained at the recommended temperatures. Even slight deviations to higher temperatures can increase sialic acid loss. |
| Acidic Conditions in the Sample or Reagents | While the this compound labeling reaction is rapid, the presence of strong acids in the sample buffer can lead to desialylation. Whenever possible, exchange the glycoprotein into a neutral buffer (pH 6.8-7.5) before starting the deglycosylation step. |
| Prolonged Incubation Times | Adhere strictly to the recommended incubation times in the this compound protocol.[5] The rapid nature of the labeling reaction is a key advantage in minimizing sialic acid loss.[6] Extending incubation times, particularly at elevated temperatures, will increase the risk of desialylation. |
| In-source Fragmentation in the Mass Spectrometer | Sialic acids can also be lost during the ionization process in the mass spectrometer (in-source fragmentation).[7] Optimize MS source parameters such as cone voltage and desolvation temperature to minimize this effect. A lower cone voltage and an optimized desolvation temperature can often improve the recovery of intact sialylated glycans.[7] |
Quantitative Data on Sialic Acid Loss
The following table summarizes the impact of temperature and pH on sialic acid stability. This data highlights the critical need for careful control of these parameters during sample preparation.
| Condition | Description | Relative Abundance of Asialo N-glycan (N2H2) | Reference |
| Temperature Effect | Sialylglycopeptide (SGP) incubated in 0.1% TFA for 4 hours at different temperatures. | 4°C: Baseline23°C: ~2-fold increase vs 4°C37°C: ~10-fold increase vs 4°C65°C: ~200-fold increase vs 4°C | [3] |
| pH Effect (Acidic Conditions) | Incubation in 0.1% TFA (pH ~2.09) at room temperature. | Significant loss of sialic acids observed within one hour. | [3] |
This data is illustrative and was generated using a model glycoprotein. The extent of sialic acid loss can vary depending on the specific glycoprotein and the linkage of the sialic acid.
Experimental Protocols
Standard this compound N-Glycan Preparation Protocol (Abbreviated)
This is a summary of the key steps from the Waters GlycoWorks this compound N-Glycan Kit. For detailed instructions, please refer to the official manufacturer's protocol.[5][8]
-
Denaturation: Mix the glycoprotein sample with RapiGest™ SF surfactant and heat to denature the protein.
-
Deglycosylation: Add Rapid PNGase F enzyme and incubate to release the N-glycans.
-
Labeling: Add the this compound reagent and incubate at room temperature. The reaction is typically complete within 5 minutes.
-
Cleanup: Use a HILIC µElution plate to separate the labeled glycans from excess labeling reagent and other reaction components.
Advanced Strategy: Chemical Stabilization of Sialic Acids
For highly sensitive applications or when maximum preservation of sialic acids is critical, chemical derivatization of the sialic acid carboxyl group can be performed prior to glycan release and labeling. This approach stabilizes the sialic acid and prevents its loss.
1. Methylamidation:
This method converts the carboxylic acid group of sialic acid to a more stable methylamide.
-
Procedure Outline: This typically involves reacting the glycoprotein with a carbodiimide (B86325) (e.g., EDC) and methylamine.[3] This stabilization is performed on the intact glycoprotein before the standard this compound workflow.
2. Ethyl Esterification:
This method converts the carboxylic acid group to an ethyl ester.
-
Procedure Outline: The glycoprotein is reacted with EDC and ethanol.[9] This modification also occurs before glycan release and labeling.
Note: These are advanced techniques that require additional optimization and may not be necessary for all applications.
Visualizations
Caption: this compound workflow with potential points of sialic acid loss.
Caption: Troubleshooting flowchart for low sialylated glycan signals.
References
- 1. ludger.com [ludger.com]
- 2. [PDF] Optimizing HILIC-based Analyses of this compound Labeled Sialylated N-Glycans | Semantic Scholar [semanticscholar.org]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. help.waters.com [help.waters.com]
- 9. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
RapiFluor-MS HILIC Chromatography Optimization Technical Support Center
Welcome to the technical support center for RapiFluor-MS HILIC chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycan analysis experiments for better resolution and data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high backpressure in my HILIC system and how can I resolve it?
A1: High backpressure is typically caused by blockages within the HPLC/UPLC system. The most common culprits are clogged column frits due to particulates from the sample or mobile phase, or salt precipitation from the mobile phase buffers.[1][2]
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components of your LC system, starting from the detector and moving backward, to identify the point of pressure increase. A significant pressure drop after disconnecting a component indicates the location of the blockage.[1][2]
-
Column Clogging: If the column is the source of high pressure, try back-flushing it at a low flow rate.[1][3] If this does not resolve the issue, the frit may need to be replaced, or the column may be at the end of its usable life.[1]
-
System Blockages: Check for clogged tubing, line filters, or injector components.[1] These can often be cleaned with an appropriate solvent or replaced.
Prevention:
-
Always filter your samples and mobile phases through a 0.22 µm filter.
-
Ensure your mobile phase buffers are fully dissolved and miscible, especially when running gradients with high organic content.[2]
-
Regularly flush your system with water to prevent salt buildup.[1]
Q2: My chromatographic peaks are tailing or showing poor shape. What are the likely causes and solutions?
A2: Poor peak shape in HILIC chromatography can stem from several factors, including secondary interactions with the stationary phase, improper injection solvent, or column overloading.[4][5]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Increase the ionic strength of your mobile phase by increasing the buffer concentration. This can help mask unwanted interactions and improve peak shape.[5] For certain analytes, adjusting the mobile phase pH can also be beneficial.[4] |
| Injection Solvent Mismatch | The injection solvent should be as close in composition to the initial mobile phase as possible. Injecting samples in a solvent with a significantly higher water content than the mobile phase can lead to peak distortion.[4][6] If possible, dissolve your sample in the mobile phase.[7] |
| Column Overloading | Reduce the sample injection volume or the concentration of your sample.[5] |
| Column Contamination or Deterioration | If peak shape degrades over time, the column may be contaminated or nearing the end of its life.[8] Attempt to clean the column according to the manufacturer's instructions or replace it. |
Q3: I am observing inconsistent retention times in my HILIC separations. What could be the reason?
A3: Retention time drift in HILIC is often related to the equilibration of the column. The aqueous layer on the polar stationary phase takes time to establish, and insufficient equilibration can lead to shifting retention times.[5]
Key Considerations:
-
Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. It is recommended to equilibrate with at least 20 column volumes of the initial mobile phase, especially when using gradient elution.[5]
-
Mobile Phase Preparation: Ensure consistent and accurate preparation of your mobile phases. Small variations in the organic-to-aqueous ratio or buffer concentration can impact retention.
-
Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
Troubleshooting Guides
Issue 1: Poor Resolution of Sialylated N-Glycans
Sialylated glycans can be particularly challenging to resolve due to their charge and structural similarity.
Optimization Strategy: An effective strategy to improve the resolution of sialylated N-glycans is to increase the ionic strength of the mobile phases. This can be achieved by using a higher concentration of a salt like ammonium (B1175870) formate (B1220265) in the aqueous mobile phase.[9] Additionally, using a wide-pore HILIC column (e.g., 300Å) can enhance the separation of these larger, charged glycans.[9]
Experimental Protocol: Mobile Phase Optimization for Sialylated Glycans
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): 100 mM ammonium formate, pH 4.4
-
Mobile Phase B (Organic): Acetonitrile
-
-
LC System: ACQUITY UPLC H-Class Bio System
-
Column: ACQUITY UPLC Glycoprotein (B1211001) BEH Amide, 300Å, 1.7 µm, 2.1 x 150 mm
-
Column Temperature: 60 °C
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %A %B 0.0 25 75 35.0 46 54 36.5 100 0 39.5 100 0 43.1 25 75 | 55.0 | 25 | 75 |
-
Detection:
-
Fluorescence (FLR): Excitation 265 nm, Emission 425 nm
-
Mass Spectrometry (MS): Optimized source parameters for sialylated glycans (e.g., lower desolvation temperature to prevent in-source fragmentation).[10]
-
Data Summary: Impact of Ionic Strength on Sialylated Glycan Resolution
| Mobile Phase A | Observation |
| 50 mM Ammonium Formate | Co-elution of some sialylated species may be observed. |
| 100 mM Ammonium Formate | Improved separation and resolution between different sialylated glycan structures.[9] |
Issue 2: Low Signal Intensity in Mass Spectrometry
The this compound label is designed to enhance MS signal, but suboptimal conditions can still lead to low intensity.[11]
Optimization Strategy: Fine-tuning the MS source parameters is crucial for maximizing the signal of this compound labeled glycans. This includes optimizing the capillary voltage, cone voltage, and desolvation temperature.
Experimental Protocol: MS Source Parameter Optimization
-
Sample: this compound labeled glycan standard.
-
LC-MS System: ACQUITY UPLC I-Class System with a Xevo G2-XS QTof Mass Spectrometer.
-
Method: Infuse the sample directly or perform multiple LC-MS runs while systematically varying one source parameter at a time.
-
Parameter Ranges to Test:
-
Analysis: Monitor the intensity of the protonated molecular ions of interest (e.g., [M+2H]²⁺, [M+3H]³⁺) to identify the optimal settings.
Data Summary: Example Optimized MS Parameters
| Parameter | Optimized Value | Rationale |
| Capillary Voltage | 3.0 kV | Balances ionization efficiency and stability. |
| Cone Voltage | 45-75 V | Enhances ion transmission without causing significant in-source fragmentation.[10] |
| Desolvation Temperature | 500 °C | Provides efficient desolvation while minimizing thermal degradation of labile sialic acid residues.[10] |
Visual Guides
This compound N-Glycan Sample Preparation Workflow
This diagram outlines the key steps in the GlycoWorks this compound N-Glycan Kit protocol, from glycoprotein denaturation to the final labeled glycans ready for analysis.[12]
Caption: Workflow for this compound N-glycan sample preparation.
HILIC Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing common issues encountered during this compound HILIC chromatography.
Caption: A logical guide for troubleshooting HILIC chromatography issues.
References
- 1. nacalai.com [nacalai.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
Identifying and eliminating ghost peaks in RapiFluor-MS chromatograms
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the identification and elimination of ghost peaks in RapiFluor-MS (RFMS) chromatograms.
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my this compound chromatogram. What are they and how do I begin troubleshooting?
A: Unexpected signals in a chromatogram are often referred to as "ghost peaks," "artifact peaks," or "system peaks".[1][2] They can interfere with the detection and quantification of actual analytes, potentially leading to inaccurate results and out-of-specification (OOS) investigations.[1][3] The first step in troubleshooting is to systematically determine the source of these peaks. A logical workflow can help isolate the origin of the contamination.
A recommended initial step is to run a blank gradient, where only the sample diluent is injected or no injection is made at all.[1] If ghost peaks are present in the blank run, they likely originate from the LC system or the mobile phase.[4][5] If the peaks are absent in the blank but appear in the sample chromatogram, the source is likely the sample itself or the sample preparation process.[6]
Caption: Troubleshooting workflow for identifying ghost peak sources.
Q2: My blank injections show ghost peaks. How can I determine if the source is my mobile phase or the LC system itself?
A: When blank injections confirm the issue is not sample-related, the next step is to differentiate between mobile phase contamination and system contamination.[1][4]
Mobile Phase Contamination:
-
Source: Impurities can originate from solvents (even HPLC-grade), water, or additives like buffer salts.[2][7][8] Contamination can also be introduced from unclean glassware or by topping off old solvent reservoirs.[2][6] Dissolved gases in the mobile phase that are not properly removed can also cause baseline disturbances that look like peaks.[2][4]
-
Identification: One method is to vary the gradient re-equilibration time.[8] If the ghost peaks increase in size with a longer equilibration time, it suggests that contaminants from the mobile phase are accumulating on the column.[8] You can also prepare a fresh batch of mobile phase using high-purity solvents and new glassware to see if the peaks disappear.[1][2] Comparing different brands of solvents can also help, as some may contain fewer impurities.[2]
LC System Contamination:
-
Source: Carryover from previous injections is a common culprit, where analytes adhere to components like the autosampler needle, injection port, or loop.[1][2][9] Worn pump seals, contaminated guard columns, or column fouling can also introduce unexpected signals.[2][10]
-
Identification: To isolate the autosampler as the source, you can bypass it (if possible) and perform a manual injection.[8] To check for contamination from the column, you can remove it and replace it with a union, then run a blank gradient.[2] If the peaks disappear, the column is the likely source. If they remain, the contamination is elsewhere in the system (e.g., injector, pump, tubing).[5]
The table below summarizes common sources and solutions.
| Potential Source | Common Causes | Recommended Solutions & Preventative Actions |
| Mobile Phase | Impurities in water, organic solvents, or additives.[1][2][4] | Use fresh, high-purity (HPLC or LC-MS grade) solvents and reagents.[2][4][11] |
| Microbial growth in aqueous mobile phase.[7] | Prepare aqueous mobile phases fresh and do not store for long periods.[7] | |
| Contaminated glassware or solvent bottles.[2][6] | Use thoroughly cleaned glassware; do not top off old mobile phase bottles.[2][12] | |
| Insufficient degassing.[4] | Degas mobile phases using methods like sonication, vacuum degassing, or helium sparging.[2] | |
| LC System | Carryover from previous injections (autosampler).[3][9] | Optimize needle wash procedures; use a stronger wash solvent. Clean the autosampler.[9] |
| Contaminated column or guard column.[1][2] | Backflush the column (if permissible) or replace the guard column.[8][9] | |
| Worn pump seals or contaminated injector.[2][10] | Perform regular system maintenance, including replacing worn seals and cleaning the injector.[2][4] | |
| Sample & Prep | Contaminated vials, caps, or pipette tips.[1][2] | Use high-quality, contaminant-free consumables.[2][11] |
| Impurities in sample preparation reagents.[6] | Run a "process blank" including all sample preparation steps and reagents without the sample. | |
| This compound labeling artifacts.[13][14] | Adhere strictly to recommended glycoprotein (B1211001) quantity and reagent ratios to avoid side-reactions.[13][15] |
Q3: Could the this compound sample preparation itself be causing ghost peaks?
A: Yes, the sample preparation steps for this compound can introduce artifacts if not performed correctly. The this compound reagent is highly reactive, and deviations from the optimized protocol can lead to undesirable side products or excess reagent appearing in the chromatogram.[13]
Key considerations during this compound sample preparation include:
-
Glycoprotein Quantity: The protocol is optimized for a specific range of glycoprotein amounts.[15] Using too little or too much sample can alter the enzyme-to-substrate ratio and the molar excess of the labeling reagent, potentially causing incomplete labeling or artifacts.[13][14]
-
Reagent Stability: The this compound reagent hydrolyzes in the presence of water.[13] It is crucial to use anhydrous DMF (or DMSO) for reconstitution and to handle the reagent according to the protocol to ensure its reactivity is preserved for labeling the glycans.
-
Quenching Step: For certain types of chromatography, such as Reversed-Phase/Anion-Exchange (RP/AX), an ammonium (B1175870) acetate (B1210297) quenching step may be introduced to minimize an interference peak.[16]
-
SPE Cleanup: The final solid-phase extraction (SPE) step is critical for removing excess labeling reagent and other byproducts.[17] Inefficient cleanup can lead to these components eluting during the chromatographic run and appearing as ghost peaks.
Caption: The three core steps of the this compound sample preparation workflow.[14]
Experimental Protocols
Protocol 1: Systematic Identification of Ghost Peak Source
This protocol outlines a step-by-step method to determine whether ghost peaks originate from the sample, mobile phase, or LC system.
-
Step 1: Gradient Blank (No Injection):
-
Step 2: Isolate Mobile Phase vs. System Hardware:
-
Prepare a completely fresh mobile phase using new, high-purity solvents and meticulously cleaned glassware.[2]
-
Purge the system thoroughly with the new mobile phase.
-
Repeat the gradient blank run (no injection).
-
Analysis: If the ghost peaks are gone, the source was the original mobile phase or its container.[8] If the peaks persist, the source is likely contamination within the LC system hardware. Proceed to Step 4.
-
-
Step 3: Solvent/Vial Blank (Injection):
-
Inject a sample of the pure solvent used to dissolve your final sample.[6] Use a new, clean autosampler vial and cap.
-
Analysis: If ghost peaks appear, the contamination is coming from the solvent, vial, or cap.[6] If the chromatogram is clean, the source is the sample itself or other reagents used during sample preparation.
-
-
Step 4: Isolate LC System Components:
-
Remove the analytical column and replace it with a zero-dead-volume union.[2]
-
Run the gradient blank again.
-
Analysis: If the peaks disappear, the column or guard column is the source of contamination.[9] If the peaks remain, the contamination is located in the system components before the column (e.g., injector, autosampler needle, pump).[8]
-
Protocol 2: this compound N-Glycan Sample Preparation (Standard Protocol Summary)
This is a summary of a typical protocol. Users should always refer to the specific Care and Use Manual for their kit version.[18]
| Step | Action | Reagents/Conditions | Purpose |
| 1. Denaturation | Mix glycoprotein with denaturing surfactant. | Glycoprotein sample, 3% (w/v) RapiGest SF solution.[15] | Unfolds the protein to make N-glycan sites accessible to the enzyme.[14][15] |
| Heat and cool the mixture. | Heat at ≥ 90 °C for 3 minutes, then cool to ambient temp.[13][19] | ||
| 2. Deglycosylation | Add PNGase F enzyme to the mixture. | Rapid PNGase F enzyme.[13] | Enzymatically cleaves N-linked glycans from the protein.[17] |
| Incubate the reaction. | Incubate at 50 °C for 5 minutes.[13][19] | ||
| 3. Labeling | Add the labeling reagent. | This compound reagent reconstituted in anhydrous DMF.[13] | Covalently attaches the RFMS tag to the released glycans for FLR and MS detection.[17] |
| Incubate the reaction. | Incubate for 5 minutes at ambient temperature.[13] | ||
| 4. HILIC Cleanup | Condition and equilibrate the SPE plate. | Water, followed by 85% acetonitrile (B52724) (ACN).[13][19] | Prepares the solid phase for glycan binding. |
| Dilute and load the sample. | Dilute labeled sample with ACN and load onto the plate.[13] | Binds the labeled glycans to the HILIC sorbent. | |
| Wash the SPE plate. | Wash with 1% formic acid, 90% ACN.[13][19] | Removes excess RFMS reagent, RapiGest, and other impurities.[17] | |
| Elute the labeled glycans. | Elute with SPE elution buffer.[19] | Releases the purified, labeled N-glycans for analysis. |
Frequently Asked Questions (FAQs)
Q: What is the most common source of ghost peaks in gradient HPLC? A: While sources can be numerous, mobile phase contamination is a very common issue, especially in high-sensitivity gradient analyses.[2][3][4] Impurities present in the weaker mobile phase (often aqueous) can accumulate on the column at the start of the gradient and then elute as sharp peaks when the percentage of the stronger organic mobile phase increases.[8]
Q: Can a ghost peak appear at the same retention time in every run? A: Yes. If a ghost peak originates from a consistent source, such as a contaminated mobile phase or carryover from an autosampler, it will often appear at the same retention time in subsequent runs, making it easy to mistake for a real sample component.[4]
Q: I use high-purity, LC-MS grade solvents. Can they still cause ghost peaks? A: Yes. Even high-purity solvents can contain trace-level contaminants that become visible with highly sensitive detectors.[2] Furthermore, contamination can be introduced after the bottle is opened, through microbial growth in aqueous solutions, leaching from plastic tubing, or from contaminated glassware used for preparation.[7][20]
Q: What is a "wraparound" peak and is it a type of ghost peak? A: A wraparound peak is a specific type of carryover.[10] It occurs when a compound from a previous injection is very strongly retained on the column and does not elute during its initial run.[8] It then elutes unexpectedly in a subsequent chromatogram. This can be addressed by increasing the run time, increasing the mobile phase strength at the end of the gradient, or using a column flush with a strong solvent between runs.[8]
Q: Are there any accessories that can help prevent ghost peaks? A: Yes, several devices can be installed in an LC system to mitigate ghost peaks. In-line filters can trap particulates from the mobile phase or pump seals.[2] A "ghost trap" or "mobile phase cleaning column" can be installed between the pump and the injector to adsorb impurities from the mobile phase before they reach the analytical column.[3] Using a guard column before the analytical column can also help by trapping contaminants and strongly retained compounds, protecting the more expensive analytical column.[9][11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 3. hplc.eu [hplc.eu]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. wyatt.com [wyatt.com]
- 6. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 7. When Liquid Chromatography meets the ghos [uhplcslab.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academicstrive.com [academicstrive.com]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. help.waters.com [help.waters.com]
- 15. help.waters.com [help.waters.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
RapiFluor-MS Protocol Modifications for Challenging Samples: A Technical Support Center
Welcome to the technical support center for the RapiFluor-MS N-glycan sample preparation protocol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging samples. Here you will find detailed methodologies, quantitative data comparisons, and visual workflows to help you navigate complex experimental scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with difficult sample types such as plasma, serum, and tissue.
Q1: I am working with plasma/serum samples and see a high background in my chromatogram, obscuring my glycan peaks. What can I do?
A1: Plasma and serum are complex matrices containing high-abundance proteins like albumin and immunoglobulins (IgG), which can interfere with N-glycan analysis. We recommend a protein depletion step prior to the standard this compound protocol.
-
Rationale: Removing high-abundance proteins reduces the complexity of the sample, allowing for better detection of glycans from lower-abundance proteins.[1][2][3] However, be aware that this may lead to the loss of some low-molecular-weight fucosylated glycans.[4]
-
Recommended Protocol Modification:
-
Immunoaffinity Depletion: Use commercially available spin columns or magnetic beads to remove albumin and/or IgG. Several options are available that can deplete a range of high-abundance proteins.[1][5]
-
Post-Depletion Sample Preparation: After depletion, proceed with the standard this compound protocol. Ensure the protein concentration of the depleted sample is within the recommended range for the kit (typically 1.5 to 4.0 mg/mL).
-
Q2: My N-glycan recovery from disulfide-rich glycoproteins is low. How can I improve deglycosylation efficiency?
A2: Proteins with numerous disulfide bonds can be resistant to denaturation, hindering PNGase F access to glycosylation sites.[6] Incorporating a reducing agent into the denaturation step is crucial for these samples.
-
Rationale: Reducing agents like dithiothreitol (B142953) (DTT) break disulfide bonds, allowing the protein to unfold completely and exposing the N-glycans for enzymatic release.[6]
-
Recommended Protocol Modification (Disulfide-Rich Protocol):
-
Prepare RapiGest™/DTT Denaturing Buffer: Prepare a solution containing 3% (w/v) RapiGest SF and 2 µg/µL DTT.[7]
-
Denaturation: Add 10 µL of the RapiGest/DTT buffer to 10 µL of your glycoprotein (B1211001) sample (at 1.5 mg/mL).[7]
-
Heat Denaturation: Heat the mixture to at least 90°C for 3 minutes.[7]
-
Proceed with Standard Protocol: After cooling, continue with the addition of PNGase F and the subsequent labeling and cleanup steps as per the standard protocol.[7]
-
Q3: I am working with tissue samples for the first time. What are the key considerations for sample preparation before starting the this compound protocol?
A3: Tissue samples require homogenization and protein extraction to make the glycoproteins accessible for deglycosylation.
-
Rationale: The cellular and extracellular matrix of tissues must be disrupted to release the proteins of interest.
-
General Guidance for Tissue Sample Preparation:
-
Homogenization: Homogenize the tissue sample in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Mechanical disruption using a bead beater or sonicator is recommended.
-
Protein Extraction & Quantification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins. Determine the protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford).
-
Buffer Exchange (if necessary): If the lysis buffer contains components that may interfere with the this compound protocol (e.g., high concentrations of detergents or salts), perform a buffer exchange into a compatible buffer like PBS.
-
Start the this compound Protocol: Adjust the protein concentration to be within the recommended range of the this compound kit and proceed with the standard or disulfide-rich protocol.
-
Q4: I am observing precipitation when I add the this compound labeling solution to my deglycosylated sample. What could be the cause?
A4: Precipitation at this stage can be due to a few factors related to reagent handling and concentration.
-
Potential Causes & Solutions:
-
Improperly Dissolved RapiGest SF: If aliquots of reconstituted RapiGest SF have been frozen, the surfactant or buffer components may precipitate upon thawing. Ensure the solution is completely clear before use. It is recommended to use freshly prepared RapiGest SF.[8]
-
Cold this compound Reagent: If the this compound reagent solution was stored at -80°C, it must be brought to room temperature before opening the vial to prevent condensation and subsequent hydrolysis of the reactive reagent.[8]
-
Suboptimal Reagent Ratios: A lower than optimal ratio of the this compound in DMF to the aqueous sample can cause the labeling reagent to precipitate.[8] Ensure accurate pipetting of all reagents.
-
Q5: How can I increase the sensitivity of my assay for detecting low-abundance glycans?
A5: A modified protocol that increases the starting amount of glycoprotein can enhance both fluorescence and mass spectrometry signals.
-
Rationale: Increasing the initial sample amount leads to a higher concentration of released glycans, which can improve the signal-to-noise ratio for low-abundance species and enhance SPE recovery.[9]
-
Recommended Protocol Modification for Enhanced Sensitivity:
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies evaluating this compound protocol modifications and performance.
Table 1: Impact of Immunoaffinity Depletion on N-Glycan Abundance in Human Plasma
| Glycan Type | Effect of Depletion of 6 Most Abundant Proteins |
| Small, fucosylated, non-sialylated | Decrease in abundance (≥10-fold) |
| High mannose | Marginal effect (<3-fold change) |
| Hybrid | Marginal effect (<3-fold change) |
| Large, highly sialylated complex | Marginal effect (<3-fold change) |
(Data adapted from a study on the effects of abundant plasma protein depletion on N-linked glycan profiling.[4])
Table 2: this compound N-Glycan Sample Preparation Yield
| Protocol Step | Reported Yield |
| Deglycosylation & Labeling | ~96% |
| HILIC SPE Cleanup | ~74% |
| Overall Protocol Yield (with SPE) | ~71-73% |
(Data based on studies quantifying this compound labeled N-glycans.[10][11])
Detailed Experimental Protocols
Protocol 1: N-Glycan Analysis of Plasma/Serum with High-Abundance Protein Depletion
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Protein Depletion:
-
Follow the manufacturer's instructions for your chosen immunoaffinity depletion product (e.g., spin columns for albumin and IgG removal).
-
Collect the flow-through fraction containing the lower-abundance proteins.
-
-
Protein Quantification: Determine the protein concentration of the depleted sample.
-
This compound Protocol:
-
Based on the protein concentration, take a volume of the depleted sample equivalent to the recommended glycoprotein quantity for the this compound kit.
-
If the protein is known to be disulfide-rich, use the Disulfide-Rich Protocol (see FAQ A2).
-
Proceed with the standard this compound deglycosylation, labeling, and HILIC SPE cleanup steps as per the kit manual.
-
Protocol 2: N-Glycan Analysis of Disulfide-Rich Glycoproteins
-
Reagent Preparation:
-
Prepare a 3% (w/v) RapiGest SF solution.
-
Prepare a 5 µg/µL DTT solution in water.
-
Combine the RapiGest SF solution and DTT solution to create the RapiGest/DTT denaturing buffer.[7]
-
-
Deglycosylation:
-
Aliquot 10 µL of your glycoprotein sample (at 1.5 mg/mL) into a reaction tube.
-
Add 10 µL of the RapiGest/DTT denaturing buffer and mix.
-
Heat at ≥ 90°C for 3 minutes.
-
Cool to room temperature for 3 minutes.
-
Add 10 µL of Rapid PNGase F and mix.
-
Incubate at 50°C for 5 minutes.
-
Cool to room temperature for 3 minutes.
-
-
Labeling and Cleanup: Proceed with the this compound labeling and HILIC SPE cleanup steps as outlined in the standard kit protocol.[7]
Visualizations
Diagram 1: this compound Experimental Workflow for Challenging Samples
Caption: Modified this compound workflow for challenging samples.
Diagram 2: Impact of Fc Glycosylation on Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Caption: Fc glycosylation as a critical quality attribute for ADCC.
References
- 1. High Abundance Proteins Depletion vs Low Abundance Proteins Enrichment: Comparison of Methods to Reduce the Plasma Proteome Complexity | PLOS One [journals.plos.org]
- 2. Plasma/serum proteomics: depletion strategies for reducing high-abundance proteins for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of the high-abundance plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of abundant plasma protein depletion on global glycan profiling using NanoLC FT-ICR mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. support.waters.com [support.waters.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
RapiFluor-MS Technical Support Center: Managing Reagent Stability and Storage
For researchers, scientists, and drug development professionals utilizing RapiFluor-MS technology for glycan analysis, achieving consistent and reliable results is paramount. A critical factor influencing this is the proper management of reagent stability and storage. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you maintain the integrity of your this compound reagents and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. How should I store the this compound N-Glycan Kit components upon arrival?
Proper initial storage is crucial for maintaining reagent efficacy. Upon receiving your kit, it is important to store the components at their recommended temperatures to ensure their long-term stability.
2. What are the recommended storage conditions for reconstituted this compound reagents?
Once reconstituted, the stability of the reagents can change. Adhering to the correct storage conditions is critical to prevent degradation and ensure consistent performance.
3. I observed a precipitate when I added the this compound label solution to my deglycosylation reaction. What could be the cause?
Precipitation during the labeling step can indicate several potential issues with reagent handling or the reaction conditions. Here are some common causes and solutions:
-
Improperly equilibrated this compound solution: If the reconstituted this compound reagent, stored at -80°C, is not allowed to come to room temperature before opening, water condensation can be introduced, which may cause the label to precipitate out of the DMF or DMSO solution.[1][2]
-
Issues with reconstituted RapiGest™ SF: If aliquots of reconstituted RapiGest™ SF have been frozen, the surfactant or its buffer may not have fully redissolved upon thawing.[3] Always check for particulates or cloudiness before use and try using a fresh, unfrozen solution.[3]
-
Incorrect reagent ratios: A lower than optimal ratio of the this compound in DMF to the aqueous volume of the deglycosylation reaction can lead to precipitation.[3]
4. How many times can I freeze-thaw the reconstituted this compound labeling solution?
It is strongly recommended to subject the reconstituted this compound labeling solution to only a single freeze-thaw cycle.[1][2] To avoid multiple freeze-thaw cycles, it is best practice to store the solution in single-use aliquots.[1][2]
5. For how long are the released N-glycosylamines stable before labeling?
A time-course study has shown that the N-glycosylamines released during deglycosylation have a relatively long half-life of approximately 2 hours at 50°C in the GlycoWorks Rapid Buffer.[4] With a standard 5-minute deglycosylation step, there should be minimal concern over sample loss (less than 3%) due to the hydrolysis of the glycosylamine.[4]
Summary of Reagent Storage and Stability
For quick reference, the following tables summarize the storage conditions and stability for the key components of the GlycoWorks™ this compound™ N-Glycan Kit.
Table 1: Initial Storage and Stability of Unopened Reagents
| Reagent | Part Number | Initial Storage Condition | Shelf Life (Unopened) |
| This compound™ Label | - | Room Temperature (in a sealed bag with desiccant)[2] | Refer to component packaging |
| GlycoWorks™ Rapid PNGase F | - | 2–8°C[2] | 24 months[2] |
| GlycoWorks™ Rapid Buffer | - | 2–8°C[2] | 24 months[2] |
| RapiGest™ SF | - | Room Temperature[2] | Refer to component packaging |
| Intact mAb Mass Check Standard | 186006552 | -20°C (Freeze on arrival) | Refer to component packaging |
| This compound™ Glycan Performance Test Standard | 186007983 | -20°C (Freeze on arrival)[5] | Refer to component packaging |
| This compound™ Sialylated Glycan Performance Test Standard | 186008660 | -20°C ± 10°C (Freezer) | 36 Months |
| This compound™ Quantitative Test Standard | 186008791 | -20°C (Freeze on arrival)[6] | Refer to component packaging |
Table 2: Storage and Stability of Reconstituted Reagents
| Reagent | Reconstitution Solvent | Storage After Reconstitution | Stability After Reconstitution |
| This compound™ Label | Anhydrous DMF or DMSO[2][7] | -80°C (in single-use aliquots)[1][2] | Stable for a single freeze-thaw cycle.[2] |
| RapiGest™ SF | High purity water or buffer (pH 7–10)[1][2] | 2–8°C[2] | 1 week[2] |
| Intact mAb Mass Check Standard | 18.2 MΩ water[8] | 4–10°C or frozen sub-aliquots | 1 week at 4-10°C |
| This compound™ Glycan Performance Test Standard | Water or a mix of water, DMF, and acetonitrile[5] | 4–10°C or -80°C (aliquots)[5] | 1 week at 4-10°C; 3 months at -80°C[5] |
| This compound™ Quantitative Test Standard | - | 4–8°C[6] | Up to 7 days[6] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Labeling Reagent
-
Ensure the vial containing the 23 mg of this compound™ Reagent is at room temperature.
-
Add 280 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) directly to the vial.[7][8]
-
Mix thoroughly by aspirating and dispensing the solution 5 to 10 times to ensure the reagent is fully solubilized.[3]
-
If not for immediate use, create single-use aliquots (e.g., 10 µL) in 600 µL microcentrifuge tubes and store them at -80°C.[1][2]
Protocol 2: this compound N-Glycan Sample Preparation Workflow
This protocol is a summary of the key steps. For detailed volumes and specific incubation times, please refer to the GlycoWorks this compound N-Glycan Kit Care and Use Manual.
-
Deglycosylation:
-
Denature the glycoprotein (B1211001) sample using RapiGest™ SF at 90°C.[8]
-
Cool the sample to room temperature.
-
Add Rapid PNGase F and incubate at 50°C for 5 minutes to release the N-glycans.[8]
-
-
Labeling:
-
Cleanup:
-
Dilute the reaction with acetonitrile (B52724) (ACN).[7][8]
-
Perform solid-phase extraction (SPE) using the GlycoWorks™ HILIC µElution Plate to remove excess label and other reaction components.[7][8]
-
Elute the labeled glycans.
-
The sample is now ready for LC-FLR-MS analysis.
-
Visual Guides
This compound Sample Preparation Workflow
Caption: A streamlined workflow for N-glycan sample preparation using the this compound kit.
Troubleshooting Precipitation During Labeling
Caption: A logical guide to troubleshooting precipitation issues during the this compound labeling step.
References
Validation & Comparative
RapiFluor-MS vs. 2-AB Labeling: A Comparative Guide for N-Glycan Analysis
For researchers, scientists, and drug development professionals engaged in the characterization of N-glycans, the choice of labeling agent is a critical decision that profoundly impacts analytical sensitivity, throughput, and the overall quality of data. This guide provides an objective comparison of two prominent labeling strategies: the more recently developed RapiFluor-MS and the traditional 2-aminobenzamide (B116534) (2-AB). This comparison is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
Executive Summary
This compound labeling offers significant advantages in terms of speed and sensitivity, particularly for mass spectrometry (MS)-based detection.[1][2] In contrast, 2-AB labeling is a well-established and cost-effective method, though it involves a more lengthy protocol and exhibits lower sensitivity, especially for MS analysis.[3][4] The selection between these two reagents often depends on the analytical instrumentation available, the required sample throughput, and the desired level of sensitivity for detecting low-abundance glycan species.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance differences between this compound and 2-AB labeling based on published experimental data.
| Performance Metric | This compound | 2-AB | Source |
| Fluorescence (FLR) Signal | ~4-14 times greater than 2-AB | Baseline | [1][5] |
| Mass Spectrometry (MS) Signal | ~160-780 times greater than 2-AB | Baseline | [1] |
| Sample Preparation Time | Approximately 30 minutes | ~2 hours to multiple hours/days | [1][2][3] |
| Labeling Reaction Time | < 5 minutes | 2-3 hours | [2][6][7] |
| Minimum Sample Amount (FLR) | ~1 µg IgG | ~10 µg IgG | [4] |
| Minimum Sample Amount (MS) | ~0.5 µg IgG | ~10 µg IgG | [4] |
Experimental Workflows
The experimental workflows for this compound and 2-AB labeling differ significantly in their chemistry and procedural steps. This compound utilizes a rapid tagging reaction with an NHS-carbamate group, while 2-AB relies on a slower reductive amination process.[2][6]
This compound Labeling Workflow
The this compound workflow is designed for speed and efficiency, enabling sample preparation from glycoprotein (B1211001) to analysis-ready labeled N-glycans in approximately 30 minutes.[1][2]
2-AB Labeling Workflow
The 2-AB labeling workflow is a more traditional and lengthy process involving reductive amination. While faster protocols have been developed, the core labeling step remains significantly longer than that of this compound.[3][8]
Detailed Experimental Protocols
This compound Labeling Protocol (Based on GlycoWorks this compound N-Glycan Kit)
This protocol is a summary of the streamlined procedure.[9]
-
Deglycosylation (10 minutes)
-
Labeling (5 minutes)
-
Cleanup (15 minutes)
-
Dilute the reaction mixture with acetonitrile.[9]
-
Load the diluted sample onto a conditioned and equilibrated GlycoWorks HILIC µElution Plate.[9]
-
Wash the wells to remove excess labeling reagent and other impurities.[9]
-
Elute the labeled N-glycans with an appropriate elution buffer.[9]
-
The eluted sample is ready for dilution and injection for LC-FLR/MS analysis.
-
2-AB Labeling Protocol (General Reductive Amination)
This protocol is a generalized procedure based on common reductive amination methods.[6][7][8]
-
Glycan Release and Drying
-
Release N-glycans from the glycoprotein using PNGase F.
-
Purify the released glycans to remove proteins and salts.
-
Dry the purified glycan samples completely by centrifugal evaporation.[7]
-
-
Labeling (2-3 hours)
-
Prepare a fresh labeling reagent by mixing 2-AB dye and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a solvent mixture (e.g., DMSO and glacial acetic acid).[6][7]
-
Add the labeling reagent to the dried glycan sample.
-
Incubate the reaction mixture at approximately 65°C for 2 to 3 hours.[7][10]
-
-
Cleanup
-
Remove excess 2-AB reagent and byproducts using a cleanup method such as HILIC solid-phase extraction (SPE).
-
Elute the purified 2-AB labeled glycans.
-
The sample is now ready for LC-FLR/MS analysis.
-
Conclusion
This compound presents a significant advancement in N-glycan analysis, offering a rapid, high-throughput, and highly sensitive labeling method. Its superior performance in mass spectrometry makes it particularly well-suited for detailed characterization of complex glycan profiles and the identification of low-abundance species.[1][2] While 2-AB remains a viable and historically important labeling technique, its longer protocol and lower sensitivity, especially for MS, may be limiting for modern high-throughput applications.[3][4] The choice between this compound and 2-AB will ultimately be guided by the specific analytical requirements, available instrumentation, and desired sample throughput of the research or development project.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qa-bio.com [qa-bio.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
A Head-to-Head Comparison: RapiFluor-MS vs. Procainamide for Glycan Quantitation
For researchers, scientists, and drug development professionals, the accurate quantitation of glycans is paramount for understanding disease states, ensuring biotherapeutic efficacy, and meeting regulatory requirements. The choice of labeling reagent for released N-glycans is a critical step that significantly influences the sensitivity, throughput, and overall success of glycan analysis. This guide provides an in-depth, objective comparison of two popular labeling reagents: RapiFluor-MS and procainamide (B1213733), supported by experimental data to inform your selection process.
Executive Summary
Both this compound and procainamide are effective labels for glycan analysis, each offering distinct advantages. This compound excels in mass spectrometry (MS) sensitivity and offers a significantly faster workflow. Procainamide, on the other hand, demonstrates superior fluorescence (FLR) sensitivity, making it a strong candidate for fluorescence-based quantitation. The choice between the two will ultimately depend on the primary analytical method (MS or FLR) and the desired sample throughput.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance metrics for this compound and procainamide based on comparative studies.
Table 1: Sensitivity Comparison
| Parameter | This compound | Procainamide | Key Findings |
| MS Sensitivity | 2 to 68-fold higher than procainamide | Lower than this compound | This compound provides a significant advantage in MS-based detection, enabling the identification of low-abundance glycan species.[1][2][3][4] |
| FLR Sensitivity | 4-fold lower than procainamide | 4-fold higher than this compound | Procainamide is the more sensitive label for fluorescence detection, yielding stronger signals for glycan quantitation by UPLC-FLR.[1][2][3] |
| Limit of Quantitation (LOQ) | Comparable to procainamide for both FLR and MS | Comparable to this compound for both FLR and MS | Both labels offer similar performance at the lower limits of quantification.[1][2] |
Table 2: Linearity and Reproducibility
| Parameter | This compound | Procainamide | Key Findings |
| Linear Range (FLR) | Narrower than procainamide | Wider than this compound | Procainamide offers a broader linear range for fluorescence-based quantitation.[3] |
| Linear Range (MS) | Narrower than procainamide | Wider than this compound | Procainamide also demonstrates a wider linear range for MS-based quantitation.[3] |
| Repeatability | Good and comparable to procainamide | Good and comparable to this compound | Both labeling methods demonstrate high repeatability in experimental results.[1][2] |
Table 3: Workflow Efficiency
| Parameter | This compound | Procainamide | Key Findings |
| Labeling Time | ~5 minutes | 1-4 hours | The this compound workflow is significantly faster, enabling higher sample throughput.[5][6] |
| Total Sample Prep Time | ~30 minutes | Several hours to overnight | The streamlined this compound protocol dramatically reduces the overall time from sample to analysis-ready glycans.[5][6] |
Experimental Protocols
Detailed methodologies for glycan release, labeling, and cleanup are crucial for reproducible results.
This compound Labeling Protocol (GlycoWorks™ this compound™ N-Glycan Kit)
This protocol is a rapid, three-step process for the release, labeling, and purification of N-glycans.[5][6][7]
1. Rapid Deglycosylation (10 minutes)
-
Denaturation: A glycoprotein (B1211001) sample is denatured using RapiGest™ SF surfactant in a rapid buffer at ≥90°C for 3 minutes.
-
Enzymatic Release: After cooling, Rapid PNGase F is added, and the mixture is incubated at 50°C for 5 minutes to release the N-glycans.
2. Rapid Labeling (5 minutes)
-
Labeling Reaction: The this compound™ reagent, dissolved in anhydrous DMF or DMSO, is added to the deglycosylation mixture. The reaction proceeds at room temperature for 5 minutes.
3. HILIC µElution Plate Cleanup
-
Sample Loading: The labeling reaction is diluted with acetonitrile (B52724) (ACN) and loaded onto a conditioned and equilibrated GlycoWorks™ HILIC µElution Plate.
-
Washing: The plate is washed with 1% formic acid in 90% ACN to remove excess reagent and other impurities.
-
Elution: The purified, labeled glycans are eluted with an SPE Elution Buffer.
-
Final Dilution: The eluate is diluted with a DMF/ACN diluent for analysis.
Procainamide Labeling Protocol (Reductive Amination)
This protocol involves a more traditional reductive amination chemistry.[8][9]
1. N-Glycan Release
-
N-glycans are enzymatically released from the glycoprotein using PNGase F. This step can vary in duration depending on the specific protocol but often involves an overnight incubation.
2. Procainamide Labeling (1-4 hours)
-
Labeling Solution Preparation: A labeling reagent is prepared by dissolving procainamide and a reducing agent, typically sodium cyanoborohydride, in a solution of glacial acetic acid and DMSO.
-
Labeling Reaction: The dried, released glycans are reconstituted in the labeling solution and incubated at 65°C for 1 to 4 hours.
3. Post-Labeling Cleanup
-
Solid-Phase Extraction (SPE): The labeled glycans are purified using a normal-phase SPE cartridge to remove excess procainamide and other reaction components.
-
Drying and Reconstitution: The purified sample is then dried down and reconstituted in an appropriate solvent for UPLC-FLR-MS analysis.
Workflow Visualizations
The following diagrams illustrate the key steps in the this compound and procainamide labeling workflows.
Caption: this compound Experimental Workflow.
Caption: Procainamide Experimental Workflow.
Conclusion
The selection of a labeling reagent for N-glycan quantitation is a critical decision that impacts multiple facets of the analytical workflow.
Choose this compound if:
-
Your primary analysis is mass spectrometry.
-
High sample throughput is a priority.
-
You need to identify and quantify low-abundance glycans by MS.
Choose Procainamide if:
-
Your primary analysis is fluorescence-based quantitation.
-
You require the highest sensitivity for fluorescence detection.
-
A longer sample preparation time is acceptable for your workflow.
Both this compound and procainamide are robust and reliable labeling agents. By carefully considering the specific requirements of your research, you can select the optimal reagent to achieve accurate and reproducible glycan quantitation.
References
- 1. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of RapiFluor-MS and InstantPC Glycan Labeling
In the realm of biopharmaceutical development and quality control, accurate and efficient analysis of N-linked glycans is paramount. These complex sugar structures, attached to proteins, play a critical role in the safety and efficacy of therapeutic glycoproteins. The choice of labeling reagent for released N-glycans is a crucial step that significantly impacts the sensitivity, speed, and overall success of downstream analysis by liquid chromatography (LC) and mass spectrometry (MS). This guide provides an objective, data-driven comparison of two leading rapid labeling technologies: Waters' RapiFluor-MS™ and Agilent's InstantPC.
This comparison will delve into the key performance attributes of each labeling reagent, supported by experimental data and detailed protocols. Researchers, scientists, and drug development professionals can leverage this information to make an informed decision based on the specific needs of their glycan analysis workflows.
Performance at a Glance: this compound vs. InstantPC
Both this compound and InstantPC represent a significant leap forward from traditional, time-consuming methods like 2-aminobenzamide (B116534) (2-AB) labeling. They offer rapid reaction times and enhanced detection sensitivity. However, they differ in their chemical composition and performance characteristics, which are summarized in the tables below.
| Feature | This compound | InstantPC |
| Fluorophore | Quinoline (B57606) | Procaine (B135) |
| Reactive Group | NHS Carbamate | Activated Carbamate |
| Linkage to Glycan | Urea | Urea |
| Labeling Time | 5 minutes at room temperature[1][2] | 1 minute at 50°C[3][4] |
| Overall Prep Time | ~30 minutes[5][6] | ~60 minutes[4][7] |
Quantitative Performance Comparison
The choice between this compound and InstantPC often comes down to the desired balance between fluorescence and mass spectrometry sensitivity. The following table summarizes a side-by-side comparison of their performance in these key areas.
| Performance Metric | This compound | InstantPC | Key Findings |
| Fluorescence (FLD) Signal | High | Very High (>3x higher than this compound)[8] | InstantPC, with its procaine fluorophore, generally provides a significantly stronger fluorescence signal.[8] |
| Mass Spectrometry (MS) Signal | Very High | High | This compound, containing a tertiary amine and a quinoline fluorophore, is reported to provide superior MS ionization efficiency.[5][9][10] |
| Limit of Detection (LOD) | FLD: ≤1 fmol; MS: ~10 fmol[11][12] | Not explicitly stated in direct comparison, but high sensitivity is a key feature.[13][14] | Both labels enable the detection of very low-abundance glycans.[5][13] |
| Linear Range | Narrower for both FLD and MS compared to traditional labels.[10] | Wider linear range for FLD signal compared to this compound.[10] | The linear range of detection can be a factor for quantitative studies. |
Experimental Workflows and Logical Relationships
To visualize the general process of N-glycan analysis using these rapid labeling technologies, the following diagram illustrates a typical workflow.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. manuals.plus [manuals.plus]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. selectscience.net [selectscience.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
RapiFluor-MS for Glycan Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in glycan analysis, the choice of labeling method is a critical determinant of experimental success, influencing sensitivity, throughput, and data quality. This guide provides a detailed comparison of the RapiFluor-MS (RFMS) method with the traditional 2-aminobenzamide (B116534) (2-AB) labeling technique, supported by experimental data to validate its performance.
Executive Summary
The this compound method presents a significant advancement in N-glycan sample preparation, offering substantial improvements in speed and sensitivity over the long-established 2-AB labeling protocol. The entire sample preparation procedure for this compound can be completed in as little as 30 minutes, a stark contrast to the several hours required for 2-AB labeling.[1][2] Furthermore, this compound demonstrates markedly enhanced fluorescence and mass spectrometry (MS) signals, enabling the detection and identification of low-abundance glycans that may be missed with conventional methods.[1][3][4]
Performance Comparison: this compound vs. 2-AB
The quantitative advantages of this compound are summarized in the tables below, compiled from various studies comparing the two methods.
Table 1: Sensitivity and Signal Enhancement
| Parameter | This compound Enhancement Factor (vs. 2-AB) | Reference |
| MS Sensitivity | ~68-160x | [3][4] |
| Fluorescence (FLR) Sensitivity | ~4-15x | [3][4] |
Table 2: Sample Preparation and Analysis Time
| Stage | This compound | 2-AB | Reference |
| Deglycosylation | ~10 minutes | Variable (can be hours) | [2] |
| Labeling | < 5 minutes | 1 hour to several hours | [1][5] |
| Total Sample Preparation | ~30 minutes | ~2-5 hours or more | [1][2] |
Table 3: Method Validation Parameters for this compound
A validation study of the this compound method for IgG glycan analysis yielded the following performance characteristics for four major glycans.[6][7]
| Parameter | Result |
| Coefficient of Determination (r²) | > 0.9992 |
| Recovery | 88.992% - 111.198% |
| Limit of Detection (LOD) | < 193.274 µg/mL |
| Limit of Quantification (LOQ) | < 585.679 µg/mL |
| Precision (Intra-day %RSD) | < 2.317% |
| Precision (Inter-day %RSD) | < 4.287% |
Experimental Protocols
This compound N-Glycan Sample Preparation Workflow
The this compound protocol is a streamlined, three-step process designed for speed and efficiency.
-
Deglycosylation (10 minutes): Glycoproteins are denatured and then treated with Rapid PNGase F to release the N-glycans.[2] The use of RapiGest™ SF surfactant aids in this rapid release.[8]
-
Labeling (5 minutes): The released glycans are immediately labeled with the this compound reagent at room temperature.[1][9]
-
Cleanup (15 minutes): The labeled N-glycans are purified using a HILIC (Hydrophilic Interaction Chromatography) SPE (Solid-Phase Extraction) µElution plate to remove excess labeling reagent and other reaction byproducts.[2][9] The purified glycans are then ready for analysis.
Traditional 2-AB N-Glycan Sample Preparation Workflow
The 2-AB labeling method is a multi-step, time-intensive process.
-
Deglycosylation: Glycoproteins are denatured and incubated with PNGase F to release N-glycans. This step can take several hours to overnight.
-
Glycan Purification: The released glycans are often purified to remove the protein and other matrix components.
-
Drying: The purified glycans are dried down, typically using a vacuum centrifuge.
-
Labeling (1-3 hours): The dried glycans are reconstituted in a labeling solution containing 2-AB and a reducing agent (e.g., sodium cyanoborohydride) and incubated at an elevated temperature (e.g., 65°C) for several hours.[10]
-
Cleanup: Excess 2-AB and reducing agent are removed from the labeled glycans, often using SPE.
Visualizing the Workflows and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key comparative advantages of the this compound method.
Caption: this compound Experimental Workflow.
Caption: Traditional 2-AB Labeling Workflow.
Caption: this compound Performance Advantages.
Conclusion
The this compound method for N-glycan profiling offers a robust and validated alternative to traditional 2-AB labeling. Its primary advantages lie in a significantly reduced sample preparation time and a substantial increase in both fluorescence and mass spectrometric sensitivity. These improvements enable higher throughput and more comprehensive glycan characterization, particularly for low-abundance species, making it a superior choice for researchers and professionals in the field of biopharmaceutical development and glycomics research. The data consistently demonstrates that the this compound method is not only faster but also provides higher quality data, facilitating more precise and reliable glycan analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. help.waters.com [help.waters.com]
- 9. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 10. waters.com [waters.com]
A Head-to-Head Comparison of N-Glycan Labeling Methods: RapiFluor-MS vs. 2-AB and Procainamide
For researchers, scientists, and drug development professionals, the precise and accurate analysis of N-glycans is paramount for ensuring the safety and efficacy of biotherapeutics. The choice of labeling agent for released N-glycans significantly impacts the sensitivity, linearity, and overall performance of analytical workflows. This guide provides an objective comparison of the RapiFluor-MS (RF-MS) method with two established alternatives, 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733), supported by experimental data.
Performance at a Glance: Linearity, Precision, and Accuracy
The selection of an appropriate N-glycan labeling reagent is a critical decision in biopharmaceutical characterization, directly influencing the quality of analytical data. The this compound method has emerged as a high-performance option, demonstrating exceptional linearity, precision, and accuracy. A comparative analysis highlights its advantages over traditional labeling agents.
A key performance indicator for any quantitative analytical method is its linearity, which is the ability to elicit test results that are directly proportional to the concentration of the analyte. The this compound method exhibits excellent linearity for N-glycan analysis, with reported coefficient of determination (r²) values greater than 0.9992.[1][2] In a direct comparison, while all three labels show good linearity, this compound is particularly noted for its strong performance in this regard.
Precision, a measure of the repeatability of the method, is another critical parameter. For the this compound method, studies have shown high precision, with coefficients of variation (CVs) for the most abundant glycan peaks being lower than 2%.[3] A comparative study found that all three labeling methods—this compound, 2-AB, and procainamide—demonstrated good and comparable repeatability for the relative quantification of N-glycans from Immunoglobulin G (IgG) using fluorescence detection.[3][4][5] Specifically, the average CVs for all glycan peaks with fluorescence detection were in the range of 3-4.2% for all three labels.[4] However, for mass spectrometry (MS) detection, the precision was poorer, with average CVs ranging from 9.6–18.6%.[4][6]
Accuracy, which refers to the closeness of a measured value to a standard or known value, is often assessed through recovery experiments. The this compound N-Glycan Kit has been shown to have a high overall percent yield of approximately 73%. In terms of labeling efficiency, a comparative study indicated that all three labels have very similar efficiencies.[4][6]
The following table summarizes the key quantitative performance metrics for this compound, 2-AB, and procainamide based on available experimental data.
| Performance Metric | This compound | 2-Aminobenzamide (2-AB) | Procainamide |
| Linearity (R²) | > 0.9992[1][2] | Good linearity, wider linear range for MS signal compared to RF-MS[6] | Good linearity, wider linear range for FLR signal compared to RF-MS[6] |
| Precision (Repeatability) - FLR Detection | Average CVs ~3-4.2%[4] | Average CVs ~3-4.2%[4] | Average CVs ~3-4.2%[4] |
| Precision (Repeatability) - MS Detection | Average CVs 9.6–18.6%[4][6] | Average CVs 9.6–18.6%[4][6] | Higher CVs for sialylated glycans compared to RF-MS and 2-AB[5][6] |
| Accuracy (Overall Yield/Recovery) | ~73% | Lower overall yield compared to RF-MS in some studies. | Similar labeling efficiency to RF-MS and 2-AB.[4][6] |
Experimental Protocols: A Step-by-Step Look at N-Glycan Analysis
The sample preparation workflow is a significant differentiator between the three methods, with this compound offering a substantially faster and more streamlined process.
This compound N-Glycan Sample Preparation
The this compound protocol is designed for speed and efficiency, reducing the total sample preparation time to approximately 30 minutes.[7]
-
Deglycosylation: The glycoprotein (B1211001) sample is denatured and then incubated with a rapid PNGase F enzyme for 10 minutes to release the N-glycans.[6]
-
Labeling: The released N-glycosylamines are immediately labeled with the this compound reagent in a 5-minute reaction.[8]
-
Cleanup: The labeled N-glycans are purified using a HILIC (Hydrophilic Interaction Liquid Chromatography) SPE (Solid-Phase Extraction) µElution plate to remove excess labeling reagent and other reaction components.[6]
2-Aminobenzamide (2-AB) Labeling Protocol
The traditional 2-AB labeling method involves a longer, multi-step process.
-
Deglycosylation: The glycoprotein is denatured and then incubated with PNGase F, often overnight, to release the N-glycans.
-
Drying: The released glycans are dried down.
-
Labeling: The dried glycans are reconstituted in a labeling solution containing 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid mixture and incubated at 65°C for 2-3 hours.[9]
-
Cleanup: Excess 2-AB reagent is removed using HILIC SPE.
Procainamide Labeling Protocol
The procainamide labeling procedure is similar to that of 2-AB.
-
Deglycosylation: Similar to the 2-AB method, glycoproteins are typically denatured and incubated with PNGase F overnight.
-
Drying: The released glycans are dried.
-
Labeling: The dried glycans are incubated with a solution of procainamide and a reducing agent in a DMSO/acetic acid mixture at 65°C for about 2 hours.
-
Cleanup: The labeled glycans are purified using HILIC SPE to remove excess procainamide.
Head-to-Head Performance Comparison
The choice of labeling reagent has a profound impact on the sensitivity of both fluorescence (FLR) and mass spectrometry (MS) detection. This compound was specifically designed to enhance both FLR and MS signals.
In a direct comparison, procainamide-labeled glycans exhibit the highest fluorescence sensitivity, on average 15.2 times higher than 2-AB and 4.0 times higher than this compound.[6] However, this compound demonstrates superior MS sensitivity, with signal intensities on average 68.0 times higher than 2-AB and 2.4 times higher than procainamide.[6] This enhanced MS signal is a significant advantage for the confident identification and characterization of low-abundance glycan species.
Conclusion
The this compound method offers a compelling combination of speed, high performance, and enhanced sensitivity, particularly for mass spectrometry-based N-glycan analysis. While 2-AB and procainamide remain viable options, the rapid and robust workflow of this compound, coupled with its excellent linearity, precision, and accuracy, positions it as a superior choice for high-throughput and in-depth N-glycan characterization in modern biopharmaceutical development. The significant improvement in MS sensitivity allows for more confident identification of critical low-abundance glycans, providing a more comprehensive understanding of the glycosylation profile.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. benchchem.com [benchchem.com]
Cross-Validation of RapiFluor-MS with Orthogonal Glycan Analysis Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of protein glycosylation is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutics.[1] The recently developed RapiFluor-MS labeling technology offers significant improvements in sensitivity and throughput for N-glycan analysis.[2] This guide provides an objective comparison of this compound with established orthogonal glycan analysis techniques, supported by experimental data, to assist researchers in selecting the most appropriate methods for their needs.
Introduction to this compound and Orthogonal Methodologies
This compound is a novel labeling reagent that rapidly tags released N-glycans, incorporating a quinoline (B57606) fluorophore for sensitive fluorescence detection and a tertiary amine for enhanced ionization in mass spectrometry (MS).[2][3] This dual functionality allows for comprehensive glycan profiling by both liquid chromatography with fluorescence detection (LC-FLR) and mass spectrometry.
Orthogonal methods in analytical chemistry are techniques that rely on different separation or detection principles.[4] Employing orthogonal methods for glycan analysis provides a more comprehensive and reliable characterization of the glycosylation profile, helping to confirm structures and ensure data accuracy.[5][6][7] This guide focuses on the cross-validation of this compound (primarily coupled with HILIC-UPLC) against three widely used orthogonal techniques:
-
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLR) using traditional labels like 2-aminobenzamide (B116534) (2-AB).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) .
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) .
Quantitative Performance Comparison
The following table summarizes the key performance attributes of this compound in comparison to orthogonal glycan analysis techniques.
| Parameter | This compound (HILIC-UPLC-FLR/MS) | Traditional HILIC-FLR (e.g., 2-AB) | MALDI-TOF-MS | CE-LIF (e.g., APTS) |
| Sample Preparation Time | ~30 minutes[8] | 3.5 - 8+ hours | Variable, involves permethylation | ~50 minutes to overnight[9][10][11] |
| Fluorescence Sensitivity | High (2x > InstantAB, 14x > 2-AB)[2][3] | Moderate | N/A | Very High |
| MS Sensitivity | Very High (780x > InstantAB)[2][3] | Low (with 2-AB)[2][3] | High (especially with permethylation)[12] | Possible with CE-MS coupling |
| Throughput | High[13] | Low to Moderate | High (for data acquisition)[14] | High (with multi-capillary systems)[15] |
| Quantitative Reproducibility | High (%RSD <5% for major peaks)[1][13] | High | Semi-quantitative | High |
| Structural Information | Linkage and isomeric separation | Linkage and isomeric separation | Mass composition, limited isomer separation | Size, charge, and shape-based separation |
| Sialic Acid Stability | Good, rapid labeling minimizes loss[16] | Prone to loss with long incubation | Stabilized by permethylation[12][17] | Minimal loss with optimized protocols[10][11] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the typical experimental protocols for each technique and provide visual workflows.
This compound with HILIC-UPLC-FLR/MS
This method offers a streamlined workflow from glycoprotein (B1211001) to analysis-ready sample in approximately 30 minutes.
Experimental Protocol:
-
Deglycosylation: Glycoproteins are denatured using a surfactant (e.g., RapiGest SF) and then incubated with Rapid PNGase F for about 10 minutes to release N-glycans.[8]
-
Labeling: The released glycans are immediately labeled with the this compound reagent in a 5-minute reaction at room temperature.[3]
-
Cleanup: The labeled glycans are purified using a HILIC µElution solid-phase extraction (SPE) plate to remove excess reagent and other reaction byproducts.[3] This step takes approximately 15 minutes and does not require a solvent dry-down step.[3]
-
Analysis: The purified, labeled glycans are then analyzed by HILIC-UPLC with serially connected fluorescence and mass detectors.
Workflow Diagram:
Caption: this compound Experimental Workflow.
Orthogonal Technique 1: Traditional HILIC-FLR with 2-AB Labeling
This has been a standard method for N-glycan analysis, providing robust quantitation based on fluorescence.
Experimental Protocol:
-
Deglycosylation: N-glycans are released from the glycoprotein using PNGase F, often requiring an overnight incubation.
-
Labeling: The released glycans are labeled with 2-aminobenzamide (2-AB) via reductive amination. This step typically involves incubation at 65°C for 2-3 hours.
-
Cleanup: Excess 2-AB label is removed using solid-phase extraction (e.g., paper-based or SPE cartridges).
-
Analysis: The 2-AB labeled glycans are separated by HILIC with fluorescence detection.[18]
Workflow Diagram:
Caption: Traditional HILIC-FLR Workflow.
Orthogonal Technique 2: MALDI-TOF-MS
MALDI-TOF-MS is a powerful technique for rapid glycan profiling, providing mass information for a wide range of structures. Permethylation is often employed to stabilize sialic acids and enhance ionization.[12][17]
Experimental Protocol:
-
Glycan Release: N-glycans are released enzymatically with PNGase F.[12][17] O-glycans can be released chemically.[12][17]
-
Permethylation: The released glycans are derivatized by permethylation to stabilize sialic acids and improve ionization efficiency in positive ion mode.[12][17]
-
Purification: Permethylated glycans are purified to remove reaction byproducts.[12][17]
-
Analysis: The purified, permethylated glycans are mixed with a matrix (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI target plate for analysis by TOF-MS.[14]
Workflow Diagram:
Caption: MALDI-TOF-MS Glycan Analysis Workflow.
Orthogonal Technique 3: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers high-resolution separation of fluorescently labeled glycans based on their size, charge, and shape.[9][15]
Experimental Protocol:
-
Glycan Release: N-glycans are released using PNGase F.
-
Labeling: Glycans are derivatized with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[9] Optimized protocols can reduce labeling time to about 50 minutes.[9][10][11]
-
Cleanup: Excess dye is removed, which is critical for preventing injection bias and ion suppression.[10]
-
Analysis: The labeled glycans are separated by capillary electrophoresis and detected by laser-induced fluorescence.[9][19]
Workflow Diagram:
Caption: CE-LIF Glycan Analysis Workflow.
Conclusion
This compound provides a rapid, sensitive, and high-throughput solution for N-glycan analysis, combining the quantitative strengths of fluorescence detection with the structural confirmation capabilities of mass spectrometry in a single workflow. Cross-validation with orthogonal techniques such as traditional HILIC-FLR, MALDI-TOF-MS, and CE-LIF is essential for comprehensive glycan characterization.[1][5][6] While HILIC-FLR offers robust quantitation, MALDI-TOF-MS provides rapid mass profiling, and CE-LIF excels in high-resolution separation of isomers. The choice of methodology will depend on the specific analytical needs, including the desired level of structural detail, required throughput, and sample availability. The use of this compound in conjunction with one or more of these orthogonal methods provides a powerful and robust strategy for the in-depth characterization of glycoprotein therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal liquid chromatography-mass spectrometry methods for the comprehensive characterization of therapeutic glycoproteins, from released glycans to intact protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved sample preparation method for glycan analysis of glycoproteins by CE-LIF and CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 13. Robustness and repeatability of GlycoWorks this compound IgG N-glycan profiling in a long-term high-throughput glycomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Glycan Screening Using MALDI-TOF-MS - CD BioGlyco [bioglyco.com]
- 15. Method Development for Glycan Analysis [mpi-magdeburg.mpg.de]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. mac-mod.com [mac-mod.com]
- 19. sciex.com [sciex.com]
RapiFluor-MS for Quantitative Glycan Analysis: A Head-to-Head Comparison
In the landscape of complex glycan analysis, the choice of labeling reagent is a critical determinant of experimental success, directly impacting sensitivity, throughput, and the quality of quantitative data. This guide provides a detailed comparison of RapiFluor-MS with two other widely used labeling agents, 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their analytical strategies. The data presented is compiled from studies employing hydrophilic interaction chromatography (HILIC) with fluorescence (FLR) and mass spectrometry (MS) detection.
Performance Comparison: this compound vs. Alternatives
This compound has emerged as a high-performance labeling reagent, demonstrating significant advantages in mass spectrometry sensitivity and sample preparation time. While procainamide shows superior fluorescence intensity, this compound offers a more balanced and often superior performance, particularly when mass spectrometry-based quantification is the primary goal. The traditional workhorse, 2-AB, while reliable and well-established, generally exhibits the lowest sensitivity among the three.
A key advantage of this compound is its rapid labeling protocol. The entire process from deglycosylation to having analysis-ready glycans can be completed in approximately 30 minutes, a significant improvement over the several hours required for 2-AB and procainamide labeling.[1] This high-throughput capability is crucial in research and development settings where efficiency is paramount.
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound, procainamide, and 2-AB based on comparative studies.
Table 1: Sensitivity Comparison
| Labeling Reagent | Relative Fluorescence (FLR) Signal Intensity | Relative Mass Spectrometry (MS) Signal Intensity |
| This compound | 4-fold lower than Procainamide | 68-fold higher than 2-AB, 2.4-fold higher than Procainamide |
| Procainamide | 15-fold higher than 2-AB, 4-fold higher than this compound | 2-fold lower than this compound |
| 2-Aminobenzamide (2-AB) | Lowest | Lowest |
Data derived from a comparative study on human IgG N-glycans.[2][3][4]
Table 2: Limit of Quantification (LOQ) for IgG N-Glycans
| Detection Method | This compound | Procainamide | 2-Aminobenzamide (2-AB) |
| FLR Detection | 1 µg | 1-5 µg | 10 µg |
| MS Detection | 0.5 µg | 1 µg | 10 µg |
Minimal starting amount of IgG required for reliable quantification of individual glycans.[2][4]
Table 3: Labeling Efficiency and Repeatability
| Labeling Reagent | Labeling Efficiency | Repeatability (CV%) |
| This compound | Very similar to 2-AB and Procainamide | Good and comparable to others |
| Procainamide | Very similar to this compound and 2-AB | Good and comparable to others |
| 2-Aminobenzamide (2-AB) | Very similar to this compound and Procainamide | Good and comparable to others |
All three labels demonstrate high and comparable labeling efficiency and good repeatability in high-throughput settings.[2][3][4]
Experimental Workflows
The choice of labeling reagent significantly impacts the experimental workflow. This compound offers a streamlined and rapid process, while 2-AB and procainamide involve longer incubation times.
Detailed Experimental Protocols
Accurate and reproducible quantitative analysis relies on meticulous adherence to optimized protocols. The following sections detail the methodologies for N-glycan release, labeling, and purification for each of the compared reagents.
This compound Labeling Protocol
This protocol is based on the GlycoWorks this compound N-Glycan Kit.
-
Deglycosylation:
-
To the glycoprotein sample, add 3 µL of the this compound Deglycosylation Buffer.
-
Incubate at 90°C for 3 minutes to denature the protein.
-
Cool the sample to room temperature.
-
Add 1.2 µL of PNGase F enzyme.
-
Incubate at 50°C for 5 minutes to release the N-glycans.
-
-
Labeling:
-
To the deglycosylated sample, add 12 µL of the this compound Reagent solution (dissolved in anhydrous DMF).
-
Mix and incubate at room temperature for 5 minutes.[5]
-
-
Cleanup:
-
Add 358 µL of acetonitrile (B52724) to the labeled glycan solution.
-
Perform HILIC solid-phase extraction (SPE) to purify the labeled glycans from excess reagent and other reaction components.[5]
-
Elute the labeled glycans using an appropriate elution buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) in 5% acetonitrile).[5]
-
2-Aminobenzamide (2-AB) Labeling Protocol
-
Deglycosylation:
-
Denature the glycoprotein sample by heating.
-
Incubate the sample with PNGase F overnight to release the N-glycans.[2]
-
-
Labeling:
-
Dry the released N-glycans in a vacuum centrifuge.
-
Prepare a labeling mixture by dissolving 2-AB (19.2 mg/mL) and 2-picoline borane (B79455) (44.8 mg/mL) in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.[2]
-
Add 25 µL of the labeling mixture to the dried glycans.
-
-
Cleanup:
-
Add 700 µL of acetonitrile to the reaction mixture.[2]
-
Perform HILIC SPE to purify the 2-AB labeled glycans.
-
Procainamide Labeling Protocol
-
Deglycosylation:
-
The deglycosylation step is identical to the 2-AB protocol, involving an overnight incubation with PNGase F.[2]
-
-
Labeling:
-
Dry the released N-glycans.
-
Prepare a labeling mixture containing procainamide hydrochloride (38.3 mg/mL) and a reducing agent (e.g., 2-picoline borane) in a DMSO/acetic acid solvent. The molar concentration of procainamide should be equivalent to that used for 2-AB labeling.[2]
-
Add the labeling mixture to the dried glycans.
-
Incubate at 65°C for 2 hours.
-
-
Cleanup:
-
The cleanup procedure is similar to that for 2-AB labeled glycans, utilizing HILIC SPE.
-
Conclusion
For researchers prioritizing high-throughput and sensitive mass spectrometry-based quantitative analysis of complex glycans, this compound presents a compelling option. Its significantly reduced sample preparation time and superior MS signal intensity offer clear advantages over traditional labeling reagents. While procainamide remains a strong choice for applications where fluorescence detection is paramount, the overall performance profile of this compound, particularly its enhancement of MS detection for low-abundance glycans, positions it as a leading choice for modern glycoanalysis. 2-AB, though less sensitive, remains a viable option for established workflows where historical data comparison is a primary consideration. The selection of the optimal labeling reagent will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the primary mode of detection, and the need for high-throughput processing.
References
- 1. From WCBP 2015: GlycoWorks this compound for Glycan Profiling | PPTX [slideshare.net]
- 2. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 5. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
RapiFluor-MS in the Landscape of N-Glycan Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of N-glycans is a critical aspect of characterizing biotherapeutics. The choice of labeling agent for released glycans significantly impacts the sensitivity, throughput, and overall success of these analyses. This guide provides an objective comparison of the RapiFluor-MS™ (RFMS) labeling technology with established alternatives, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Glycan Labeling Agents
The selection of a fluorescent tag for N-glycan analysis is a crucial decision that influences both fluorescence (FLR) and mass spectrometry (MS) detection. This compound, a novel labeling reagent, has gained prominence for its ability to enhance sensitivity and streamline sample preparation. A comparative analysis with traditional labels like 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733) (ProA) reveals distinct advantages and disadvantages for each.
A study comparing these three labels on human IgG N-glycans demonstrated that while ProA provides the highest fluorescence signal, this compound delivers unparalleled MS sensitivity.[1][2] Specifically, ProA labeling resulted in 15-fold and 4-fold higher FLR signal intensities compared to 2-AB and RFMS, respectively.[1] Conversely, this compound exhibited a remarkable 68-fold and 2-fold greater MS signal intensity than 2-AB and ProA, respectively.[1] This makes this compound particularly advantageous for the identification and quantification of low-abundance glycan species.[3][4]
Waters, the developer of this compound, reports that their labeling technology yields a 14-fold greater fluorescence response and a 160-fold greater MS response when compared to 2-AB. Another study found that this compound provides a 2-fold greater fluorescence signal and a 1000-fold higher MS signal than a commercial rapid tagging analog of aminobenzamide (AB).
In terms of the minimal starting material required for reliable quantification, this compound and Procainamide outperform 2-AB. For FLR detection, the minimal amount of IgG needed is 1 µg for RFMS and 1-5 µg for ProA, compared to 10 µg for 2-AB.[1] For MS detection, the advantage of this compound is even more pronounced, requiring only 0.5 µg of IgG, while ProA needs 1 µg and 2-AB requires 10 µg.[1]
While this compound excels in MS sensitivity, it has been observed to have a narrower linear range for both FLR and MS signals compared to 2-AB and ProA.[1][2] This is attributed to the optimization of the GlycoWorks this compound N-Glycan Kit for a specific amount of glycoprotein (B1211001) (15 µg), where deviations can affect the enzyme-to-substrate ratio and the molar excess of the labeling reagent.[1]
The following table summarizes the key quantitative performance metrics of 2-AB, Procainamide, and this compound.
| Performance Metric | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | This compound (RFMS) |
| Relative FLR Sensitivity | Lowest | Highest (4x > RFMS, 15x > 2-AB)[1] | High (14x > 2-AB) |
| Relative MS Sensitivity | Lowest | High (2x < RFMS)[1] | Highest (68x > 2-AB, 2x > ProA)[1] |
| Minimal IgG for FLR | 10 µg[1] | 1-5 µg[1] | 1 µg[1] |
| Minimal IgG for MS | 10 µg[1] | 1 µg[1] | 0.5 µg[1] |
| Linear Range | Wider for MS signal[1][2] | Wider for FLR signal[1][2] | Narrower[1][2] |
| Sample Preparation Time | ~3.5 hours[5] | ~1-2 hours (labeling)[3] | ~30 minutes |
| Overall Yield | ~35%[5] | Not explicitly stated | ~73%[5] |
Experimental Protocols and Workflows
The streamlined workflow of the this compound N-Glycan Kit is a significant advantage, reducing a traditionally lengthy process to approximately 30 minutes.[6] This contrasts with the longer sample preparation times required for 2-AB and procainamide labeling.[3][5]
This compound N-Glycan Sample Preparation Workflow
The GlycoWorks this compound N-Glycan Kit from Waters provides a rapid and efficient 3-step process for sample preparation.[6][7]
References
- 1. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. lcms.cz [lcms.cz]
RapiFluor-MS vs. Permethylation: A Comparative Guide for Sialylated Glycan Analysis
For researchers, scientists, and drug development professionals navigating the complexities of sialylated glycan analysis, the choice of derivatization strategy is a critical determinant of experimental success. This guide provides an objective comparison of two prominent methods: RapiFluor-MS labeling and permethylation. We will delve into their respective workflows, performance characteristics, and provide supporting data to inform your selection process.
The analysis of sialylated glycans presents unique challenges due to the labile nature of sialic acid residues, which can be lost during sample preparation and mass spectrometry (MS) analysis.[1][2][3][4] Both this compound and permethylation aim to overcome these challenges by stabilizing these crucial residues and enhancing their detection.
At a Glance: this compound vs. Permethylation
| Feature | This compound | Permethylation |
| Primary Function | Rapid labeling for fluorescence and MS detection | Derivatization to stabilize and neutralize glycans |
| Workflow Speed | Fast (< 1 hour for labeling and cleanup)[5] | Slower (can be several hours to a full day, though automated methods are faster)[6][7] |
| Sensitivity | High fluorescence and MS signal enhancement | Significantly enhances MS intensity, particularly for sialylated glycans[4][6][8] |
| Sialic Acid Stability | Provides some stabilization through labeling | Excellent stabilization of sialic acid linkages[4][6][9] |
| Linkage Information | Does not directly provide linkage information without additional enzymatic steps[10][11] | Can be used in combination with other techniques for linkage-specific analysis[6][12] |
| Workflow Complexity | Relatively simple and amenable to automation[5][13][14] | Traditionally labor-intensive, but high-throughput and automated methods are available[7] |
| Sample Input | Compatible with low sample amounts | Can require larger sample quantities for manual methods |
| Buffer Compatibility | Limited; not compatible with high concentrations of nucleophilic buffers[13] | Generally more tolerant to a wider range of buffer components after initial glycan release |
Experimental Workflows
To visualize the distinct processes of each method, the following diagrams illustrate the key steps involved in preparing sialylated glycans for analysis using this compound and permethylation.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Permethylated Bovine Fetuin Sialylated N-Glycans Using SimGlycan® [premierbiosoft.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sialic acid linkage-specific permethylation for improved profiling of protein glycosylation by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. [PDF] Optimizing HILIC-based Analyses of this compound Labeled Sialylated N-Glycans | Semantic Scholar [semanticscholar.org]
- 12. Sequential modifications of glycans by linkage-specific alkylamidation of sialic acids and permethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. lcms.cz [lcms.cz]
Method Transfer Considerations for N-Glycan Assays: RapiFluor-MS vs. 2-AB Labeling
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of N-glycans is critical for characterizing biotherapeutics and understanding disease states. When considering a method transfer from traditional 2-aminobenzamide (B116534) (2-AB) labeling to the more recent RapiFluor-MS technology, a thorough comparison of their performance attributes is essential. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in making an informed decision.
Executive Summary
The this compound (RFMS) N-glycan analysis workflow offers significant advantages in terms of speed and sensitivity, particularly for mass spectrometry (MS), when compared to the conventional 2-AB labeling method. While both methods demonstrate good reproducibility, the streamlined protocol and enhanced MS signal of this compound can be pivotal for high-throughput environments and in-depth characterization of low-abundance glycans. However, the 2-AB method remains a well-established and cost-effective option for routine analyses where high MS sensitivity is not the primary concern.
Quantitative Performance Comparison
The selection of an N-glycan labeling method has a significant impact on sample preparation time, as well as the sensitivity of fluorescence (FLR) and mass spectrometry (MS) detection. The following tables summarize key performance metrics for this compound and 2-AB labeling based on available data.
| Parameter | This compound | Traditional 2-AB | Rapid 2-AB Workflows |
| Sample Preparation Time | ~30 minutes | 4-5 hours to 1-2 days[1] | ~2-3.5 hours[2][3] |
| Fluorescence (FLR) Sensitivity | Good | Good | Good |
| Mass Spectrometry (MS) Sensitivity | Highest (e.g., 68-fold > 2-AB)[4] | Lowest | Low |
| Limit of Quantification (LOQ) with MS | 0.5 µg of IgG[4] | 10 µg of IgG[4] | Not explicitly stated |
| Reproducibility (RSD%) | Low (<2% for abundant peaks)[3] | Good and comparable to RFMS[4] | Good and comparable |
| Labeling Agent | Relative Fluorescence (FLR) Signal Intensity | Relative Mass Spectrometry (MS) Signal Intensity |
| This compound | ~4x lower than Procainamide, ~4x higher than 2-AB | Highest (~2x higher than Procainamide, ~68x higher than 2-AB)[4] |
| 2-Aminobenzamide (2-AB) | Lowest | Lowest |
| Procainamide (ProA) | Highest (~15x higher than 2-AB)[4] | Intermediate |
Experimental Workflows
The workflows for this compound and 2-AB labeling differ significantly in their complexity and duration.
This compound Experimental Workflow
The this compound workflow is a rapid, three-step process.
Traditional 2-AB Labeling Experimental Workflow
The traditional 2-AB labeling workflow is a multi-step process that typically involves an overnight incubation.
Detailed Experimental Protocols
This compound N-Glycan Sample Preparation Protocol (Manual)
This protocol is a summary of the manufacturer's instructions for the GlycoWorks this compound N-Glycan Kit.[5][6]
1. Deglycosylation (Total time: ~10 minutes)
-
To your glycoprotein (B1211001) sample, add the buffered 3% (w/v) RapiGest™ SF solution and mix.
-
Heat the sample at a minimum of 90°C for 3 minutes to denature the protein.
-
Cool the sample to room temperature.
-
Add Rapid PNGase F enzyme and mix.
-
Incubate the mixture at 50°C for 5 minutes to release the N-glycans.
-
Cool the sample to room temperature.
2. Labeling (Total time: ~5 minutes)
-
Add the this compound™ Reagent solution to the deglycosylation mixture and mix.
-
Allow the labeling reaction to proceed at room temperature for 5 minutes.
3. HILIC Cleanup (Total time: ~15 minutes)
-
Dilute the reaction mixture with acetonitrile (B52724) (ACN).
-
Condition and equilibrate a GlycoWorks™ HILIC µElution Plate.
-
Load the diluted sample onto the plate.
-
Wash the wells with 1% formic acid in 90% ACN to remove excess labeling reagents.
-
Elute the labeled glycans.
-
The sample is now ready for LC-FLR/MS analysis.
Traditional 2-AB N-Glycan Labeling and Purification Protocol
This protocol is a generalized representation of traditional 2-AB labeling methods.[7][8][9]
1. N-Glycan Release
-
Denature the glycoprotein sample, often with SDS at 65°C for 10 minutes.
-
Add a non-ionic surfactant like Igepal-CA630 to sequester the SDS.
-
Add PNGase F and incubate overnight at 37°C to release the N-glycans.
2. 2-AB Labeling
-
Dry the released N-glycans, typically by vacuum centrifugation.
-
Prepare a fresh labeling solution containing 2-AB and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a solvent mixture like DMSO and glacial acetic acid.
-
Add the labeling solution to the dried glycans.
-
Incubate the reaction at 65°C for 2-3 hours.
3. HILIC Solid-Phase Extraction (SPE) Cleanup
-
Add acetonitrile to the labeled glycan solution to prepare it for HILIC SPE.
-
Condition and equilibrate a HILIC SPE plate or cartridge.
-
Load the sample onto the SPE device.
-
Wash the SPE device with a high percentage of acetonitrile to remove excess 2-AB and other reagents.
-
Elute the purified 2-AB labeled N-glycans with an aqueous solvent.
-
The sample is now ready for LC-FLR/MS analysis.
Key Method Transfer Considerations
When transitioning from a 2-AB to a this compound N-glycan assay, several factors should be taken into account:
-
Throughput and Speed: The this compound method offers a significant reduction in sample preparation time, making it highly suitable for high-throughput screening and process development where rapid turnaround is crucial.
-
Sensitivity Requirements: For applications requiring high MS sensitivity to detect and quantify low-abundance glycan species, this compound is the superior choice.[4] If fluorescence-based quantification is the primary goal and MS sensitivity is less critical, 2-AB or other labels like Procainamide may be sufficient.
-
Existing Instrumentation: this compound labeled glycans are well-suited for analysis on modern UPLC/UHPLC-FLR-MS systems. The enhanced MS signal may allow for the use of less sensitive mass detectors while still obtaining high-quality data.
-
Data Comparability: While the relative glycan profiles are generally comparable between the two methods, differences in ionization efficiency with this compound may lead to variations in the relative abundances of certain glycans when analyzed by MS.[3] It is advisable to perform bridging studies to ensure data consistency when transferring methods.
-
Cost: The cost per sample for this compound reagents may be higher than for traditional 2-AB labeling. However, the savings in instrument and operator time due to the faster workflow should be factored into the overall cost analysis.
-
Automation: The streamlined nature of the this compound workflow makes it highly amenable to automation, further increasing throughput and reproducibility.[10][11]
Conclusion
The choice between this compound and 2-AB for N-glycan analysis depends on the specific needs of the laboratory and the analytical goals. For laboratories requiring high throughput, exceptional MS sensitivity for detailed glycan characterization, and a workflow that is amenable to automation, transferring to the this compound platform is a compelling option. For laboratories with established 2-AB workflows focused on routine FLR-based quantification, and where the significant increase in MS sensitivity is not a primary driver, the traditional method remains a viable and cost-effective solution. Careful consideration of the factors outlined in this guide will enable a smooth and successful method transfer.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.waters.com [help.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. zenodo.org [zenodo.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. help.waters.com [help.waters.com]
Safety Operating Guide
Navigating the Safe Disposal of RapiFluor-MS: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing RapiFluor-MS for glycan analysis, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe handling and disposal of this compound, its associated reagents, and the waste generated during its use.
Chemical and Safety Data Overview
This compound (RFMS) is a chemical labeling reagent with the molecular formula C21H25N5O5[1]. While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, others recommend treating it as hazardous waste due to its potential for irritation and the lack of comprehensive toxicological data[2][3]. Given this variance, a cautious approach to disposal is paramount. Unused this compound and reaction mixtures should be handled as chemical waste and disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations[2].
| Parameter | Information | Source |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl (2-((2-(diethylamino)ethyl)carbamoyl)quinolin-6-yl)carbamate | [1] |
| Molecular Formula | C21H25N5O5 | [1] |
| CAS Number | 1429047-69-7 | [1] |
| Storage (Unreconstituted) | Room temperature. It is recommended to store the vial in a sealed bag with a desiccant. | [4][5] |
| Storage (Reconstituted) | The reconstituted standard should be stored at 4-8 ˚C and can be used for up to 7 days. For longer-term storage, aliquots can be frozen at -80 °C for up to one month, though this is not ideal due to potential solubilization issues. | [4][6][7] |
Experimental Workflow and Waste Generation
The use of this compound typically involves a multi-step process for N-glycan sample preparation, often utilizing a kit such as the GlycoWorks this compound N-Glycan Kit. Understanding this workflow is essential for identifying the different waste streams generated.
The primary steps in the experimental protocol that generate waste containing this compound or its byproducts are:
-
Deglycosylation: This initial step prepares the glycoprotein (B1211001) for labeling.
-
Labeling: The this compound reagent, reconstituted in an organic solvent like anhydrous dimethylformamide (DMF), is added to the deglycosylated sample. This reaction mixture is the primary source of this compound-containing waste.
-
Clean-up: Solid-phase extraction (SPE) is used to remove excess labeling reagent and other byproducts. This step generates waste in the form of used SPE plates and solvent washes.
Disposal Procedures
Proper disposal of this compound and associated waste is a critical final step in the experimental workflow. The following procedural steps should be followed:
-
Segregation of Waste : All waste materials containing this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, SPE plates), should be segregated from general laboratory trash. It is critical to not mix incompatible waste streams[8].
-
Waste Collection :
-
Liquid Waste : Collect all liquid waste containing this compound, including quenched reaction mixtures and solvent washes from the clean-up step, in a dedicated, clearly labeled hazardous waste container[9][10]. The container should be made of a compatible material and have a secure lid.
-
Solid Waste : Collect all solid waste, such as used vials, pipette tips, and SPE plates, in a separate, clearly labeled hazardous waste container.
-
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (including this compound and any solvents), the approximate percentages of each component, and the associated hazards[8].
-
Storage : Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[2][11]. Do not pour any waste containing this compound down the drain[2][12].
The diagram below outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. medkoo.com [medkoo.com]
- 2. aspariaglycomics.com [aspariaglycomics.com]
- 3. abmole.com [abmole.com]
- 4. help.waters.com [help.waters.com]
- 5. help.waters.com [help.waters.com]
- 6. help.waters.com [help.waters.com]
- 7. help.waters.com [help.waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 10. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. One moment, please... [afgsci.com]
Navigating RapiFluor-MS Handling: A Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals utilizing RapiFluor-MS, a thorough understanding of the necessary personal protective equipment (PPE) and safety procedures is paramount for ensuring a safe and efficient laboratory environment. While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, others indicate potential for irritation upon contact with eyes, skin, or through inhalation[1][2]. Therefore, a cautious and proactive approach to safety is essential. This guide provides detailed information on recommended PPE, operational handling, and disposal plans to foster a culture of safety and build trust in laboratory procedures.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended equipment, its purpose, and the level of protection it affords.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye irritation from potential splashes or aerosolized particles[2]. |
| Hand Protection | Nitrile gloves | To protect against skin contact and potential absorption[2]. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area[2]. | To prevent inhalation of any potential irritants[2]. |
Operational Protocols: Ensuring Safe and Effective Handling
Adherence to standardized operational protocols is crucial for minimizing exposure and ensuring the integrity of experimental results.
Preparation and Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Avoid the formation of dust and aerosols.
-
Ensure all necessary PPE is donned before handling the reagent.
-
After handling, wash hands thoroughly with soap and water.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Reagent: Dispose of in accordance with local, state, and federal regulations for chemical waste. While not classified as hazardous by all sources, it is prudent to handle it as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as chemical waste.
Visualizing the PPE Selection Process
To aid in the rapid assessment of necessary PPE, the following diagram outlines the logical workflow for selecting appropriate protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
